molecular formula C16H21NO B8719409 Norlevorphanol CAS No. 39131-41-4

Norlevorphanol

Cat. No.: B8719409
CAS No.: 39131-41-4
M. Wt: 243.34 g/mol
InChI Key: IYNWSQDZXMGGGI-NUEKZKHPSA-N

Description

Norlevorphanol, with the CAS Registry Number 1531-12-0, is a chemical compound of the morphinan class with the molecular formula C16H21NO and a molecular weight of 243.34 g/mol . It is the N-desmethyl analogue of levorphanol and a potent agonist of opioid receptors . Although it was never marketed as a pharmaceutical, it is a valuable reference standard in forensic and clinical toxicology research and for investigating the structure-activity relationships of opioid compounds . This compound is classified as a Schedule I Narcotic controlled substance in the United States, indicating it has a high potential for abuse and no accepted medical use . This product is intended For Research Use Only (RUO) . It is strictly for laboratory analysis and must not be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39131-41-4

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m0/s1

InChI Key

IYNWSQDZXMGGGI-NUEKZKHPSA-N

SMILES

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O

Isomeric SMILES

C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O

Canonical SMILES

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O

Related CAS

63732-85-4 (hydrobromide)
53448-65-0 (hydrochloride salt/solvate)

Origin of Product

United States

Foundational & Exploratory

The Synthesis of Norlevorphanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norlevorphanol, chemically known as (-)-3-hydroxymorphinan, is a potent opioid analgesic belonging to the morphinan (B1239233) class of compounds. It is the N-demethylated analog of levorphanol (B1675180), a clinically used opioid agonist. The synthesis of this compound is a topic of significant interest in medicinal chemistry and drug development due to its structural relationship to a range of opioid receptor modulators. This technical guide provides a detailed overview of the primary synthetic pathways to this compound, including key precursors, experimental methodologies, and quantitative data.

Core Synthesis Strategy

The most direct and common method for the preparation of this compound is the N-demethylation of its parent compound, levorphanol. Therefore, a comprehensive understanding of this compound synthesis encompasses two principal stages:

  • Formation of the Morphinan Core: The synthesis of the fundamental tetracyclic morphinan structure, which is the scaffold of levorphanol. The Grewe cyclization is a pivotal reaction in this stage.

  • N-demethylation of Levorphanol: The removal of the N-methyl group from levorphanol to yield this compound.

I. Formation of the Morphinan Core: The Grewe Cyclization

The Grewe cyclization is a powerful acid-catalyzed reaction that constructs the morphinan skeleton from a 1-benzyl-octahydroisoquinoline precursor. This intramolecular electrophilic substitution is a cornerstone in the de novo synthesis of morphinans.

Precursors

The primary precursor for the Grewe cyclization is a suitably substituted 1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline. For the synthesis of levorphanol, and subsequently this compound, the aromatic ring of the benzyl (B1604629) group is typically substituted with a hydroxyl or a protected hydroxyl group (e.g., a methoxy (B1213986) group) at the meta position relative to the point of attachment to the isoquinoline (B145761) ring.

Experimental Protocol: Grewe Cyclization (General)

The following is a generalized protocol for the Grewe cyclization to form the morphinan core. The specific acid catalyst and reaction conditions can influence the stereochemical outcome and yield.

  • Reaction Setup: The 1-benzyl-octahydroisoquinoline precursor is dissolved in an appropriate solvent.

  • Acid Catalysis: A strong acid is added to the solution. Common acids used include polyphosphoric acid (PPA), sulfuric acid, or Lewis acids such as aluminum bromide (AlBr₃). The choice of acid can impact the ratio of morphinan to isomorphinan isomers.[1]

  • Heating: The reaction mixture is heated to promote the intramolecular cyclization. Reaction temperatures can range from ambient to elevated temperatures depending on the substrate and acid catalyst.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted with an organic solvent and purified, typically by chromatography, to isolate the desired morphinan product.

II. N-Demethylation of Levorphanol

The conversion of levorphanol to this compound is achieved by removing the methyl group from the tertiary amine at the 17-position. Several methods have been developed for the N-demethylation of morphinans and other alkaloids. Two of the most established methods are the von Braun reaction and the use of chloroformate esters.

Method 1: Von Braun N-Demethylation

The von Braun reaction is a classic method for the N-demethylation of tertiary amines using cyanogen (B1215507) bromide (BrCN).[2][3]

  • Reaction with Cyanogen Bromide: Levorphanol is dissolved in an inert aprotic solvent such as chloroform (B151607) or dichloromethane (B109758). Cyanogen bromide is added to the solution, and the mixture is typically stirred at room temperature or gently heated.

  • Formation of the Cyanamide (B42294) Intermediate: The reaction proceeds through a quaternary ammonium (B1175870) intermediate, which then eliminates methyl bromide to form the corresponding N-cyanamide derivative of this compound.

  • Hydrolysis of the Cyanamide: The resulting cyanamide is hydrolyzed to this compound. This can be achieved under acidic (e.g., refluxing with aqueous HCl or H₂SO₄) or basic conditions.[2] The crude cyanamide is often used directly in the hydrolysis step.

  • Purification: The final product, this compound, is isolated and purified by crystallization or chromatography.

Method 2: N-Demethylation using Chloroformate Esters

The use of chloroformate esters provides a more modern and often milder alternative to the von Braun reaction.[3] Alpha-chloroethyl chloroformate (ACE-Cl) is a particularly effective reagent for this transformation.

  • Carbamate (B1207046) Formation: Levorphanol is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile. A proton acceptor, like sodium bicarbonate or potassium carbonate, may be added. α-Chloroethyl chloroformate is then added, and the reaction is stirred, often at room temperature or with gentle heating. This results in the formation of an α-chloroethyl carbamate intermediate.

  • Hydrolysis of the Carbamate: The intermediate carbamate is then hydrolyzed to yield this compound. This is typically achieved by heating the intermediate in methanol.[3]

  • Isolation and Purification: The product, this compound, is then isolated and purified. This method can offer high yields for the N-demethylation of related morphinans.[3]

Quantitative Data

Reaction StepPrecursorReagent(s)ProductReported YieldReference
Grewe Cyclization1-(3-methoxybenzyl)-octahydroisoquinolineH₃PO₄3-methoxy-N-methylmorphinanVariable[1]
Von Braun N-DemethylationCodeinone dimethyl ketalBrCN, then LiAlH₄Norcodeinone dimethyl ketal75%[3]
Chloroformate N-DemethylationO-acetyltropineα-Chloroethyl chloroformateN-nor-O-acetyltropine97%[3]
Chloroformate N-Demethylation6-acetylcodeineα-Chloroethyl chloroformateN-nor-6-acetylcodeine97%[3]

Visualization of Synthesis Pathways

Grewe Cyclization Pathway

Grewe_Cyclization precursor 1-(3-Hydroxybenzyl)- octahydroisoquinoline intermediate Carbocation Intermediate precursor->intermediate H⁺ (e.g., H₃PO₄) product Morphinan Core (e.g., Levorphanol precursor) intermediate->product Intramolecular Electrophilic Substitution

Caption: Grewe cyclization for the formation of the morphinan core.

N-Demethylation of Levorphanol to this compound

N_Demethylation cluster_von_braun Von Braun Reaction cluster_chloroformate Chloroformate Method levorphanol Levorphanol This compound This compound von_braun_reagent 1. BrCN von_braun_hydrolysis 2. Hydrolysis (H⁺ or OH⁻) chloroformate_reagent 1. α-Chloroethyl chloroformate chloroformate_hydrolysis 2. Methanolysis

Caption: Key methods for the N-demethylation of levorphanol.

Conclusion

The synthesis of this compound is a well-established process in organic and medicinal chemistry, primarily involving the N-demethylation of levorphanol. The choice of demethylation method, whether the traditional von Braun reaction or the use of modern chloroformate reagents, depends on factors such as desired yield, reaction conditions, and safety considerations. The foundational Grewe cyclization remains a critical step for the de novo construction of the essential morphinan scaffold. This guide provides a comprehensive overview of these synthetic strategies, offering valuable insights for researchers and professionals in the field of drug development.

References

The Core Mechanism of Action of Norlevorphanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides an in-depth analysis of the mechanism of action of Norlevorphanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages extensive data from its close structural analog, levorphanol (B1675180). Levorphanol is the N-methylated form of this compound and shares a virtually identical core pharmacophore, making its pharmacological profile a strong surrogate for understanding the actions of this compound. This approach is taken to provide a comprehensive and technically detailed guide for research and drug development professionals.

Executive Summary

This compound, a morphinan-derived opioid analgesic, exerts its pharmacological effects primarily through its interaction with the classical opioid receptors: mu (µ), delta (δ), and kappa (κ). Extensive research on its N-methylated counterpart, levorphanol, reveals a potent, multi-faceted mechanism of action characterized by high-affinity binding to all three opioid receptor subtypes. Functionally, it behaves as a full agonist at µ- and δ-opioid receptors and a partial agonist at the κ-opioid receptor. A key feature of its signaling profile is a pronounced G-protein bias, demonstrating robust activation of G-protein-mediated signaling pathways with minimal recruitment of β-arrestin 2. This biased agonism may contribute to a distinct therapeutic profile, potentially separating analgesic efficacy from certain adverse effects associated with β-arrestin signaling.

Receptor Binding Affinity

This compound, inferred from data on levorphanol, demonstrates high-affinity binding to mu, delta, and kappa opioid receptors. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below. These values indicate a potent interaction with the µ-opioid receptor, followed by the κ- and δ-opioid receptors.

Receptor SubtypeLigandKᵢ (nM)
Mu (µ) Opioid ReceptorLevorphanol2.4 ± 0.9
Delta (δ) Opioid ReceptorLevorphanol4.2 ± 0.6[1]
Kappa (κ) Opioid ReceptorLevorphanol2.3 ± 0.3[1]

Functional Activity at Opioid Receptors

The functional activity of this compound's analogue, levorphanol, has been characterized through various in vitro assays that measure the downstream consequences of receptor activation.

G-Protein Activation ([³⁵S]GTPγS Binding Assays)

[³⁵S]GTPγS binding assays are a direct measure of G-protein activation following agonist binding to a G-protein coupled receptor (GPCR). In these assays, levorphanol has been shown to be a full agonist at the µ- and δ-opioid receptors and a partial agonist at the κ-opioid receptor.

Receptor SubtypeLigandEC₅₀ (nM)Maximal Response (% of Standard Agonist)
Mu (µ) Opioid Receptor (MOR-1)Levorphanol2.5 (1.2, 5.3)110% (vs. DAMGO)
Delta (δ) Opioid Receptor (DOR-1)Levorphanol10.3 (5.9, 18.2)106% (vs. DPDPE)
Kappa (κ) Opioid Receptor (KOR-1)Levorphanol12.9 (6.9, 24.1)61% (vs. U50,488H)

Data for levorphanol from Pasternak, G. W., et al. (2020).[2]

β-Arrestin 2 Recruitment

A critical aspect of this compound's mechanism of action, as suggested by studies on levorphanol, is its limited ability to recruit β-arrestin 2. This indicates a G-protein signaling bias, a characteristic sought after in the development of novel analgesics with potentially improved side-effect profiles.

Receptor SubtypeLigandEC₅₀ (nM)Maximal Response (% of DAMGO)
Mu (µ) Opioid Receptor (MOR-1)Levorphanol28 (15.8, 49.6)30%

Data for levorphanol from Pasternak, G. W., et al. (2020).[2]

Signaling Pathways

Upon binding to opioid receptors, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Norlevorphanol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds to KOR κ-Opioid Receptor This compound->KOR Binds to DOR δ-Opioid Receptor This compound->DOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates beta_arrestin β-Arrestin 2 MOR->beta_arrestin Minimal Recruitment KOR->G_protein DOR->G_protein G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to

Figure 1: this compound's primary signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for opioid receptors.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (Cells expressing opioid receptors) setup 2. Assay Setup (96-well plate) - Radioligand (e.g., [³H]DAMGO) - Test Compound (this compound) - Membranes prep->setup incubate 3. Incubation (e.g., 60 min at 25°C) setup->incubate filter 4. Rapid Filtration (Separate bound from free radioligand) incubate->filter count 5. Scintillation Counting (Measure radioactivity) filter->count analyze 6. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Figure 2: Workflow for a radioligand binding assay.

Methodology:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the mu, delta, or kappa opioid receptor.

  • Radioligand: A tritiated standard ligand with high affinity for the receptor of interest (e.g., [³H]DAMGO for µ-receptors).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like naloxone).

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins by an agonist.

GTPgS_Assay_Workflow prep 1. Membrane Preparation (From cells expressing opioid receptors) setup 2. Assay Setup - Membranes - [³⁵S]GTPγS - GDP - Test Agonist (this compound) prep->setup incubate 3. Incubation (e.g., 60 min at 30°C) setup->incubate filter 4. Filtration (Capture [³⁵S]GTPγS-bound membranes) incubate->filter count 5. Scintillation Counting (Measure bound radioactivity) filter->count analyze 6. Data Analysis (Determine EC₅₀ and Eₘₐₓ) count->analyze

Figure 3: Workflow for a [³⁵S]GTPγS functional assay.

Methodology:

  • Receptor Source: Membranes from cells stably expressing the opioid receptor of interest.

  • Reagents: [³⁵S]GTPγS, GDP, and assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

  • Procedure:

    • Incubate cell membranes with varying concentrations of the test agonist (this compound) in the presence of [³⁵S]GTPγS and a fixed concentration of GDP.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed to remove unbound [³⁵S]GTPγS.

  • Data Analysis:

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • Data are plotted as the percentage of maximal stimulation versus the log concentration of the agonist to determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin 2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated opioid receptor, often using enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay).

Figure 4: Workflow for a β-arrestin 2 recruitment assay.

Methodology:

  • Cell Line: A cell line (e.g., CHO-K1) engineered to co-express the opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Procedure:

    • Plate the cells in a multi-well plate.

    • Add varying concentrations of the test agonist (this compound).

    • Incubate to allow for receptor activation and β-arrestin 2 recruitment (e.g., 90 minutes at 37°C).

    • Add a detection reagent containing the substrate for the complemented enzyme.

  • Data Analysis:

    • Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin 2 recruitment.

    • Plot the signal against the log concentration of the agonist to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

The mechanism of action of this compound, as elucidated through studies of its close analog levorphanol, is that of a potent, multi-target opioid agonist with a distinct G-protein signaling bias. Its high affinity for µ, δ, and κ opioid receptors, coupled with its robust activation of G-protein signaling and minimal β-arrestin 2 recruitment, suggests a pharmacological profile that may offer therapeutic advantages. For researchers and drug development professionals, understanding this nuanced mechanism is critical for the rational design and development of next-generation analgesics with improved safety and efficacy profiles. Further studies directly characterizing the functional activity and signaling bias of this compound are warranted to fully delineate its therapeutic potential.

References

Norlevorphanol Receptor Binding Affinity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norlevorphanol, the levo-isomer of 3-hydroxymorphinan, is an opioid analgesic of the morphinan (B1239233) family. While never commercially marketed, its pharmacological profile as a morphine-like substance warrants a detailed examination of its interaction with opioid receptors. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways. Understanding these fundamental interactions is crucial for researchers in pain management, addiction studies, and the development of novel therapeutics.

Disclaimer: Direct quantitative binding affinity data for this compound is scarce in publicly available literature. This compound is the N-demethylated metabolite of levorphanol (B1675180). The data presented herein for the mu, delta, and kappa opioid receptors are for levorphanol, which serves as a close structural and pharmacological proxy.

Data Presentation: Receptor Binding Affinity of Levorphanol

The following table summarizes the equilibrium dissociation constants (Ki) of levorphanol for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The Ki value is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Receptor SubtypeLigandKi (nM)Reference Compound
Mu (µ) Opioid ReceptorLevorphanol0.21 ± 0.02DAMGO
Delta (δ) Opioid ReceptorLevorphanol4.2 ± 0.6DPDPE
Kappa (κ) Opioid ReceptorLevorphanol2.3 ± 0.3U-50,488H

Data presented are for Levorphanol, the N-methylated precursor to this compound.

Nociceptin/Orphanin FQ (NOP) Receptor: Extensive literature searches did not yield specific binding affinity data (Ki or IC50 values) for this compound or its parent compound, levorphanol, at the NOP (ORL-1) receptor. Classical opioid ligands are generally known to possess low affinity for the NOP receptor.

Experimental Protocols

The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the experiments used to generate the data for opioid compounds like levorphanol.

Radioligand Displacement Assay for Opioid Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., levorphanol) for a specific opioid receptor subtype (mu, delta, or kappa) by measuring its ability to displace a selective radioligand.

Materials:

  • Receptor Source: Cell membranes from a stable cell line recombinantly expressing the human opioid receptor of interest (e.g., CHO-K1 cells expressing human µ-opioid receptor).

  • Radioligands:

    • For µ-opioid receptor: [³H]-DAMGO (a selective agonist).

    • For δ-opioid receptor: [³H]-DPDPE (a selective agonist).

    • For κ-opioid receptor: [³H]-U-50,488H (a selective agonist).

  • Test Compound: this compound or Levorphanol.

  • Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Frozen cell membranes are thawed on ice and resuspended in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the added radioligand is bound.

  • Assay Setup: The assay is typically performed in a 96-well plate format with the following components added in triplicate:

    • Total Binding: Assay buffer, a fixed concentration of the selective radioligand (typically at or below its Kd value), and the membrane suspension.

    • Non-specific Binding: Assay buffer, the radioligand, a high concentration of naloxone (10 µM), and the membrane suspension.

    • Competitive Binding: Assay buffer, the radioligand, varying concentrations of the test compound (e.g., levorphanol, typically in a logarithmic series from 10⁻¹¹ to 10⁻⁵ M), and the membrane suspension.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are dried, and the trapped radioactivity is measured using a liquid scintillation counter.

Data Analysis:

  • Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.

  • IC50 Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • IC50 is the experimentally determined half-maximal inhibitory concentration of the test compound.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: Radioligand Displacement Assay

Radioligand_Displacement_Assay start Start: Prepare Reagents prep_membranes Prepare Receptor Membranes start->prep_membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_membranes->setup_plate add_radioligand Add Radioligand setup_plate->add_radioligand add_test_compound Add Test Compound (Varying Concentrations) add_radioligand->add_test_compound add_membranes Add Membranes add_test_compound->add_membranes incubation Incubate to Reach Equilibrium add_membranes->incubation filtration Rapid Filtration & Washing incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (IC50 -> Ki Calculation) quantification->analysis end End: Determine Ki Value analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Ligand binding initiates a cascade of intracellular events, broadly categorized into G-protein-dependent and β-arrestin-dependent pathways.

Opioid_Signaling cluster_g_protein G-Protein Pathway cluster_beta_arrestin β-Arrestin Pathway receptor Opioid Receptor (µ, δ, κ) g_protein Gi/o Protein Activation receptor->g_protein grk GRK Phosphorylation receptor->grk ligand This compound (Agonist) ligand->receptor g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase ↓ g_alpha->adenylyl_cyclase ion_channels Ion Channels (Ca²+↓, K+↑) g_beta_gamma->ion_channels mapk MAPK Pathway Activation g_beta_gamma->mapk camp cAMP ↓ adenylyl_cyclase->camp analgesia_g Analgesia camp->analgesia_g ion_channels->analgesia_g mapk->analgesia_g beta_arrestin β-Arrestin Recruitment grk->beta_arrestin internalization Receptor Internalization & Desensitization beta_arrestin->internalization mapk_arrestin MAPK Pathway Activation beta_arrestin->mapk_arrestin side_effects Side Effects (e.g., Respiratory Depression) internalization->side_effects mapk_arrestin->side_effects

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Norlevorphanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the pharmacokinetics and metabolism of norlevorphanol is limited. This guide synthesizes the available data, primarily derived from studies of its parent compound, levorphanol (B1675180), and general principles of opioid metabolism. Further dedicated research on this compound is required for a complete understanding.

Introduction

This compound, also known as (-)-3-hydroxymorphinan, is the N-demethylated metabolite of the potent opioid analgesic levorphanol. While levorphanol has been studied for its clinical efficacy, the specific pharmacokinetic and metabolic profile of its metabolite, this compound, is not extensively documented in publicly available literature. This technical guide aims to provide a comprehensive overview of the known and inferred pharmacokinetic and metabolic properties of this compound, drawing from data on levorphanol and general principles of opioid biotransformation.

This compound is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.

Pharmacokinetics

Table 1: Pharmacokinetic Parameters of Levorphanol (Parent Compound)

ParameterValueSpeciesRoute of AdministrationCitation
Half-life (t½) 11 - 16 hoursHumanOral[1]
Time to Peak Plasma Concentration (Tmax) ~1 hourHumanOral[1]
Bioavailability High (oral to parenteral ratio of 2:1)HumanOral[2]
Protein Binding ~40%HumanNot specified[2]

It is plausible that this compound, as a metabolite, would have a different pharmacokinetic profile from levorphanol. Generally, metabolites are more polar than the parent drug, which can affect their distribution and elimination.

Metabolism

This compound is a product of the Phase I metabolism of levorphanol. Subsequently, this compound itself undergoes Phase II metabolism.

Formation of this compound (Phase I Metabolism of Levorphanol)

This compound is formed through the N-demethylation of levorphanol. A notable characteristic of levorphanol's metabolism is that it does not appear to involve the cytochrome P450 (CYP450) enzyme system, which is a major pathway for the metabolism of many other opioids.[3][4] The specific enzyme responsible for the N-demethylation of levorphanol has not been definitively identified in the reviewed literature.

Metabolism of this compound (Phase II)

Once formed, this compound is further metabolized through Phase II conjugation reactions. These reactions increase the water solubility of the molecule, facilitating its excretion from the body. The primary conjugate metabolites of this compound that have been identified are:

  • This compound-glucuronide [5]

  • This compound-sulfate [5]

The formation of these conjugates is catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

Metabolic Pathways

The following diagram illustrates the metabolic pathway from levorphanol to this compound and its subsequent conjugation.

Metabolism Metabolic Pathway of Levorphanol to this compound and its Conjugates Levorphanol Levorphanol This compound This compound ((-)-3-Hydroxymorphinan) Levorphanol->this compound N-demethylation (Non-CYP450 mediated) Glucuronide This compound-glucuronide This compound->Glucuronide Glucuronidation (UGTs) Sulfate This compound-sulfate This compound->Sulfate Sulfation (SULTs) Excretion Excretion (Urine and Bile) Glucuronide->Excretion Sulfate->Excretion ExperimentalWorkflow In Vitro Metabolism Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Buffer, Microsomes, Levorphanol) C Pre-incubate at 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction with NADPH B->D C->D E Incubate at 37°C D->E F Terminate Reaction (e.g., with Acetonitrile + IS) E->F G Centrifuge to Precipitate Proteins F->G H Collect Supernatant G->H I LC-MS/MS Analysis for this compound H->I

References

In Vivo Effects of Norlevorphanol in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the in vivo effects of Norlevorphanol is limited in publicly available scientific literature. This guide provides a comprehensive overview of its anticipated effects based on the well-documented pharmacology of its parent compound, Levorphanol (B1675180), and the general understanding of morphinan-class opioids. The experimental protocols described are standard methodologies for assessing the in vivo effects of opioids and are presented as a predictive framework for future research on this compound.

Introduction

This compound is an opioid analgesic of the morphinan (B1239233) family, known to possess morphine-like pharmacological properties[1]. As the N-demethylated metabolite of Levorphanol, its activity is of significant interest to researchers in pain management and opioid pharmacology. Levorphanol exhibits a complex pharmacological profile, acting as an agonist at mu (µ), delta (δ), and kappa (κ) opioid receptors, an antagonist at the N-methyl-D-aspartate (NMDA) receptor, and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake[2][3]. It is anticipated that this compound shares a significant portion of this pharmacological profile, particularly its opioid receptor activity.

This technical guide summarizes the expected in vivo effects of this compound in animal models, provides detailed experimental protocols for their assessment, and illustrates the underlying signaling pathways.

Predicted In Vivo Effects of this compound

Based on the pharmacology of Levorphanol and other morphinan opioids, this compound is expected to produce a range of dose-dependent effects in animal models. These include analgesia, respiratory depression, and behavioral changes associated with opioid receptor activation.

Analgesic Effects

This compound is predicted to be a potent analgesic. The analgesic properties of its parent compound, Levorphanol, are well-established and mediated primarily through its agonist activity at opioid receptors.

Table 1: Predicted Analgesic Effects of this compound in Rodent Models

Assay Animal Model Predicted Outcome Relevant Opioid Receptors
Hot Plate TestMouse, RatIncreased latency to paw lick or jumpµ, κ
Tail Flick TestMouse, RatIncreased latency to tail withdrawalµ, δ
Acetic Acid Writhing TestMouseReduction in the number of writhesµ, κ, δ
Formalin TestMouse, RatReduction in paw licking time in both early and late phasesµ, δ
Respiratory Effects

A significant and potentially life-threatening side effect of opioid analgesics is respiratory depression. This effect is primarily mediated by the activation of µ-opioid receptors in the brainstem respiratory centers. Given its presumed morphine-like properties, this compound is expected to induce respiratory depression.

Table 2: Predicted Respiratory Effects of this compound in Rodent Models

Assay Animal Model Predicted Outcome Primary Opioid Receptor
Whole-Body PlethysmographyMouse, RatDecrease in respiratory rate (frequency) and minute volumeµ
Blood Gas AnalysisRat, RabbitDecrease in arterial pO2, increase in arterial pCO2µ
Behavioral Effects

Opioids induce a range of behavioral effects, including sedation, euphoria (reward), and dysphoria. The rewarding effects of opioids are a key factor in their abuse potential and can be assessed in animal models using conditioned place preference assays.

Table 3: Predicted Behavioral Effects of this compound in Rodent Models

Assay Animal Model Predicted Outcome Relevant Opioid Receptors
Conditioned Place Preference (CPP)Mouse, RatPreference for the drug-paired chamberµ, δ
Locomotor ActivityMouse, RatBiphasic effect: low doses may increase activity, high doses may decrease activity (sedation)µ, κ

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vivo effects of this compound.

Hot Plate Test for Thermal Analgesia

Objective: To assess the central analgesic activity of this compound against a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Animal observation chambers.

  • Test substance (this compound) and vehicle control.

  • Positive control (e.g., morphine).

  • Syringes and needles for administration.

  • Timer.

Procedure:

  • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C)[4].

  • Habituate the animals (e.g., mice) to the testing room for at least 30 minutes before the experiment.

  • Determine the baseline latency for each animal by placing it on the hot plate and starting the timer. The latency is the time taken for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping[5]. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage[6][7].

  • Administer this compound, vehicle, or the positive control via the desired route (e.g., intraperitoneal, subcutaneous).

  • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency[4].

  • Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Whole-Body Plethysmography for Respiratory Depression

Objective: To measure the effects of this compound on respiratory function in conscious, unrestrained animals.

Materials:

  • Whole-body plethysmography system with chambers, transducers, and data acquisition software.

  • Test substance (this compound) and vehicle control.

  • Syringes and needles for administration.

Procedure:

  • Calibrate the plethysmography system according to the manufacturer's instructions.

  • Acclimatize the animals (e.g., rats) to the plethysmography chambers for a defined period (e.g., 30-60 minutes) on several days prior to the experiment to minimize stress-induced respiratory changes[8].

  • On the test day, place the animal in the chamber and allow for a stabilization period.

  • Record baseline respiratory parameters, including respiratory rate (frequency), tidal volume, and minute volume, for a set duration (e.g., 15-30 minutes)[8].

  • Administer this compound or vehicle.

  • Immediately place the animal back into the chamber and continuously record respiratory parameters for a specified period (e.g., 60-120 minutes)[9].

  • Analyze the data by comparing the post-administration respiratory parameters to the baseline values.

Conditioned Place Preference (CPP) for Rewarding Effects

Objective: To assess the rewarding or aversive properties of this compound.

Materials:

  • Conditioned place preference apparatus with at least two distinct compartments (differentiated by visual and tactile cues).

  • Test substance (this compound) and vehicle control.

  • Syringes and needles for administration.

  • Video tracking software for automated data collection.

Procedure:

  • Pre-conditioning (Baseline Preference): On day 1, place the animal (e.g., mouse) in the central compartment and allow it to freely explore all compartments for a set time (e.g., 15-20 minutes). Record the time spent in each compartment to determine any initial bias[10][11].

  • Conditioning: This phase typically occurs over several days (e.g., 4-8 days).

    • On drug conditioning days, administer this compound and confine the animal to one of the compartments for a specified duration (e.g., 30 minutes).

    • On vehicle conditioning days, administer the vehicle and confine the animal to the other compartment for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.

  • Post-conditioning (Test): On the test day, the animal is drug-free. Place it in the central compartment and allow it to freely explore the entire apparatus for the same duration as the pre-conditioning phase.

  • Record the time spent in each compartment. An increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a conditioned place preference (reward), while a decrease suggests a conditioned place aversion.

Signaling Pathways and Experimental Workflow

Opioid Receptor Signaling Pathway

This compound is expected to exert its effects by binding to and activating G-protein coupled opioid receptors. The canonical signaling pathway is depicted below.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid This compound Receptor Opioid Receptor (µ, δ, κ) Opioid->Receptor Binds to G_Protein Gαi/o-GDP Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o-GTP inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits K_Channel K+ Channel G_Protein->K_Channel Gβγ activates cAMP cAMP AC->cAMP Converts ATP to cAMP Ca_ion Ca2+ Ca_Channel->Ca_ion Influx blocked K_ion K+ K_Channel->K_ion Efflux promoted ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Modulates Ca_ion->Neuronal_Activity K_ion->Neuronal_Activity

Caption: Canonical G-protein coupled opioid receptor signaling pathway.

Experimental Workflow for In Vivo Assessment

The following diagram illustrates a logical workflow for the comprehensive in vivo evaluation of this compound in an animal model.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_analgesia Phase 2: Analgesia Assessment cluster_respiratory Phase 3: Respiratory Safety cluster_behavior Phase 4: Behavioral Effects cluster_analysis Phase 5: Data Analysis A Dose Range Finding (e.g., up-and-down method) B Animal Acclimation (handling, habituation to apparatus) A->B C Hot Plate Test B->C D Tail Flick Test B->D E Whole-Body Plethysmography B->E F Conditioned Place Preference B->F G Locomotor Activity B->G H Statistical Analysis (e.g., ANOVA, t-test) C->H D->H E->H F->H G->H I Dose-Response Curve Generation H->I

Caption: Experimental workflow for in vivo evaluation of this compound.

Conclusion

While direct experimental evidence for the in vivo effects of this compound is not extensively documented, its chemical relationship to Levorphanol and its classification as a morphine-like substance provide a strong basis for predicting its pharmacological profile. It is anticipated that this compound will exhibit potent analgesic properties, accompanied by the characteristic opioid side effects of respiratory depression and abuse potential. The experimental protocols and workflows detailed in this guide offer a robust framework for the systematic investigation of this compound's in vivo effects, which will be crucial for a comprehensive understanding of its therapeutic potential and safety profile. Further research is warranted to empirically validate these predictions and to elucidate the specific contributions of this compound to the overall pharmacology of its parent compound, Levorphanol.

References

The Forgotten Opioid: A Technical Guide to the Discovery and History of Norlevorphanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norlevorphanol, the levorotatory isomer of 3-hydroxymorphinan, is a potent opioid analgesic of the morphinan (B1239233) family with a pharmacological profile similar to morphine. Despite its early discovery and synthesis in the 1950s, it was never commercially marketed. This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of this compound. It includes a detailed summary of its chemical properties, synthesis, and receptor binding affinities, presented in structured tables for clarity. Furthermore, this document outlines key experimental protocols for its synthesis and pharmacological evaluation and visualizes the primary signaling pathway through which it exerts its effects. This in-depth resource is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this unique and historically significant opioid compound.

Introduction

This compound, chemically known as (-)-3-hydroxymorphinan, is an opioid analgesic belonging to the morphinan class of compounds.[1][2] It is the levo-isomer of the racemic compound 3-hydroxymorphinan.[1] While its dextrorotatory counterpart, dextrorphan, exhibits different pharmacological activities, including NMDA receptor antagonism, this compound possesses classic morphine-like opioid effects.[3][4] Despite its potent analgesic properties, this compound was never introduced into clinical practice.[1] It is currently classified as a Schedule I controlled substance in the United States, signifying a high potential for abuse and no accepted medical use.[1][5] This guide delves into the historical context of its discovery, its chemical and pharmacological characteristics, and the reasons behind its absence from the pharmaceutical market.

Discovery and History

The synthesis of this compound was first reported in the early 1950s by Schnider and Grüssner in 1951 and later by Hellerbach and his colleagues in 1956.[2] This period marked a significant era in opioid research, with many efforts focused on synthesizing novel analgesics with improved therapeutic profiles over existing options like morphine. This compound emerged from this wave of research as a potent opioid agonist. However, for reasons that are not extensively documented but likely related to the concurrent development and marketing of its N-methylated analog, levorphanol (B1675180), this compound did not proceed to clinical development and commercialization.[3][6] Levorphanol (Levo-Dromoran), also a potent opioid agonist, was first described in Germany in 1946 and has been in medical use in the United States since 1953.[3][6] The focus on levorphanol likely overshadowed the development of its N-demethylated parent compound, this compound.

Chemical Properties and Synthesis

This compound is a synthetic morphinan derivative with the chemical formula C16H21NO and a molar mass of 243.34 g/mol .[2][7] Its chemical structure is characterized by the core morphinan skeleton with a hydroxyl group at the 3-position.

Physicochemical Properties
PropertyValueReference
IUPAC Name(–)-morphinan-3-ol[1]
CAS Number1531-12-0[2]
Molecular FormulaC16H21NO[2]
Molar Mass243.34 g/mol [7]
Melting Point270-272 °C[2]
Optical Rotation[a]D21 -42 ±2° (c = 1 in methanol)[2]
Synthesis

The synthesis of this compound, as described in the historical literature, involves a multi-step process starting from precursors that can be cyclized to form the characteristic morphinan ring system. A generalized synthetic approach is outlined below.

This is a generalized protocol based on established morphinan synthesis principles. For specific details, refer to the original publications by Schnider and Grüssner (1951) and Hellerbach et al. (1956).

  • Starting Materials: The synthesis typically begins with a substituted octahydroisoquinoline derivative.

  • Cyclization: The key step involves an acid-catalyzed cyclization (the Grewe cyclization) to form the tetracyclic morphinan skeleton. This is often achieved by heating the precursor with a strong acid such as hydrobromic acid or phosphoric acid.

  • Demethylation: If a methoxy-protected phenol (B47542) is used, the methoxy (B1213986) group at the 3-position is cleaved using a demethylating agent like HBr to yield the free hydroxyl group.

  • Purification: The final product, this compound, is isolated and purified by crystallization, often from a mixture of acetone (B3395972) and methanol.[2] The hydrochloride and hydrobromide salts can be prepared by treating the free base with the corresponding acid.[2]

A simplified workflow for the synthesis of this compound.

Pharmacological Profile

This compound exhibits a pharmacological profile characteristic of a potent mu-opioid receptor (MOR) agonist, similar to morphine and its N-methylated counterpart, levorphanol.[1][8] Its analgesic and other opioid-like effects are primarily mediated through its interaction with the MOR.

Receptor Binding Affinity

This compound displays high affinity for the mu-opioid receptor. While comprehensive binding data for this compound itself is sparse in modern literature, the affinity of its closely related analog, levorphanol, provides a strong indication of its potent receptor interaction. Levorphanol is known to bind with high affinity to mu, delta, and kappa opioid receptors.

CompoundReceptorBinding Affinity (Ki, nM)Reference
LevorphanolMu (µ)< 1[9]
LevorphanolDelta (δ)Agonist[6]
LevorphanolKappa (κ)Agonist[6]
Mechanism of Action and Signaling Pathway

As a mu-opioid receptor agonist, this compound binds to and activates MORs, which are G-protein coupled receptors (GPCRs) located primarily in the central nervous system (brain and spinal cord) and in peripheral tissues.[10] The activation of MORs by this compound initiates a cascade of intracellular signaling events.

This is a generalized protocol for determining the binding affinity of a compound like this compound to opioid receptors.

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., human MOR) are prepared from cultured cells or animal brain tissue.

  • Radioligand: A radiolabeled opioid ligand with high affinity for the receptor (e.g., [3H]-DAMGO for MOR) is used.

  • Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_pathway This compound-Induced Mu-Opioid Receptor Signaling This compound This compound MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel (K+ Efflux) G_protein->K_channel Activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Neurotransmitter_inhibition Inhibition of Neurotransmitter Release Ca_channel->Neurotransmitter_inhibition Contributes to Analgesia Analgesia Hyperpolarization->Analgesia Results in Neurotransmitter_inhibition->Analgesia Results in

Signaling pathway of this compound via the mu-opioid receptor.

Rationale for Lack of Market Introduction

The primary reason for this compound never being marketed appears to be the concurrent success and development of its N-methylated derivative, levorphanol.[3][6] Levorphanol itself is a potent analgesic, being 4 to 8 times as potent as morphine, and was successfully introduced into clinical practice.[8] Often in pharmaceutical development, when two closely related compounds with similar pharmacological profiles emerge, the one that demonstrates a more favorable overall profile (including factors like oral bioavailability, duration of action, and side-effect profile) or simply progresses through the development pipeline more quickly, is the one that reaches the market. It is plausible that levorphanol was prioritized by its developers, leaving this compound as a historically interesting but clinically undeveloped compound.

Conclusion

This compound represents an intriguing chapter in the history of opioid analgesic research. As a potent mu-opioid agonist, its discovery in the 1950s was a testament to the synthetic chemistry efforts of the time. However, its journey was curtailed before it could reach clinical application, likely due to the ascendancy of its close relative, levorphanol. For today's researchers, the study of this compound and its history provides valuable insights into the structure-activity relationships of morphinan opioids and the complex factors that influence the trajectory of drug development. This technical guide serves as a consolidated resource to facilitate a deeper understanding of this "forgotten opioid."

References

An In-Depth Technical Guide to the Core Properties of Norlevorphanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norlevorphanol, the N-demethylated metabolite of the potent opioid analgesic levorphanol (B1675180), is a morphinan (B1239233) derivative with significant pharmacological interest. As the levo-isomer of 3-hydroxymorphinan, it is classified as a Schedule I narcotic controlled substance in the United States.[1][2] This technical guide provides a comprehensive overview of the known chemical, physical, and pharmacological properties of this compound hydrochloride. Due to the limited availability of direct experimental data for this compound, this document leverages data from its closely related and well-characterized parent compound, levorphanol, to infer its likely pharmacological profile, including its mechanism of action and downstream signaling pathways. This guide also includes detailed experimental protocols relevant to the characterization of opioid compounds and visual diagrams to illustrate key concepts.

Chemical and Physical Properties

This compound hydrochloride is the salt form of this compound, which enhances its solubility in aqueous solutions. The fundamental properties of the hydrochloride salt are summarized below.

PropertyValueSource
Chemical Name (-)-3-Hydroxymorphinan hydrochloride[3]
Molecular Formula C₁₆H₂₂ClNO[4]
Molecular Weight 279.80 g/mol [4]
CAS Number 53448-65-0[4]
Melting Point 320 °C (decomposes)[3]
Appearance Crystals from water[3]
Parent Compound This compound ((-)-3-Hydroxymorphinan)[2]
Parent Compound CAS 1531-12-0[2]
Parent Compound MW 243.34 g/mol [2]

Synthesis

The final step to obtain this compound would typically involve the N-demethylation of levorphanol.

Pharmacological Properties

Direct and comprehensive pharmacological data for this compound is scarce. However, its structural similarity to levorphanol, a well-characterized opioid agonist, allows for informed inferences regarding its activity. Levorphanol exhibits high affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors and functions as a G-protein biased agonist.[5][6] It is anticipated that this compound shares these characteristics.

Receptor Binding Affinity

While specific binding affinities (Ki) for this compound are not available, the data for levorphanol provides a strong indication of its likely receptor interaction profile. A lower Ki value indicates a higher binding affinity.[7]

Table 2: Opioid Receptor Binding Affinities of Levorphanol

ReceptorKi (nM)
Mu (µ)0.21 ± 0.02
Delta (δ)4.2 ± 0.6
Kappa (κ)2.3 ± 0.3
(Data from Pasternak, 2014, as cited in Smith, 2017)[6]

It is highly probable that this compound also demonstrates high affinity for all three opioid receptors, potentially with some variation in the specific Ki values.

Functional Activity

The functional activity of an opioid agonist is determined by its ability to activate G-protein signaling pathways upon receptor binding. This is often quantified by measuring the stimulation of [³⁵S]GTPγS binding, where EC50 represents the concentration of the agonist that produces 50% of the maximal effect (Emax).[8][9]

Recent studies have highlighted that levorphanol is a G-protein biased agonist, meaning it preferentially activates G-protein signaling over the β-arrestin pathway.[5] This bias is considered a desirable trait for opioid analgesics, as β-arrestin recruitment is associated with some of the adverse effects of opioids, such as respiratory depression.[5]

Table 3: Functional Activity of Levorphanol at Mu-Opioid Receptor Splice Variants

Splice Variant[³⁵S]GTPγS Emax (% of DAMGO)[³⁵S]GTPγS EC50 (nM)β-arrestin-2 Recruitment Emax (% of DAMGO)β-arrestin-2 Recruitment EC50 (nM)
MOR-1~95%~1.0~30%>100
MOR-1A>100%~0.5<15%>100
MOR-1B1~95%~4.0<15%>100
(Data adapted from Pasternak et al., 2020)[5]

Given that this compound is the N-demethylated form of levorphanol, it is highly likely to also be a G-protein biased agonist at opioid receptors.

Signaling Pathways

The binding of an opioid agonist to its receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of heterotrimeric G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[10] This, in turn, modulates various downstream effectors, including ion channels, ultimately leading to the analgesic effect.

Another important signaling pathway involves the recruitment of β-arrestin proteins to the activated receptor. This process is crucial for receptor desensitization and internalization, but has also been implicated in mediating some of the undesirable side effects of opioids.[5]

Below are diagrams illustrating the G-protein and β-arrestin signaling pathways for opioid receptors.

G_Protein_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts This compound This compound This compound->Opioid_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase Downstream_Effectors Downstream Effectors (e.g., Ion Channels) cAMP->Downstream_Effectors Modulates Analgesia Analgesia Downstream_Effectors->Analgesia Leads to

Caption: G-Protein signaling pathway of this compound.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, κ) GRK GRK Opioid_Receptor->GRK Activates Phosphorylated_Receptor Phosphorylated Receptor GRK->Opioid_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phosphorylated_Receptor->Beta_Arrestin Recruits This compound This compound This compound->Opioid_Receptor Binds Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Promotes Downstream_Signaling Downstream Signaling (e.g., MAPK) Beta_Arrestin->Downstream_Signaling Initiates

Caption: β-Arrestin recruitment and signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of opioid compounds. Below are protocols for key in vitro and in vivo assays.

Radioligand Binding Assay (for Ki determination)

This protocol is used to determine the binding affinity of a compound for a specific receptor.

Radioligand_Binding_Assay start Start prep_membranes Prepare cell membranes expressing opioid receptors start->prep_membranes incubation Incubate membranes with a fixed concentration of radioligand (e.g., [³H]DAMGO) and varying concentrations of this compound HCl prep_membranes->incubation separation Separate bound from free radioligand via rapid filtration incubation->separation quantification Quantify radioactivity of bound radioligand using scintillation counting separation->quantification analysis Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation quantification->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors) and a range of concentrations of the unlabeled test compound (this compound hydrochloride).

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

[³⁵S]GTPγS Binding Assay (for Functional Activity)

This assay measures the ability of an agonist to activate G-proteins.

GTPgS_Binding_Assay start Start prep_membranes Prepare cell membranes expressing opioid receptors start->prep_membranes incubation Incubate membranes with [³⁵S]GTPγS, GDP, and varying concentrations of this compound HCl prep_membranes->incubation separation Separate bound from free [³⁵S]GTPγS via rapid filtration incubation->separation quantification Quantify radioactivity of bound [³⁵S]GTPγS using scintillation counting separation->quantification analysis Analyze data to determine EC50 and Emax values quantification->analysis end End analysis->end

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Steps:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Incubation: Incubate the membranes in a buffer containing [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the agonist (this compound hydrochloride).

  • Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.[5]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor.

Beta_Arrestin_Assay start Start cell_culture Use cells co-expressing the opioid receptor and a β-arrestin fusion protein with a reporter enzyme start->cell_culture stimulation Treat cells with varying concentrations of This compound HCl cell_culture->stimulation detection Add substrate for the reporter enzyme and measure the generated signal (e.g., luminescence) stimulation->detection analysis Analyze data to determine EC50 and Emax for β-arrestin recruitment detection->analysis end End analysis->end

Caption: Workflow for a β-arrestin recruitment assay.

Detailed Steps:

  • Cell Line: Utilize a cell line engineered to co-express the opioid receptor of interest and a β-arrestin protein fused to a reporter system (e.g., a fragment of β-galactosidase or luciferase).

  • Cell Stimulation: Plate the cells and treat them with a range of concentrations of the agonist (this compound hydrochloride).

  • Signal Detection: Following incubation, add the appropriate substrate for the reporter enzyme. The recruitment of β-arrestin to the receptor brings the enzyme fragments together, reconstituting its activity and generating a detectable signal (e.g., chemiluminescence).

  • Data Analysis: Measure the signal intensity and plot it against the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.[5][11]

Conclusion

This compound hydrochloride is a morphinan-derived opioid with a high potential for potent analgesic activity. While direct experimental data on its pharmacological profile are limited, the extensive characterization of its parent compound, levorphanol, provides a strong basis for inferring its properties. It is highly likely that this compound acts as a high-affinity agonist at mu, delta, and kappa opioid receptors, with a pronounced bias towards G-protein signaling over β-arrestin recruitment. This G-protein bias is a promising characteristic for the development of analgesics with an improved side-effect profile. Further research is warranted to definitively characterize the receptor binding affinities, functional potencies, and in vivo analgesic effects of this compound hydrochloride to fully elucidate its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such future investigations.

References

(-)-3-Hydroxymorphinan: A Technical Whitepaper on its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-3-Hydroxymorphinan ((-)-3-HM), an active metabolite of the widely used antitussive dextromethorphan (B48470), has emerged as a compound of significant interest for its potent neuroprotective properties. Unlike its parent compounds and its levorotatory stereoisomer, norlevorphanol, (-)-3-HM exerts its effects without significant activity at opioid receptors or direct antagonism of the NMDA receptor, distinguishing it as a novel therapeutic candidate for neurodegenerative disorders. This document provides a comprehensive overview of the biological activity of (-)-3-Hydroxymorphinan, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing its metabolic and signaling pathways.

Introduction

Morphinans are a class of psychoactive compounds that includes both opioid agonists and antagonists, as well as compounds with distinct pharmacological profiles. (-)-3-Hydroxymorphinan is the dextrorotatory metabolite of dextromethorphan and its primary metabolite, dextrorphan (B195859).[1][2] While its levorotatory enantiomer, this compound, is an opioid analgesic, (-)-3-HM lacks significant opioid activity.[3] Instead, its primary therapeutic potential lies in its potent neuroprotective and neurotrophic effects, which are particularly relevant to inflammatory-related neurodegenerative conditions such as Parkinson's disease (PD).[4][5] Research has demonstrated its ability to protect dopaminergic neurons from toxin-induced damage through a dual mechanism involving the modulation of glial cell activity.[5][6] Notably, it achieves this without the neuropsychotoxic side effects, such as dissociation and hallucinations, often associated with other morphinans that act as NMDA receptor antagonists.[3] Despite its promising preclinical profile, the low bioavailability of (-)-3-HM has prompted the development of prodrugs to enhance its therapeutic applicability.[3][4]

Metabolic Pathway

(-)-3-Hydroxymorphinan is not administered directly but is formed in the body through the metabolism of dextromethorphan (DM). The primary metabolic pathways are O-demethylation by the enzyme CYP2D6 to form dextrorphan (DX), and to a lesser extent, N-demethylation by CYP3A4/5 to form 3-methoxymorphinan (3-MM). Both of these primary metabolites are then further demethylated to form the final active compound, (-)-3-hydroxymorphinan.[1][2]

G DM Dextromethorphan DX Dextrorphan (DX) DM->DX CYP2D6 (O-demethylation) MM 3-Methoxymorphinan (3-MM) DM->MM CYP3A4/5 (N-demethylation) HM (-)-3-Hydroxymorphinan (3-HM) DX->HM CYP3A4 (N-demethylation) MM->HM CYP2D6 (O-demethylation)

Figure 1: Metabolic conversion of Dextromethorphan to (-)-3-Hydroxymorphinan.

Pharmacodynamics and Mechanism of Action

The primary biological activity of (-)-3-HM is its potent, glia-dependent neuroprotection. This effect is mediated through a dual mechanism that involves both the suppression of neuroinflammation via microglia and the promotion of neurotrophic support via astroglia.

Anti-Inflammatory Effects on Microglia

In the context of neurodegenerative diseases, over-activated microglia release a variety of pro-inflammatory and neurotoxic factors. (-)-3-HM has been shown to inhibit this reactive microgliosis.[1][6] It suppresses the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), prostaglandin (B15479496) E2 (PGE2), and reactive oxygen species (ROS) from microglia activated by inflammatory stimuli like lipopolysaccharide (LPS).[5]

Neurotrophic Effects via Astroglia

G cluster_0 (-)-3-Hydroxymorphinan Action cluster_1 Glial Cells cluster_2 Neuronal Impact HM (-)-3-HM Microglia Activated Microglia HM->Microglia Inhibits Astroglia Astroglia HM->Astroglia Stimulates Inflammation Pro-inflammatory Factors (ROS, NO, TNF-α) Microglia->Inflammation Trophic Neurotrophic Factors Astroglia->Trophic Neuron Dopaminergic Neuron Inflammation->Neuron Neurotoxicity Trophic->Neuron Neuroprotection & Trophic Support

Figure 2: Dual neuroprotective mechanism of (-)-3-HM via glial cell modulation.
Receptor Activity Profile

A key feature of (-)-3-HM is its unique receptor activity profile compared to other morphinans.

  • NMDA Receptors: Unlike its precursor dextrorphan, which is a known non-competitive NMDA receptor antagonist, (-)-3-HM does not appear to bind directly to the NMDA receptor.[3][7] Its neuroprotective properties are thought to stem from the inhibition of glutamate (B1630785) release by suppressing presynaptic voltage-dependent Ca2+ entry and protein kinase C activity.[3] This mechanism avoids the psychotomimetic side effects associated with direct NMDA receptor blockade.

  • Opioid Receptors: (-)-3-HM is the dextrorotatory isomer and, as such, does not possess opioid activity.[3] This is in stark contrast to its levorotatory enantiomer, this compound, which is a potent opioid agonist.[3]

  • Sigma (σ) Receptors: While many morphinans, including dextromethorphan, interact with sigma receptors, specific binding data for (-)-3-HM is not extensively detailed in the available literature.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of (-)-3-Hydroxymorphinan and related compounds.

Table 1: Receptor Binding Affinities and Functional Antagonism

Compound Receptor/Target Assay Type Species Ki (nM) ED50 (µM) Reference(s)
Dextrorphan NMDA Neurotoxicity Antagonism Mouse Cortical Neurons 13 - 17 [7]
Levorphanol (B1675180) NMDA Neurotoxicity Antagonism Mouse Cortical Neurons ~40 [7]
p-methoxyphenyl-aminocyclorphan µ-Opioid Radioligand Binding 0.026 [8]
p-methoxyphenyl-aminocyclorphan κ-Opioid Radioligand Binding 0.03 [8]
Dextrorphan NMDA ([3H]-TCP) Radioligand Binding Rat 460 [9]
Dextromethorphan NMDA ([3H]-TCP) Radioligand Binding Rat 3,700 [9]

| Dextromethorphan | σ1 | Radioligand Binding | Rat | 460 | |[9] |

Note: Specific binding affinity (Ki) values for (-)-3-Hydroxymorphinan are not well-documented in the provided search results. Data for related compounds are included for context.

Table 2: In Vivo Neuroprotective Efficacy

Model Toxin Compound Outcome Measure Efficacy Reference(s)
Parkinson's Disease MPTP (-)-3-Hydroxymorphinan Dopamine (B1211576) Neuronal Loss Restored up to 90% of control [6]
Parkinson's Disease MPTP (-)-3-Hydroxymorphinan Striatal Dopamine Depletion Restored up to 90% of control [6]

| Parkinson's Disease | MPTP | (-)-3-Hydroxymorphinan | Motor Activity Deficits | Most potent of analogs studied |[6] |

Experimental Protocols

In Vitro: Primary Mesencephalic Neuron-Glia Cultures

This assay is used to evaluate neuroprotective and anti-inflammatory effects in a cell culture system that mimics the cellular environment of the midbrain.

  • Protocol:

    • Culture Preparation: Ventral mesencephalic tissues are dissected from embryonic day 14 rats. The tissues are dissociated into single cells and plated onto poly-D-lysine-coated plates. Cultures typically contain approximately 10% dopaminergic neurons, 50% astrocytes, and 10% microglia.

    • Treatment: After 7 days in culture, cells are pre-treated with various concentrations of (-)-3-HM or vehicle for 30 minutes.

    • Induction of Neurotoxicity: Neuroinflammation and toxicity are induced by adding Lipopolysaccharide (LPS) to the culture medium.

    • Endpoint Analysis (7 days post-LPS):

      • Neuroprotection: Assessed by counting the number of tyrosine hydroxylase-immunoreactive (TH+) neurons (a marker for dopaminergic neurons).

      • Anti-inflammatory Activity: Supernatants are collected 24-72 hours post-LPS to measure levels of NO (via Griess reagent), TNF-α (via ELISA), and other inflammatory mediators.

      • Neurotrophic Effects: Reconstitution experiments are performed by adding specific populations of astrocytes or microglia back to neuron-enriched cultures to determine which glial cell type mediates the protective effect.[5]

In Vivo: MPTP Mouse Model of Parkinson's Disease

This model is a standard for evaluating potential anti-parkinsonian drugs in a living organism.

  • Protocol:

    • Animal Model: Adult C57BL/6 mice are typically used.

    • Toxin Administration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered via intraperitoneal injection to selectively destroy dopaminergic neurons in the substantia nigra.

    • Drug Treatment: Mice receive daily injections of (-)-3-HM or vehicle, often beginning shortly before or concurrently with MPTP administration and continuing for several days.

    • Behavioral Assessment: Motor function is assessed using tests such as the rotarod or open-field test to quantify toxin-induced motor deficits and any therapeutic reversal.

    • Neurochemical and Histological Analysis: At the end of the study, brains are harvested. One hemisphere is used for High-Performance Liquid Chromatography (HPLC) analysis to quantify levels of dopamine and its metabolites in the striatum. The other hemisphere is sectioned and stained for tyrosine hydroxylase (TH) to visualize and count the surviving dopaminergic neurons in the substantia nigra pars compacta.[6]

G start MPTP Mouse Model Workflow grouping Group Animals (Control, MPTP, MPTP+3HM) start->grouping treatment Administer (-)-3-HM or Vehicle grouping->treatment toxin Administer MPTP Toxin treatment->toxin Concurrent Treatment behavior Behavioral Testing (e.g., Rotarod) toxin->behavior euthanize Euthanize & Harvest Brains behavior->euthanize hplc Striatal Hemisphere: HPLC for Dopamine Levels euthanize->hplc ihc SNpc Hemisphere: Immunohistochemistry (TH+) euthanize->ihc analysis Data Analysis: Compare Groups hplc->analysis ihc->analysis

Figure 3: Experimental workflow for the in vivo MPTP mouse model.

Conclusion

(-)-3-Hydroxymorphinan exhibits a compelling biological activity profile as a potent neuroprotective agent. Its unique, glia-mediated dual mechanism—suppressing microglial neuroinflammation while simultaneously promoting astroglial neurotrophic support—positions it as a promising candidate for treating inflammation-related neurodegenerative disorders like Parkinson's disease. Crucially, its lack of direct NMDA receptor antagonism or opioid receptor activity suggests a favorable safety profile, avoiding the significant side effects that have limited the clinical utility of other morphinan-based compounds. While its poor bioavailability presents a pharmacokinetic challenge, the development of prodrugs may overcome this limitation, paving the way for potential clinical investigation. Further research to fully elucidate its binding targets and downstream signaling pathways will be invaluable for the continued development of this novel therapeutic agent.

References

Norlevorphanol: A Comprehensive Technical Guide to its Role as a Metabolite of Levorphanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levorphanol (B1675180) is a potent synthetic opioid analgesic with a complex pharmacological profile. Its clinical effects are attributed not only to the parent compound but also to its metabolites. This technical guide provides an in-depth exploration of norlevorphanol, the primary N-demethylated metabolite of levorphanol. Understanding the formation, activity, and detection of this compound is critical for a comprehensive assessment of levorphanol's therapeutic actions and potential side effects. This document details the metabolic pathways, quantitative data, experimental protocols, and signaling pathways associated with this compound, offering a valuable resource for researchers in pharmacology and drug development.

Metabolic Pathway of Levorphanol to this compound

Levorphanol undergoes metabolism in the liver, primarily through two main pathways: glucuronidation and N-demethylation. The focus of this guide is the N-demethylation pathway, which results in the formation of this compound.

The conversion of levorphanol to this compound is a Phase I metabolic reaction. While some sources suggest that levorphanol's metabolism does not significantly involve the cytochrome P450 (CYP) enzyme system, other studies indicate the involvement of specific CYP isozymes in its biotransformation.[1][2][3][4][5] Specifically, CYP3A4 and CYP2D6 have been identified as catalysts in the metabolism of levorphanol.[1] The N-demethylation of levorphanol is a crucial step, as the resulting metabolite, this compound, possesses its own pharmacological activity.[6]

This compound is described as having morphine-like pharmacological properties.[6] This suggests that the clinical effects of levorphanol may be a composite of the actions of both the parent drug and this active metabolite.

Levorphanol Levorphanol This compound This compound Levorphanol->this compound CYP3A4 CYP3A4 N-demethylation N-demethylation CYP3A4->N-demethylation CYP2D6 CYP2D6 CYP2D6->N-demethylation N-demethylation->Levorphanol N-demethylation->this compound

Metabolic conversion of Levorphanol to this compound.

Quantitative Data

Precise enzyme kinetics for the N-demethylation of levorphanol to this compound are not extensively reported in the public domain. However, studies have quantified levorphanol and its metabolites in biological samples, providing insights into their relative concentrations following administration.

AnalyteMatrixMedian Concentration (ng/mL)
Levorphanol/Dextrorphan (B195859)Urine1,881
3-Hydroxymorphinan (this compound)Urine141
Data from a retrospective analysis of urine samples from patients prescribed levorphanol. Note: The analysis did not perform enantiomeric separation to distinguish levorphanol from dextrorphan and this compound from its dextrorotatory enantiomer.

Pharmacological Profile

Opioid Receptor Binding Affinity
ReceptorLevorphanol Ki (nM)
Mu (µ)0.21 ± 0.02
Delta (δ)4.2 ± 0.6
Kappa (κ)2.3 ± 0.3
Functional Activity and Signaling

Levorphanol is a G-protein biased agonist at mu-opioid receptor splice variants, showing robust G-protein activation with minimal β-arrestin2 recruitment.[8][9][10] This signaling profile is associated with a diminished respiratory depression effect compared to morphine.[8][9] The functional activity of this compound at these receptors has not been as extensively characterized, but its "morphine-like" properties suggest it likely functions as a conventional opioid agonist.[6]

cluster_0 Opioid Receptor Signaling Levorphanol Levorphanol MOR Mu-Opioid Receptor Levorphanol->MOR G_Protein G-protein Activation MOR->G_Protein Beta_Arrestin β-arrestin Recruitment (minimal) MOR->Beta_Arrestin Analgesia Analgesia G_Protein->Analgesia Respiratory_Depression Respiratory Depression (diminished) Beta_Arrestin->Respiratory_Depression

Signaling pathway of Levorphanol at the Mu-Opioid Receptor.

Experimental Protocols

In Vitro Metabolism of Levorphanol using Human Liver Microsomes

This protocol is a general guideline for investigating the N-demethylation of levorphanol to this compound using human liver microsomes.

1. Materials:

  • Levorphanol

  • This compound standard

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) for quenching the reaction

  • Internal standard (IS) for LC-MS/MS analysis

2. Incubation Procedure:

  • Prepare a stock solution of levorphanol in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the desired concentrations in phosphate buffer.

  • Pre-warm the HLM suspension (typically 0.2-1 mg/mL protein concentration) and the NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the HLM suspension and the levorphanol solution. Pre-incubate for a few minutes at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining levorphanol and the formed this compound.

cluster_1 In Vitro Metabolism Workflow start Start prepare Prepare Reagents (Levorphanol, HLMs, NADPH) start->prepare pre_incubate Pre-incubate HLMs and Levorphanol at 37°C prepare->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction with Acetonitrile + IS incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze end End analyze->end

Experimental workflow for in vitro metabolism of Levorphanol.

Quantification of Levorphanol and this compound in Biological Matrices by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of levorphanol and this compound in samples such as plasma or urine.

1. Sample Preparation:

  • To a 1 mL aliquot of the biological sample, add an internal standard.

  • Perform protein precipitation by adding a suitable volume of acetonitrile.

  • Vortex and centrifuge the sample.

  • The supernatant can be directly injected, or further purified using solid-phase extraction (SPE) for cleaner samples.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for levorphanol, this compound, and the internal standard are monitored.

3. Data Analysis:

  • Quantification is achieved by constructing a calibration curve from standards of known concentrations and comparing the peak area ratios of the analytes to the internal standard in the unknown samples.

Conclusion

This compound is a pharmacologically active metabolite of levorphanol, formed through N-demethylation, a process in which CYP3A4 and CYP2D6 are implicated. Its morphine-like properties suggest a contribution to the overall clinical effects of levorphanol. This technical guide provides a foundational understanding of this compound's role as a metabolite, supported by available quantitative data, pharmacological profiles, and detailed experimental protocols. Further research is warranted to fully elucidate the specific enzyme kinetics of this compound formation and to comprehensively characterize its signaling pathways and pharmacological effects. Such studies will be invaluable for optimizing the therapeutic use of levorphanol and for the development of new analgesics with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes & Protocols for the Analytical Detection of Norlevorphanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norlevorphanol is a morphinan-class opioid and an active metabolite of levorphanol, a potent opioid analgesic. As a controlled substance, its detection and quantification in biological matrices are crucial for clinical monitoring, forensic toxicology, and drug development research. These application notes provide detailed methodologies for the sensitive and specific analysis of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended to serve as a comprehensive guide for researchers and analysts in developing and validating their own assays.

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound in biological samples are LC-MS/MS and GC-MS. LC-MS/MS is often preferred due to its high sensitivity, specificity, and applicability to a wide range of biological matrices with minimal sample preparation.[1] GC-MS is another powerful technique, though it may require derivatization to improve the volatility of this compound.[1]

Key Considerations for Method Selection:

  • Sensitivity Requirements: The expected concentration range of this compound in the sample.

  • Matrix Type: Urine, blood, plasma, oral fluid, or tissue homogenates.

  • Throughput Needs: The number of samples to be analyzed.

  • Regulatory Compliance: Adherence to guidelines from bodies like the FDA or EMA.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of opioids, including compounds structurally related to this compound, using LC-MS/MS and GC-MS. This data is provided as a reference for expected method performance.

Table 1: Typical Performance of LC-MS/MS Methods for Opioid Analysis in Biological Matrices

ParameterTypical Range
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantification (LOQ)0.5 - 10 ng/mL
Linearity (r²)> 0.99
Recovery70 - 110%
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%

Table 2: Typical Performance of GC-MS Methods for Opioid Analysis in Biological Matrices

ParameterTypical Range
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 25 ng/mL
Linearity (r²)> 0.99
Recovery60 - 105%
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%

Experimental Protocols

Protocol 1: this compound Detection in Human Urine by LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of this compound from human urine using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Volume: 1 mL of urine.

  • Internal Standard (IS): Add an appropriate deuterated analog of this compound (e.g., this compound-d3) to all samples, calibrators, and controls.

  • Hydrolysis (for glucuronidated metabolites):

    • To 1 mL of urine, add 0.5 mL of a β-glucuronidase enzyme solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5).

    • Incubate at 60°C for 1-2 hours.

    • Allow the sample to cool to room temperature.

  • Extraction:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute the analyte with 1 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor and product ion transitions for this compound and its internal standard must be determined by direct infusion.

3. Method Validation

The method should be validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, matrix effects, and stability.[2]

Protocol 2: this compound Detection in Oral Fluid by GC-MS

This protocol provides a general procedure for the analysis of this compound in oral fluid using gas chromatography-mass spectrometry, including a derivatization step.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • Sample Volume: 0.5 - 1 mL of oral fluid.

  • Internal Standard (IS): Add a suitable deuterated internal standard.

  • Extraction:

    • Adjust the pH of the oral fluid sample to approximately 9 with a basic buffer (e.g., sodium borate (B1201080) buffer).

    • Add 3 mL of an organic solvent mixture (e.g., n-butyl acetate).

    • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

  • Derivatization:

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

    • Cap the tube and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A capillary column suitable for drug analysis (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 300°C at 20°C/min.

    • Hold at 300°C for 5 minutes.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. Characteristic ions for the derivatized this compound and its internal standard should be determined.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Urine Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Add_IS->Hydrolysis SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Hydrolysis->SPE Elution Elution SPE->Elution Evap_Recon Evaporation & Reconstitution Elution->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: LC-MS/MS workflow for this compound detection in urine.

Experimental_Workflow_GC_MS cluster_SamplePrep_GC Sample Preparation cluster_Analysis_GC GC-MS Analysis Sample_GC Oral Fluid Sample Add_IS_GC Add Internal Standard Sample_GC->Add_IS_GC LLE Liquid-Liquid Extraction Add_IS_GC->LLE Derivatization Derivatization (e.g., Silylation) LLE->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation MS_Detection_GC MS Detection (EI, SIM/MRM) GC_Separation->MS_Detection_GC Data_Processing_GC Data Processing & Quantification MS_Detection_GC->Data_Processing_GC

Caption: GC-MS workflow for this compound detection in oral fluid.

References

Application Note: Quantitative Analysis of Norlevorphanol in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC--MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Norlevorphanol is a morphinan (B1239233) derivative and an opioid analgesic. Accurate quantification in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical quantification.[1][2] This document provides a detailed protocol for the quantification of this compound in human plasma using a representative LC-MS/MS method. The methodology is based on established principles for the analysis of opioids and related compounds in biological fluids.[3][4][5]

2. Principle

This method employs protein precipitation for sample cleanup, followed by chromatographic separation on a reversed-phase HPLC column. The analyte and its stable isotope-labeled internal standard (IS) are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

3. Materials and Instrumentation

  • Reagents and Chemicals :

    • This compound certified reference standard.[6]

    • This compound-d3 (or other suitable stable isotope-labeled internal standard).[7]

    • LC-MS grade methanol (B129727) and acetonitrile (B52724).

    • LC-MS grade water.

    • Formic acid (≥98%).

    • Ammonium formate.

    • Drug-free human plasma.

  • Instrumentation :

    • A UHPLC or HPLC system capable of delivering accurate gradients (e.g., Shimadzu, Waters, Agilent, SCIEX).[8]

    • A triple quadrupole mass spectrometer with a heated electrospray ionization (H-ESI) source (e.g., SCIEX QTRAP, Thermo TSQ, Agilent).[8][9]

    • Analytical balance, centrifuges, and calibrated pipettes.

4. Experimental Protocol

4.1. Preparation of Standards and Quality Controls (QCs)

  • Primary Stock Solutions : Prepare 1 mg/mL stock solutions of this compound and this compound-d3 (IS) in methanol.

  • Working Standard Solutions : Serially dilute the this compound stock solution with 50:50 methanol:water to create working solutions for calibration standards (CS) and quality controls (QCs).

  • Internal Standard (IS) Working Solution : Dilute the IS stock solution with acetonitrile to a final concentration of 20 ng/mL.

  • Calibration Standards and QCs : Spike drug-free human plasma with the appropriate working standard solutions (typically 5% of the total volume) to prepare a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).[4] Prepare QCs at a minimum of three levels: low, medium, and high (e.g., 1.5, 75, and 750 ng/mL).

4.2. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma (standard, QC, or sample) into the corresponding tube.

  • Add 300 µL of the cold IS working solution (20 ng/mL in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.[10]

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (0.1% formic acid in water).[10]

  • Vortex briefly and centrifuge before placing in the autosampler.

4.3. LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column Restek Biphenyl (100 x 2.1 mm, 2.7 µm) or equivalent[9]
Mobile Phase A 0.1% Formic Acid in Water[1][4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1.0 min (5% B), 1.0-5.0 min (5-95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (5% B)
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Heated Electrospray Ionization (H-ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[11]
Nebulizer Gas 50 psi[8]
Drying Gas Flow & Temp 10 L/min at 350°C[8][9]
Capillary Voltage 3500 V

| MRM Transitions | See Table 3 |

Table 3: this compound MRM Transitions (Example) Note: These transitions are predictive based on the molecule's structure. Optimal precursor/product ions and collision energies must be determined empirically by infusing a pure standard solution.[12][13]

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zUse
This compound 244.3159.2Quantifier
This compound 244.3131.1Qualifier
This compound-d3 (IS) 247.3162.2Quantifier

5. Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters and their typical acceptance criteria are summarized below.

Table 4: Summary of Quantitative Validation Parameters

Parameter Expected Performance Metric Acceptance Criteria
Linearity r² > 0.995 Calibration curve must be linear over the defined range.
Lower Limit of Quantification (LLOQ) 0.5 ng/mL Signal-to-noise > 10; Accuracy within ±20%; Precision ≤20% CV.
Intra-day Precision ≤15% CV (≤20% at LLOQ) Measured at LLOQ, LQC, MQC, HQC levels (n≥5).
Inter-day Precision ≤15% CV (≤20% at LLOQ) Measured across three separate analytical runs.
Accuracy 85-115% of nominal (80-120% at LLOQ) Measured at LLOQ, LQC, MQC, HQC levels.
Recovery Consistent and reproducible across QCs Not required to be 100%, but should be consistent.
Matrix Effect CV of IS-normalized matrix factor ≤15% Evaluated using post-extraction spike in at least 6 sources of blank matrix.

| Stability | Analyte concentration within ±15% of initial | Assessed for freeze-thaw, bench-top, long-term, and post-preparative conditions. |

6. Visualized Workflows

G cluster_pre Sample Handling & Preparation cluster_analysis Analysis & Reporting start Sample Receipt & Login spike Spike with Internal Standard start->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge transfer Supernatant Transfer centrifuge->transfer dry Evaporation to Dryness transfer->dry reconstitute Reconstitution dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis processing Data Processing (Integration & Quantification) analysis->processing review Data Review & QC Check processing->review report Final Report Generation review->report G cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_stability Analyte Stability center Validated Bioanalytical Method selectivity Selectivity & Specificity center->selectivity matrix Matrix Effect center->matrix carryover Carryover center->carryover linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision sensitivity Sensitivity (LLOQ) center->sensitivity ft Freeze-Thaw center->ft benchtop Bench-Top center->benchtop processed Post-Preparative center->processed longterm Long-Term Storage center->longterm

References

Application Notes and Protocols for the Synthesis and Purification of Norlevorphanol for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of Norlevorphanol, a potent opioid analgesic and valuable research tool. The protocols detailed below are based on established chemical principles for morphinan (B1239233) synthesis and purification, including the Grewe cyclization for the construction of the morphinan core, followed by chiral resolution to isolate the biologically active levorotatory isomer.

Synthesis of this compound

The synthesis of this compound commences with the preparation of the racemic precursor, (±)-3-hydroxymorphinan, which is then resolved to yield the desired (-)-enantiomer, this compound.

Synthesis of Racemic (±)-3-Hydroxymorphinan

The synthesis of the morphinan skeleton is achieved through the Grewe cyclization, a key acid-catalyzed reaction that forms the tetracyclic core of morphinans[1][2][3]. The starting material for this synthesis is 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (B106495).

Experimental Protocol: Grewe Cyclization

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (1 equivalent).

  • Acid-catalyzed Cyclization: Under a nitrogen atmosphere, add polyphosphoric acid (PPA) or a mixture of phosphoric and sulfuric acid as the cyclizing agent.

  • Heating: Heat the reaction mixture to 100-140°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Basification: Basify the acidic solution with a concentrated ammonium (B1175870) hydroxide (B78521) solution to a pH of 9-10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as a chloroform/isopropanol mixture.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude racemic 3-methoxymorphinan.

  • Demethylation: Cleave the methoxy (B1213986) group by refluxing with a strong acid like hydrobromic acid (HBr) to yield racemic (±)-3-hydroxymorphinan[4].

Chiral Resolution of (±)-3-Hydroxymorphinan

The separation of the racemic mixture into its constituent enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, L-(+)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization[5][6].

Experimental Protocol: Diastereomeric Salt Formation and Fractional Crystallization

  • Salt Formation: Dissolve the crude racemic (±)-3-hydroxymorphinan in a suitable solvent, such as a mixture of methanol (B129727) and acetone (B3395972).

  • Addition of Resolving Agent: Add a solution of L-(+)-tartaric acid (0.5 equivalents) in the same solvent system to the racemic mixture.

  • Crystallization: Allow the solution to stand at room temperature or in a refrigerator to induce the crystallization of the less soluble diastereomeric salt, (-)-3-hydroxymorphinan-L-tartrate.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent mixture.

  • Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and basify with a suitable base, such as ammonium hydroxide, to precipitate the free base of this compound.

  • Extraction and Drying: Extract the this compound into an organic solvent, dry the organic layer, and evaporate the solvent to obtain the purified (-)-enantiomer.

Experimental Workflow Diagram

SynthesisWorkflow A 1-(4-methoxybenzyl)- octahydroisoquinoline B Grewe Cyclization (Polyphosphoric Acid) A->B Reaction C Racemic 3-methoxymorphinan B->C Product D Demethylation (HBr) C->D Reaction E Racemic (±)-3-hydroxymorphinan D->E Product F Resolution with L-(+)-tartaric acid E->F Process G (-)-3-hydroxymorphinan- L-tartrate (this compound salt) F->G Separation H Basification & Extraction G->H Process I This compound H->I Final Product

A simplified workflow for the synthesis of this compound.

Purification of this compound

Purification of the synthesized this compound is crucial to ensure its suitability for research applications. The primary methods employed are crystallization and preparative high-performance liquid chromatography (HPLC).

Crystallization

Crystallization is a robust method for purifying solid compounds. The choice of solvent is critical for obtaining high-purity crystals[7][8][9].

Experimental Protocol: Crystallization

  • Solvent Selection: A mixture of acetone and methanol is a commonly used solvent system for the crystallization of morphinan alkaloids[8].

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.

  • Precipitation: Slowly add acetone to the hot solution until turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is the method of choice. This technique separates the desired compound from impurities based on their differential partitioning between a stationary phase and a mobile phase[10][11][12].

Experimental Protocol: Preparative HPLC

  • Column: A reversed-phase C18 column is typically suitable for the purification of morphinan alkaloids.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water or a buffer (e.g., ammonium acetate (B1210297) or formic acid) is commonly used. The specific gradient will need to be optimized based on the impurity profile.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the this compound peak, as determined by UV detection (typically around 280 nm).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified this compound.

Purification Workflow Diagram

PurificationWorkflow cluster_main Purification of this compound Crude Crude this compound Crystallization Crystallization (Acetone/Methanol) Crude->Crystallization HPLC_Prep Preparative HPLC (Reversed-Phase C18) Crude->HPLC_Prep Direct Purification Crystallization->HPLC_Prep Further Purification (Optional) Pure Pure this compound Crystallization->Pure HPLC_Prep->Pure Analysis Purity Analysis (HPLC-UV) Pure->Analysis

General workflow for the purification of this compound.

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using analytical HPLC with UV detection.

Experimental Protocol: HPLC-UV Purity Analysis

  • Column: A reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH 4.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm[13].

  • Quantification: Purity is determined by calculating the area percentage of the this compound peak relative to the total peak area in the chromatogram[14].

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected during the synthesis and purification of this compound. These values are illustrative and can vary based on experimental conditions and scale.

Table 1: Synthesis and Resolution Yields

StepProductStarting MaterialTypical Yield (%)
Grewe Cyclization & Demethylation(±)-3-Hydroxymorphinan1-(4-methoxybenzyl)-octahydroisoquinoline60-70
Chiral Resolution(-)-3-Hydroxymorphinan (this compound)(±)-3-Hydroxymorphinan35-45 (of theoretical)

Table 2: Purification and Purity Data

Purification MethodStarting Purity (%)Final Purity (%)Typical Recovery (%)
Crystallization (1x)~90>9880-90
Preparative HPLC>95>99.570-85

Table 3: Analytical Characterization of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₁NO[15]
Molecular Weight243.35 g/mol [15]
Melting Point272-274 °C
AppearanceWhite crystalline solid
Mu-Opioid Receptor Binding Affinity (Ki)< 1 nM (estimated based on Levorphanol)[7][16]

Mu-Opioid Receptor Signaling Pathway

This compound exerts its analgesic effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR)[17][18]. The binding of this compound to the MOR initiates a cascade of intracellular events.

Signaling Pathway Diagram

OpioidSignaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (GPCR) G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Voltage-gated Ca²⁺ Channel Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release Leads to K_channel GIRK Channel (K⁺ Channel) Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_channel->Hyperpolarization Leads to This compound This compound (Agonist) This compound->MOR Binds to G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_ion Ca²⁺ Ca_ion->Ca_channel Influx K_ion K⁺ K_ion->K_channel Efflux

References

In Vivo Experimental Design for Norlevorphanol Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norlevorphanol is a potent opioid analgesic of the morphinan (B1239233) family, classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1][2] It is the levo-isomer of 3-hydroxymorphinan and exhibits morphine-like pharmacological properties.[1] Due to the limited availability of specific preclinical data for this compound, the following application notes and protocols are based on established methodologies for potent µ-opioid receptor agonists, such as morphine and its more potent parent compound, levorphanol. Levorphanol has been shown to be approximately five times more potent than morphine in analgesic assays.[3] Therefore, initial in vivo studies with this compound should commence with dose-ranging experiments starting at doses significantly lower than those typically used for morphine.

These guidelines provide a framework for the in vivo evaluation of this compound's analgesic efficacy, respiratory depressant effects, and abuse potential in rodent models.

Quantitative Data Summary

The following tables are templates for summarizing key quantitative data from in vivo this compound studies. Researchers should populate these tables with their experimentally derived data.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)AUC (ng·h/mL)Bioavailability (%)
Mouse Intravenous
Subcutaneous
Oral
Rat Intravenous
Subcutaneous
Oral

Table 2: Analgesic Efficacy of this compound in Rodent Models

AssaySpeciesRouteED50 (mg/kg) (95% CI)Maximum Possible Effect (%)Duration of Action (h)
Hot Plate Mouse
Rat
Tail Flick Mouse
Rat
Formalin (Phase I) Mouse
Rat
Formalin (Phase II) Mouse
Rat

Table 3: Respiratory Effects of this compound in Rodents

ParameterSpeciesRouteED50 (mg/kg) for 50% Depression (95% CI)Maximum Depression (%)Onset of Depression (min)Duration of Depression (h)
Respiratory Rate Mouse
Rat
Tidal Volume Mouse
Rat
Minute Ventilation Mouse
Rat

Table 4: Rewarding Effects of this compound in the Conditioned Place Preference (CPP) Paradigm

SpeciesRouteConditioning Dose(s) (mg/kg)Significant Preference Observed (Yes/No)Preference Score (s)
Mouse
Rat

Table 5: Acute Toxicity of this compound in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg) (95% CI)
Mouse Intravenous
Subcutaneous
Oral
Rat Intravenous
Subcutaneous
Oral

Signaling Pathways

Mu-Opioid Receptor (MOR) Signaling

This compound, like other potent opioids, is presumed to exert its primary effects through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3] Upon agonist binding, the MOR activates inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release. This signaling is responsible for both the therapeutic analgesic effects and the adverse effects such as respiratory depression and reward.[3]

MOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits K_channel ↑ K+ Channel Activity G_protein->K_channel Activates Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Analgesia Analgesia Hyperpolarization->Analgesia Side_Effects Respiratory Depression, Reward Hyperpolarization->Side_Effects Neurotransmitter->Analgesia Neurotransmitter->Side_Effects

Mu-Opioid Receptor Signaling Pathway

Experimental Protocols

General Considerations
  • Animals: Adult male and female Sprague-Dawley rats or C57BL/6 mice are commonly used.[4] Age and weight should be consistent across experimental groups.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: this compound should be dissolved in a suitable vehicle (e.g., sterile saline). The concentration should be adjusted to allow for appropriate injection volumes (e.g., 5-10 mL/kg for subcutaneous or intraperitoneal administration).

  • Dose-Response Studies: Initial experiments for each in vivo assay should involve a dose-response study to determine the effective dose range of this compound.

Protocol 1: Assessment of Analgesic Efficacy - Hot Plate Test

This method assesses the thermal nociceptive threshold.

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure: a. Habituate the animals to the testing room for at least 30 minutes before the experiment. b. Gently place the animal on the hot plate and start a timer. c. Record the latency to the first sign of nociception (e.g., licking a hind paw, jumping). d. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage. e. After baseline latency is determined, administer this compound or vehicle. f. Measure the response latency at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Protocol 2: Assessment of Respiratory Function - Whole-Body Plethysmography

This non-invasive method measures respiratory parameters in conscious, unrestrained animals.

  • Apparatus: A whole-body plethysmography system consisting of animal chambers, pressure transducers, and data acquisition software.

  • Procedure: a. Calibrate the plethysmography chambers according to the manufacturer's instructions. b. Habituate the animals to the chambers for a defined period (e.g., 30-60 minutes) for at least two days prior to the experiment. c. On the test day, place the animal in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for a stable period (e.g., 15-30 minutes). d. Administer this compound or vehicle and immediately return the animal to the chamber. e. Continuously record respiratory parameters for a predetermined duration (e.g., 2-4 hours).

  • Data Analysis: Express respiratory parameters as a percentage of the baseline values. Determine the time course and magnitude of respiratory depression for each dose.

Protocol 3: Assessment of Rewarding Effects - Conditioned Place Preference (CPP)

This paradigm assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

  • Procedure: a. Pre-conditioning (Baseline Preference): On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for a set time (e.g., 15-20 minutes). Record the time spent in each chamber to determine any initial preference. b. Conditioning: This phase typically lasts for 4-8 days.

    • On drug-pairing days, administer this compound and confine the animal to one of the outer chambers (e.g., the initially non-preferred chamber for a biased design) for a set duration (e.g., 30 minutes).
    • On vehicle-pairing days, administer the vehicle and confine the animal to the opposite chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals. c. Post-conditioning (Test): The day after the last conditioning session, place the animal in the central chamber and allow it to freely explore all three chambers for the same duration as in the pre-conditioning phase, with no drug on board. Record the time spent in each chamber.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a rewarding effect.

Experimental Workflows

Workflow for Assessing Analgesic Efficacy

Analgesia_Workflow start Start habituation Animal Habituation start->habituation baseline Measure Baseline Nociceptive Threshold (e.g., Hot Plate Latency) habituation->baseline dosing Administer this compound or Vehicle (Dose-Ranging) baseline->dosing post_dosing Measure Nociceptive Threshold at Multiple Time Points dosing->post_dosing data_analysis Calculate %MPE and Determine ED50 post_dosing->data_analysis end End data_analysis->end

Workflow for Analgesic Efficacy Testing
Workflow for Assessing Respiratory Depression

Respiration_Workflow start Start habituation Habituate Animal to Plethysmography Chamber start->habituation baseline Record Baseline Respiratory Parameters habituation->baseline dosing Administer this compound or Vehicle baseline->dosing post_dosing Continuously Record Respiratory Parameters dosing->post_dosing data_analysis Analyze Changes from Baseline (Rate, Tidal Volume) post_dosing->data_analysis end End data_analysis->end

Workflow for Respiratory Depression Assessment
Workflow for Conditioned Place Preference

CPP_Workflow start Start pre_conditioning Day 1: Pre-Conditioning (Baseline Preference Test) start->pre_conditioning conditioning Days 2-9: Conditioning Phase (Drug and Vehicle Pairings) pre_conditioning->conditioning post_conditioning Day 10: Post-Conditioning (Preference Test) conditioning->post_conditioning data_analysis Compare Time Spent in Drug-Paired Chamber (Pre vs. Post) post_conditioning->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Norlevorphanol Administration in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document provides a generalized framework for the administration and evaluation of Norlevorphanol in rodent pain models. This compound is a Schedule I controlled substance with limited recent scientific literature detailing its use in modern preclinical studies.[1][2] Therefore, the quantitative data presented in the tables are illustrative placeholders based on the known properties of related morphinan (B1239233) compounds like Levorphanol and must be replaced with experimentally determined values. The protocols provided are based on established, standard methodologies for opioid analgesics and should be adapted based on the specific pharmacokinetic and pharmacodynamic properties of this compound determined in future studies.

Introduction

This compound is an opioid analgesic of the morphinan family, characterized by its morphine-like pharmacological properties.[1] As the levo-isomer of 3-hydroxymorphinan, it is structurally related to other potent opioids like Levorphanol.[1][3] These application notes provide detailed protocols for the preclinical evaluation of this compound's analgesic potential in common rodent pain models. The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in pain research and pharmacology. The protocols cover administration, assessment of analgesic efficacy in thermal and chemical pain models, and data presentation.

Mechanism of Action

This compound is expected to exert its analgesic effects primarily through interaction with the central nervous system. As a morphinan opioid, its mechanism is presumed to be similar to its parent compound, Levorphanol, which acts as an agonist at multiple opioid receptors, including mu (μ), delta (δ), and kappa (κ).[3] Furthermore, Levorphanol is known to be an N-methyl-D-aspartate (NMDA) receptor antagonist and may inhibit the reuptake of norepinephrine (B1679862) and serotonin, which could contribute to its efficacy in neuropathic pain states.[3][4]

Activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP), the closing of voltage-gated calcium channels, and the opening of potassium channels. These actions collectively result in hyperpolarization and reduced neuronal excitability, thereby dampening the transmission of pain signals.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane OR Opioid Receptor (μ, δ, κ) G_protein Gαi/o | Gβγ OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_Channel Ca²+ Channel G_protein->Ca_Channel Inhibits K_Channel K+ Channel G_protein->K_Channel Activates MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK cAMP ↓ cAMP AC->cAMP Neuro_Inhibit ↓ Neurotransmitter Release Ca_Channel->Neuro_Inhibit Neuron_Hyper Neuronal Hyperpolarization K_Channel->Neuron_Hyper Norlevo This compound Norlevo->OR Binds & Activates Analgesia Analgesia Neuron_Hyper->Analgesia Neuro_Inhibit->Analgesia MAPK->Analgesia Modulates

Caption: Opioid receptor signaling pathway.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data for this compound. Note: The values presented are illustrative placeholders and must be determined experimentally.

Table 1: Opioid Receptor Binding Affinity (Ki, nM)

Compound µ-Opioid Receptor (MOR) δ-Opioid Receptor (DOR) κ-Opioid Receptor (KOR)
This compound [Insert Data] [Insert Data] [Insert Data]
Levorphanol (Ref.) < 1.0[5] [Insert Data] [Insert Data]

| Morphine (Ref.) | 1 - 100 | [Insert Data] | [Insert Data] |

Table 2: Analgesic Efficacy (ED50, mg/kg) in Rodent Models

Species & Strain Pain Model Route of Administration ED50 (mg/kg) Peak Effect (Time) Duration of Action
Mouse (C57BL/6) Hot Plate s.c. [Insert Data] [Insert Data] [Insert Data]
Mouse (CD-1) Tail Flick i.p. [Insert Data] [Insert Data] [Insert Data]
Rat (Sprague-Dawley) Formalin Test (Phase II) p.o. [Insert Data] [Insert Data] [Insert Data]

| Rat (Wistar) | Von Frey (Neuropathic) | i.v. | [Insert Data] | [Insert Data] | [Insert Data] |

Experimental Workflow

A typical workflow for evaluating the analgesic properties of this compound involves several key stages, from animal preparation to data analysis. This process ensures the collection of reliable and reproducible data.

Experimental_Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment A 1. Animal Acclimatization (Habituate to environment & testing apparatus) B 2. Baseline Assessment (Measure pre-drug pain threshold) A->B C 3. Group Assignment (Vehicle vs. This compound Doses) B->C D 4. Drug Administration (p.o., i.p., s.c., or i.v.) C->D E 5. Post-Treatment Assessment (Measure pain response at multiple time points) D->E F 6. Data Collection (Record latencies, thresholds, or behavioral scores) E->F G 7. Data Analysis (Calculate %MPE, ED50, and statistical significance) F->G

Caption: General experimental workflow for analgesic testing.

Experimental Protocols

All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Preparation and Administration
  • Vehicle Selection: Dissolve this compound in a suitable vehicle (e.g., sterile 0.9% saline, distilled water, or a solution with a small percentage of a solubilizing agent like Tween 80 or DMSO for less soluble compounds).

  • Concentration: Adjust the concentration to allow for appropriate dosing volumes (e.g., 5-10 mL/kg for mice, 1-5 mL/kg for rats).

  • Routes of Administration:

    • Oral (p.o.): Administer the solution using a proper-sized oral gavage needle.

    • Intraperitoneal (i.p.): Inject the solution into the lower abdominal quadrant, avoiding the bladder and cecum.

    • Subcutaneous (s.c.): Inject the solution under the loose skin of the back or flank.

    • Intravenous (i.v.): Inject the solution into a lateral tail vein.

Hot Plate Test (Thermal Pain)

This test assesses the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.[6][7][8] The methodology involves placing the animal on a heated surface and measuring the latency to a nocifensive response.[9][10]

  • Apparatus: A hot plate apparatus with a metal surface maintained at a constant temperature (typically 52-55°C) and enclosed by a transparent cylinder.[6][9][10]

  • Procedure:

    • Acclimation: Allow rodents to acclimate to the testing room for at least 30-60 minutes.[6]

    • Baseline: Gently place each animal on the unheated plate for a brief habituation period. Then, heat the plate to the target temperature and record the baseline latency for a response (e.g., hind paw licking, flicking, or jumping).[6] A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.[6]

    • Administration: Administer this compound or vehicle via the desired route.

    • Testing: At predetermined time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the response latency.

  • Data Analysis: The data are often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Tail Flick Test (Thermal Pain)

This test measures a spinally mediated reflex to a thermal stimulus applied to the tail.[10]

  • Apparatus: A tail flick analgesia meter that focuses a high-intensity light beam on the animal's tail.[11][12]

  • Procedure:

    • Acclimation: Acclimate the animals to the restraining device for 2-3 brief periods before testing to minimize stress.[13]

    • Baseline: Gently place the animal in the restrainer with its tail positioned in the groove of the apparatus.[12] Apply the heat stimulus and record the latency to flick the tail away. Perform 2-3 baseline measurements with an inter-trial interval of at least 60 seconds.[12] A cut-off time (e.g., 10-18 seconds) is essential to prevent injury.[10][12]

    • Administration: Administer this compound or vehicle.

    • Testing: Measure the tail flick latency at various time points post-administration.

  • Data Analysis: Calculate %MPE as described for the Hot Plate Test.

Formalin Test (Persistent/Inflammatory Pain)

This model is widely used to assess persistent pain and is sensitive to multiple classes of analgesics.[14][15] A subcutaneous injection of dilute formalin into the hind paw elicits a biphasic pain response.[16][17]

  • Phase I (Acute): Lasts approximately 0-5 minutes post-injection and is caused by direct activation of nociceptors.[16][17]

  • Phase II (Inflammatory): Occurs around 20-40 minutes post-injection and involves central sensitization and inflammation.[16][17]

  • Apparatus: A clear observation chamber with a mirror placed to allow an unobstructed view of the animal's paws.

  • Procedure:

    • Acclimation: Place the animal in the observation chamber for at least 15-20 minutes to acclimate.[16][18]

    • Administration: Administer this compound or vehicle at a predetermined time before the formalin injection to coincide with its peak effect.

    • Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 1-5%) into the plantar surface of one hind paw.[15]

    • Observation: Immediately after injection, return the animal to the chamber and record the cumulative time spent licking or flinching the injected paw during Phase I (e.g., 0-5 min) and Phase II (e.g., 20-40 min).[17]

  • Data Analysis: Compare the total time spent licking/flinching in the drug-treated groups to the vehicle-treated group for each phase.

Von Frey Test (Mechanical Allodynia)

This test is the gold standard for assessing mechanical sensitivity (allodynia) and is commonly used in models of neuropathic or inflammatory pain.[19] It measures the paw withdrawal threshold in response to calibrated mechanical filaments.

  • Apparatus: A set of calibrated Von Frey filaments and an elevated testing platform with a wire mesh floor.[19][20]

  • Procedure:

    • Acclimation: Place animals in individual compartments on the mesh platform and allow them to acclimate for at least 30-60 minutes until exploratory behavior ceases.[19][20]

    • Baseline: Using the "up-down" method, apply filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause slight buckling.[21] A positive response is a brisk withdrawal or licking of the paw. The 50% withdrawal threshold is calculated based on the pattern of positive and negative responses to filaments of varying stiffness.[21]

    • Administration: Administer this compound or vehicle.

    • Testing: Determine the 50% paw withdrawal threshold at various time points post-administration.

  • Data Analysis: Compare the withdrawal thresholds (in grams or mN) of the treated groups to the vehicle control group. An increase in the threshold indicates an anti-allodynic effect.

References

Application Notes and Protocols: Radioligand Binding Assay with Norlevorphanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norlevorphanol is an opioid analgesic of the morphinan (B1239233) family.[1][2] Understanding its binding characteristics to opioid receptors is crucial for elucidating its pharmacological profile and guiding drug development efforts. Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor.[3] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for opioid receptors, typically the mu (µ), delta (δ), and kappa (κ) subtypes.[4]

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to inhibitory G-proteins (Gi/o).[5][6][7] This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, such as the activation of inwardly rectifying potassium channels and the inhibition of calcium channels.[4][8][9] These signaling pathways are central to the analgesic and other physiological effects of opioids.[9]

Data Presentation

The binding affinity of a compound is typically expressed as the inhibitor constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. Lower Ki values indicate higher binding affinity. While specific Ki values for this compound require experimental determination using the following protocol, the binding affinities for the closely related compound Levorphanol provide an expected range of activity.

CompoundReceptor SubtypeKi (nM)
LevorphanolMu (µ) Opioid Receptor0.21 ± 0.02
LevorphanolDelta (δ) Opioid Receptor4.2 ± 0.6
LevorphanolKappa (κ) Opioid Receptor2.3 ± 0.3
Data for Levorphanol, a structurally similar opioid analgesic.[10]

Signaling Pathway

Opioid receptors, including the mu, delta, and kappa subtypes, are coupled to inhibitory G-proteins (Gi/o).[5][6][7][8] Upon agonist binding, the G-protein is activated, and the Gαi/o and Gβγ subunits dissociate to modulate downstream effectors.[5] The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels.[8] Additionally, the Gβγ subunits can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.[8] In addition to the canonical G-protein signaling, opioid receptor activation can also lead to the recruitment of β-arrestin, a pathway often associated with receptor desensitization and internalization, as well as some of the adverse effects of opioids.[5][11]

Opioid_Signaling_Pathway cluster_cytosol Cytosol OR Opioid Receptor (μ, δ, κ) G_protein Gi/o Protein OR->G_protein Activation G_alpha Gαi/o G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ca_channel Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx K_channel K+ Channel K_ion K+ K_channel->K_ion Efflux G_alpha->AC G_beta_gamma->Ca_channel Inhibition G_beta_gamma->K_channel Activation ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response This compound This compound (Agonist) This compound->OR

Caption: Generalized opioid receptor signaling pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay to determine the Ki of this compound for a specific opioid receptor subtype (e.g., mu-opioid receptor).

Materials and Reagents
  • Membrane Preparation: Membranes from CHO or HEK 293 cells stably expressing the human opioid receptor subtype of interest (e.g., OPRM1, OPRD1, or OPRK1).

  • Radioligand: A tritiated opioid receptor antagonist with high affinity, such as [³H]-Diprenorphine or [³H]-Naloxone. The chosen radioligand should have high specific activity (>20 Ci/mmol).[12]

  • Unlabeled Competitor (for non-specific binding): A high concentration of a standard, unlabeled opioid receptor ligand such as Naloxone.

  • Test Compound: this compound hydrobromide or hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Bovine Serum Albumin (BSA): To reduce non-specific binding.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Scintillation vials.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis p1 Prepare serial dilutions of this compound a2 Add this compound dilutions, NSB control, or buffer (Total) p1->a2 p2 Prepare radioligand solution (e.g., [3H]-Diprenorphine) a3 Add radioligand to all wells p2->a3 p3 Prepare membrane homogenate in assay buffer a1 Add membrane homogenate to 96-well plate p3->a1 p4 Prepare non-specific binding (NSB) control (high [Naloxone]) p4->a2 a1->a2 a2->a3 a4 Incubate at room temperature (e.g., 60-90 min) to reach equilibrium a3->a4 s1 Rapidly filter plate contents through glass fiber filter mat a4->s1 s2 Wash filters with ice-cold wash buffer s1->s2 d1 Dry filter mat s2->d1 d2 Add scintillation cocktail d1->d2 d3 Count radioactivity (CPM) using a liquid scintillation counter d2->d3 d4 Analyze data to determine IC50 and calculate Ki d3->d4

Caption: Experimental workflow for the competitive radioligand binding assay.

Detailed Protocol
  • Membrane Preparation:

    • Thaw the frozen membrane aliquot on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C.[13]

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay). Dilute the membranes in assay buffer to the desired final concentration (typically 50-100 µg of protein per well).[13][14]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer.

    • Non-specific Binding (NSB): Add a saturating concentration of an unlabeled ligand (e.g., 10 µM Naloxone).[15] This is to occupy all specific binding sites so that the radioligand only binds to non-specific sites.[15]

    • Competitive Binding: Add serial dilutions of this compound (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).

    • To all wells, add the diluted membrane preparation.

    • Initiate the binding reaction by adding the radioligand (e.g., [³H]-Diprenorphine) at a single concentration, usually at or below its Kd value.[12]

    • The final assay volume is typically 200-250 µL.[13]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[13][16] The optimal time and temperature should be determined in preliminary kinetic experiments.[16]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through a glass fiber filter mat (pre-soaked in 0.5% PEI to reduce non-specific filter binding) using a cell harvester.[13]

    • Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.[16]

  • Counting:

    • Dry the filter mat.

    • Place the individual filter discs into scintillation vials or use a filter plate with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[12]

  • Generate Competition Curve:

    • Plot the specific binding (as a percentage of the maximal specific binding in the absence of the competitor) against the logarithm of the this compound concentration.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[17]

  • Calculate Ki:

    • Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined independently via a saturation binding experiment).

Troubleshooting

  • High Non-specific Binding (NSB): If NSB is more than 50% of total binding, the assay window is poor.[14][15]

    • Solutions: Reduce the amount of membrane protein.[14] Lower the radioligand concentration (ideally at or below its Kd).[12] Add BSA (e.g., 0.1%) to the assay and wash buffers.[14] Ensure the radioligand is not hydrophobic, as this can increase NSB.[12] Increase the number and volume of washes with ice-cold buffer.[14]

  • High Variability Between Replicates:

    • Solutions: Ensure accurate and consistent pipetting. Check for proper mixing of all assay components. Ensure the filtration and washing steps are performed rapidly and consistently for all wells.[16]

  • Low Specific Binding Signal:

    • Solutions: Confirm the activity of the membrane preparation. Increase the amount of membrane protein per well (while monitoring NSB). Ensure the radioligand has high specific activity.[16] Check for degradation of the radioligand.

References

Application Notes and Protocols for the Use of Norlevorphanol in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norlevorphanol is an opioid analgesic belonging to the morphinan (B1239233) class of compounds.[1] It is classified as a Schedule I narcotic in the United States, indicating a high potential for abuse and no currently accepted medical use.[1][2] Structurally, it is the levo-isomer of 3-hydroxymorphinan.[1] While research specifically detailing the use of this compound in neurological disorder research is limited, its pharmacological properties are described as morphine-like.[1] Significant insights into its potential mechanism of action and experimental evaluation can be inferred from the extensive research on its close structural analog, Levorphanol.

These application notes provide a comprehensive overview of the potential pharmacological actions of this compound and detailed protocols for its investigation in a research setting, primarily based on data and methodologies established for Levorphanol. This information is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of morphinan-based opioids in neurological disorders.

Chemical and Physical Properties

PropertyValueReference
Chemical Name (-)-3-hydroxymorphinan[3]
CAS Registry Number 1531-12-0[3]
Molecular Formula C16H21NO[3]
Molecular Weight 243.34 g/mol [3]
Melting Point 270-272 °C[3]

Pharmacological Data (Based on Levorphanol)

Due to the limited availability of specific pharmacological data for this compound, the following tables summarize the binding affinities and functional activities of its close analog, Levorphanol. These values provide a strong starting point for hypothesizing the activity of this compound.

Table 1: Opioid Receptor Binding Affinities of Levorphanol

ReceptorKi (nM)
Mu (MOR-1)1.2 ± 0.2
Delta (DOR-1)4.8 ± 0.9
Kappa (KOR-1)11.0 ± 1.0
IBNtxA Binding Site55 ± 11

Data from membranes of Chinese Hamster Ovary (CHO) cells stably expressing the respective mouse opioid receptor clones.[4]

Table 2: In Vitro Functional Activity of Levorphanol at Opioid Receptors ([³⁵S]GTPγS Binding)

ReceptorEC₅₀ (nM)% Emax (relative to standard agonist)
Mu (MOR-1)1.8 ± 0.3101 ± 2
Delta (DOR-1)15 ± 3100 ± 3
Kappa (KOR-1)26 ± 460 ± 3

Data from [³⁵S]GTPγS binding assays in CHO cell membranes expressing the respective opioid receptors.[4]

Table 3: In Vivo Analgesic Potency of Levorphanol (Tail-Flick Assay)

Animal ModelAdministration RouteED₅₀ (mg/kg)
MouseSubcutaneous (s.c.)0.32 (0.23 - 0.44)

ED₅₀ values were determined using a cumulative dose-response approach in a radiant heat tail-flick assay.[4]

Signaling Pathways

This compound, as a morphinan-based opioid, is expected to exert its effects primarily through the activation of G-protein coupled opioid receptors (GPCRs), particularly the mu (µ), delta (δ), and kappa (κ) opioid receptors.[4][5] Upon agonist binding, these receptors signal through inhibitory G-proteins (Gi/Go), leading to a cascade of intracellular events that modulate neuronal excitability and neurotransmitter release.[5][6]

The canonical signaling pathway involves:

  • G-protein Activation: Agonist binding to the opioid receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/Go protein, causing the dissociation of the Gα and Gβγ subunits.[5]

  • Downstream Effector Modulation:

    • The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

    • The Gβγ subunits can directly interact with and modulate the activity of various ion channels, including activating G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting voltage-gated calcium channels (VGCCs).[5]

  • Kinase Cascades: Opioid receptor activation can also influence intracellular kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[6]

Recent research has also highlighted the importance of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[4][7] Levorphanol has been characterized as a G-protein biased agonist, which may contribute to a differential side-effect profile compared to other opioids.[4][7]

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OpioidReceptor Opioid Receptor (MOR, DOR, KOR) This compound->OpioidReceptor Binds to G_protein Gi/o Protein OpioidReceptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase ATP ATP Ca_Channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Mediates K_Channel K⁺ Channel K_efflux K⁺ Efflux K_Channel->K_efflux Mediates G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates cAMP cAMP ATP->cAMP Converts Neuronal_Activity Decreased Neuronal Activity cAMP->Neuronal_Activity Leads to Ca_influx->Neuronal_Activity Reduces K_efflux->Neuronal_Activity Contributes to Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Point Binding_Assay Receptor Binding Assays (Determine Ki at MOR, DOR, KOR) Functional_Assay Functional Assays ([³⁵S]GTPγS, cAMP) (Determine EC₅₀, Emax) Binding_Assay->Functional_Assay Promising candidates Signaling_Bias Signaling Bias Assays (β-arrestin recruitment) Functional_Assay->Signaling_Bias PK_Studies Pharmacokinetic Studies (ADME) Signaling_Bias->PK_Studies Lead candidates Analgesia_Models Analgesia Models (Tail-flick, Hot plate, Neuropathic pain) PK_Studies->Analgesia_Models Side_Effect_Models Side Effect Profiling (Respiratory depression, Constipation) Analgesia_Models->Side_Effect_Models Go_NoGo Go/No-Go Decision for Further Development Side_Effect_Models->Go_NoGo Morphinan_Relationships Morphinan Morphinan Scaffold Hydroxymorphinan 3-Hydroxymorphinan Morphinan->Hydroxymorphinan is a derivative of This compound This compound ((-)-3-Hydroxymorphinan) Hydroxymorphinan->this compound is the levo-isomer of Levorphanol Levorphanol This compound->Levorphanol is structurally related to Dextrorphan Dextrorphan ((+)-3-Hydroxy-N-methylmorphinan) Levorphanol->Dextrorphan is the levo-isomer of

References

Application of Norlevorphanol in Addiction Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norlevorphanol, the levorotatory isomer of 3-hydroxymorphinan, is a potent opioid analgesic belonging to the morphinan (B1239233) class of compounds.[1] Classified as a Schedule I narcotic in the United States, its use is restricted to research purposes.[2] While it has never been commercially marketed, its morphine-like pharmacological properties make it a compound of significant interest for addiction studies.[2] Understanding its interaction with opioid receptors and its effects on reward and withdrawal pathways is crucial for elucidating the mechanisms of opioid addiction and for the development of novel therapeutic interventions.

This document provides detailed application notes and protocols for the use of this compound in preclinical addiction research. It is intended to guide researchers in designing and executing experiments to investigate the abuse potential, rewarding effects, and physical dependence associated with this compound.

Mechanism of Action

This compound exerts its effects primarily through its interaction with the endogenous opioid system, which comprises the mu (µ), delta (δ), and kappa (κ) opioid receptors. These G protein-coupled receptors are centrally involved in pain perception, reward, and the development of addiction.[3] The rewarding and reinforcing effects of many opioids are primarily mediated by the activation of µ-opioid receptors in the brain's reward circuitry, leading to an increase in dopamine (B1211576) release in the nucleus accumbens.[4] Conversely, activation of κ-opioid receptors can produce dysphoria and aversive states.[3] The specific affinity of this compound for each of these receptor subtypes dictates its unique pharmacological profile and its potential for abuse.

Opioid Receptor Signaling Pathway

The binding of an opioid agonist, such as this compound, to its receptor initiates a cascade of intracellular events. This signaling pathway is fundamental to the acute effects of the drug and the neuroadaptations that occur with chronic use, leading to tolerance and dependence.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Opioid_Receptor Opioid Receptor (μ, δ, κ) This compound->Opioid_Receptor Binds to G_Protein Gi/o Protein (α, βγ subunits) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of Cellular_Effects Modulation of Neurotransmitter Release (e.g., Dopamine) cAMP->Cellular_Effects Ion_Channels->Cellular_Effects MAPK_Pathway->Cellular_Effects

Figure 1: Simplified Opioid Receptor Signaling Pathway.

Quantitative Data: Opioid Receptor Binding Affinity

CompoundReceptorKi (nM)Reference
LevorphanolMu (µ)2.4 ± 0.9[5]
LevorphanolDelta (δ)4.2 ± 0.6[5]
LevorphanolKappa (κ)2.3 ± 0.3[5]

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols for Addiction Studies

The following protocols are generalized for the study of opioid compounds in rodent models of addiction. Researchers should perform dose-ranging studies to determine the optimal doses of this compound for each specific behavioral paradigm.

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of a drug by pairing its administration with a distinct environmental context.

Objective: To determine if this compound produces a conditioned place preference, indicating rewarding effects.

Materials:

  • This compound

  • Saline solution (vehicle)

  • CPP apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)

  • Syringes and needles for administration (route of administration, e.g., subcutaneous or intraperitoneal, should be consistent)

  • Animal scale

  • Timers

  • Video recording and analysis software (optional, but recommended for accurate tracking)

Experimental Workflow:

cluster_preconditioning Phase 1: Pre-Conditioning (Day 1) cluster_postconditioning Phase 3: Post-Conditioning (Day 10) PreTest Habituation & Pre-Test: Allow free access to all chambers. Record baseline preference. Drug Drug Day: Administer this compound. Confine to one chamber. PreTest->Drug Alternate days Saline Saline Day: Administer Saline. Confine to other chamber. PreTest->Saline Alternate days PostTest Post-Test: Allow free access to all chambers (drug-free state). Record time spent in each chamber. Saline->PostTest

Figure 2: Conditioned Place Preference Experimental Workflow.

Detailed Methodology:

  • Habituation and Pre-Test (Day 1):

    • Handle the animals for several days prior to the start of the experiment to acclimate them to the procedure.

    • On the pre-test day, place each animal in the central compartment (if using a three-chamber apparatus) and allow it to freely explore all chambers for a set period (e.g., 15-20 minutes).

    • Record the time spent in each of the distinct outer chambers to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.

  • Conditioning (Days 2-9):

    • This phase typically consists of alternating drug and vehicle conditioning sessions over several days (e.g., 8 days).

    • Drug Conditioning Day: Administer a specific dose of this compound to the animal. Immediately confine the animal to one of the outer chambers for a set duration (e.g., 30 minutes). The chamber paired with the drug should be counterbalanced across subjects.

    • Vehicle Conditioning Day: Administer an equivalent volume of saline. Immediately confine the animal to the opposite outer chamber for the same duration.

    • The order of drug and vehicle days should be alternated (e.g., Drug, Saline, Drug, Saline...).

  • Post-Test (Day 10):

    • In a drug-free state, place the animal back in the central compartment and allow it to freely explore all chambers for the same duration as the pre-test.

    • Record the time spent in each of the outer chambers.

    • A significant increase in the time spent in the drug-paired chamber from pre-test to post-test indicates a conditioned place preference.

Intravenous Self-Administration (IVSA)

The IVSA paradigm is the gold standard for assessing the reinforcing properties of a drug, as it models voluntary drug-taking behavior.

Objective: To determine if animals will learn to perform an action (e.g., lever press) to receive infusions of this compound, indicating its reinforcing effects.

Materials:

  • This compound

  • Heparinized saline

  • Operant conditioning chambers equipped with two levers (one active, one inactive), cue lights, and an infusion pump system.

  • Intravenous catheters and surgical supplies for implantation.

  • Data acquisition software to record lever presses and infusions.

Experimental Workflow:

cluster_surgery Phase 1: Surgery cluster_acquisition Phase 2: Acquisition cluster_maintenance Phase 3: Maintenance & Dose-Response Surgery Catheter Implantation: Surgically implant an intravenous catheter into the jugular vein. Acquisition Training Sessions: Animal learns to press the active lever to receive a this compound infusion. Inactive lever has no consequence. Surgery->Acquisition Recovery Period Maintenance Stable Responding: Test different doses of this compound to establish a dose-response curve. Acquisition->Maintenance Once responding is stable

Figure 3: Intravenous Self-Administration Experimental Workflow.

Detailed Methodology:

  • Catheter Implantation Surgery:

    • Anesthetize the animal following approved institutional protocols.

    • Surgically implant a chronic indwelling catheter into the jugular vein. The external end of the catheter is typically routed subcutaneously to exit on the animal's back.

    • Allow for a post-operative recovery period of at least 5-7 days, during which the catheter is flushed daily with heparinized saline to maintain patency.

  • Acquisition of Self-Administration:

    • Place the animal in the operant chamber.

    • Connect the catheter to the infusion pump system.

    • Initiate training sessions where a response on the "active" lever results in the delivery of a small volume of this compound solution, often paired with a cue light or tone. Responses on the "inactive" lever are recorded but have no programmed consequence.

    • Sessions are typically 2-4 hours in length and are conducted daily.

    • Acquisition is generally considered complete when the animal shows a stable pattern of responding, with significantly more presses on the active lever than the inactive lever.

  • Dose-Response Evaluation:

    • Once stable responding is established, different unit doses of this compound can be tested to generate a dose-response curve. This helps to determine the optimal reinforcing dose.

    • Typically, an inverted U-shaped dose-response curve is observed, where very low doses are not reinforcing enough to maintain responding, and very high doses may lead to satiation or aversive effects, causing a decrease in responding.

Assessment of Opioid Withdrawal

Chronic administration of opioids leads to neuroadaptations that result in a state of physical dependence. Abrupt cessation of the drug or administration of an opioid antagonist precipitates a withdrawal syndrome.

Objective: To quantify the severity of spontaneous or precipitated withdrawal from this compound.

Materials:

  • This compound

  • Opioid antagonist (e.g., Naloxone) for precipitated withdrawal studies

  • Observation chambers

  • A standardized opioid withdrawal rating scale (e.g., a modified Gellert-Holtzman scale for rodents)

  • Timers

  • Animal scale

Methodology:

  • Induction of Dependence:

    • Administer this compound to the animals on a chronic schedule. This can be achieved through repeated injections (e.g., twice daily for 5-7 days) or continuous infusion via osmotic minipumps. The dose should be sufficient to induce physical dependence.

  • Precipitated Withdrawal:

    • At a set time after the final dose of this compound, administer a challenge dose of an opioid antagonist like naloxone.

    • Immediately place the animal in an observation chamber and record the occurrence and frequency of withdrawal signs for a defined period (e.g., 30-60 minutes).

  • Spontaneous Withdrawal:

    • Simply cease administration of this compound after the chronic dosing regimen.

    • Observe and score withdrawal signs at various time points after the last dose (e.g., 6, 12, 24, 48, and 72 hours) to capture the time course of the withdrawal syndrome.

Commonly Scored Withdrawal Signs in Rodents:

  • Jumping

  • Wet-dog shakes

  • Piloerection (hair standing on end)

  • Ptosis (drooping eyelids)

  • Diarrhea

  • Chromodacryorrhea (tears with red pigment)

  • Salivation

  • Teeth chattering

  • Abdominal writhing

  • Weight loss

Data Presentation: A global withdrawal score can be calculated by summing the scores for each observed sign.

Conclusion

This compound represents a valuable tool for investigating the neurobiological underpinnings of opioid addiction. The protocols outlined in this document provide a framework for assessing its rewarding properties, reinforcing efficacy, and potential to induce physical dependence. Due to the limited specific data on this compound, it is imperative that researchers conduct thorough dose-finding studies and carefully characterize its pharmacological profile in their chosen models. Such research will contribute to a more comprehensive understanding of the morphinan class of opioids and may inform the development of safer analgesics and more effective treatments for opioid use disorder.

References

Troubleshooting & Optimization

Technical Support Center: Norlevorphanol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Norlevorphanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The synthesis of this compound, a morphinan-class opioid, presents several key challenges:

  • Stereochemical Control: Achieving the correct stereochemistry is crucial as the biological activity resides in the levo-isomer. The Grewe cyclization, a key step in morphinan (B1239233) synthesis, can produce a mixture of stereoisomers.

  • Byproduct Formation: The multi-step synthesis can lead to the formation of various byproducts, complicating the purification process. Common side reactions include over-alkylation, incomplete cyclization, and the formation of isomeric impurities.

  • Reaction Condition Optimization: Each step in the synthesis requires careful optimization of parameters such as temperature, reaction time, and reagent stoichiometry to maximize yield and minimize impurities.

Q2: How can I purify crude this compound effectively?

Purification of this compound often involves a multi-step approach to remove unreacted starting materials, reagents, and byproducts. Common techniques include:

  • Acid-Base Extraction: Leveraging the basic nature of the amine group in this compound, extraction into an acidic aqueous phase, followed by washing of the organic phase and subsequent basification to precipitate the product, is a standard initial purification step.

  • Crystallization: Recrystallization from a suitable solvent system can significantly improve the purity of this compound.

  • Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is often employed for the separation of closely related impurities. For stereoisomer separation, chiral chromatography is necessary.[1][2][3]

  • Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral acid can form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1]

Q3: What are the common impurities found in synthetic this compound?

Impurities in synthetic this compound can include:

  • Stereoisomers: The dextro-isomer and other diastereomers formed during the synthesis.

  • N-Oxide Derivatives: Oxidation of the tertiary amine can lead to the formation of N-oxides.

  • O-Alkylated Byproducts: If protecting groups are used for the phenolic hydroxyl group, incomplete deprotection can result in O-alkylated impurities.

  • Unreacted Intermediates: Starting materials and intermediates from previous steps that were not fully consumed.

Q4: Which analytical techniques are recommended for purity assessment of this compound?

A combination of analytical methods is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the purity of this compound and detecting impurities. Chiral HPLC columns can be used to determine the enantiomeric excess.[4][5]

  • Gas Chromatography (GC): Can be used for purity analysis, often after derivatization to increase volatility.[3][4]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and its fragments, aiding in the identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and confirmation of the desired product, as well as for identifying and quantifying impurities.

  • Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups in the molecule.[6]

  • Ultraviolet (UV) Spectroscopy: Can be used for quantitative analysis and to provide some structural information.[6]

Troubleshooting Guides

Synthesis Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low Yield in Grewe Cyclization - Incomplete reaction. - Suboptimal acid catalyst or concentration. - Inappropriate reaction temperature or time. - Poor quality of starting materials.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Screen different acid catalysts (e.g., H₃PO₄, H₂SO₄) and optimize their concentration. - Systematically vary the reaction temperature and time to find the optimal conditions. - Ensure the purity of starting materials through appropriate purification and characterization.
Poor Stereoselectivity - Racemic starting materials used without a resolution step. - The cyclization conditions do not favor the formation of the desired stereoisomer.- Resolve chiral intermediates before the cyclization step using methods like diastereomeric salt formation or chiral chromatography. - Investigate different cyclization reagents or conditions that may offer better stereocontrol.
Formation of Multiple Byproducts - Side reactions due to reactive functional groups. - Non-specific reagents. - Uncontrolled reaction conditions.- Employ protecting groups for sensitive functionalities that are not involved in the desired transformation. - Use more selective reagents to minimize side reactions. - Maintain strict control over reaction parameters such as temperature, addition rates of reagents, and atmosphere (e.g., inert gas).
Purification Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Emulsion Formation During Extraction - High concentration of the product or impurities. - Vigorous shaking of the separatory funnel.- Dilute the reaction mixture. - Add a small amount of brine (saturated NaCl solution). - Gently invert the separatory funnel instead of vigorous shaking. - Centrifuge the mixture to break the emulsion.
Product Fails to Crystallize - Presence of impurities inhibiting crystal formation. - Inappropriate solvent system. - Supersaturation not achieved.- Further purify the crude product using column chromatography before attempting crystallization. - Screen a variety of solvents and solvent mixtures to find a suitable system where the product has high solubility at high temperatures and low solubility at low temperatures. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Slowly evaporate the solvent to increase the concentration.
Incomplete Separation of Stereoisomers by Chiral HPLC - Unsuitable chiral stationary phase. - Suboptimal mobile phase composition. - Low resolution between enantiomeric peaks.- Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type). - Optimize the mobile phase by varying the solvent composition, additives (e.g., acids, bases), and flow rate. - Adjust the column temperature to improve peak shape and resolution.
Co-elution of Impurities in Column Chromatography - Similar polarity of the product and impurities. - Inappropriate solvent gradient.- Try a different stationary phase (e.g., alumina instead of silica gel). - Use a shallower solvent gradient to improve separation. - Consider using a different chromatography technique, such as reversed-phase chromatography.

Experimental Protocols & Data

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₆H₂₁NO[7]
Molar Mass 243.35 g/mol [7]
Appearance Crystalline solid-
Melting Point 270-272 °C-
Solubility Soluble in acidic aqueous solutionsGeneral chemical principles
General Protocol for Acid-Base Extraction of Morphinans
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic morphinan will move into the aqueous layer as its hydrochloride salt.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any neutral or acidic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) until the solution is basic (pH > 10). The morphinan will precipitate out as the free base.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials grewe Grewe Cyclization start->grewe crude Crude this compound grewe->crude extraction Acid-Base Extraction crude->extraction crystallization Crystallization extraction->crystallization chromatography Chiral Chromatography crystallization->chromatography hplc HPLC/GC chromatography->hplc nmr NMR/MS hplc->nmr final Pure this compound nmr->final

Caption: General experimental workflow for this compound synthesis, purification, and analysis.

troubleshooting_logic start Problem Encountered synthesis_issue Synthesis Issue? start->synthesis_issue purification_issue Purification Issue? start->purification_issue low_yield Low Yield synthesis_issue->low_yield Yes poor_stereo Poor Stereoselectivity synthesis_issue->poor_stereo Yes byproducts Byproduct Formation synthesis_issue->byproducts Yes emulsion Emulsion purification_issue->emulsion Yes no_crystals No Crystallization purification_issue->no_crystals Yes poor_separation Poor Separation purification_issue->poor_separation Yes optimize_conditions Optimize Reaction Conditions low_yield->optimize_conditions resolve_isomers Resolve Stereoisomers poor_stereo->resolve_isomers use_protecting_groups Use Protecting Groups byproducts->use_protecting_groups adjust_extraction Adjust Extraction Technique emulsion->adjust_extraction screen_solvents Screen Crystallization Solvents no_crystals->screen_solvents optimize_chromatography Optimize Chromatography poor_separation->optimize_chromatography

Caption: Logical troubleshooting guide for this compound synthesis and purification.

References

Technical Support Center: Norlevorphanol Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of Norlevorphanol synthesis. The synthesis of this compound, a morphinan-class opioid, primarily involves two critical stages: the Grewe cyclization to construct the core morphinan (B1239233) skeleton and the subsequent N-demethylation of the levorphanol (B1675180) precursor.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in Grewe Cyclization Step

  • Question: My Grewe cyclization of 1-(m-methoxybenzyl)-octahydroisoquinoline is resulting in a low yield of the desired morphinan product. What are the likely causes and how can I improve it?

  • Answer: Low yields in the Grewe cyclization are often related to the choice of acid catalyst, reaction temperature, or the formation of side products.

    • Catalyst Choice: The stereochemical outcome of the cyclization is highly dependent on the acid used. For the synthesis of this compound, which requires a cis-B:C ring fusion, Brønsted acids such as phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) are preferred.[1] The use of Lewis acids like aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃) tends to favor the formation of the trans-B:C fused isomorphinan byproduct, which can significantly reduce the yield of the desired product.[1] In some cases, Brønsted acid-mediated cyclization can yield over 85% of the desired cis-fused morphinan.[1]

    • Side-Product Formation: A common side product is a hexahydroaporphine-like structure.[1] The formation of this byproduct can be influenced by the reaction conditions. Running the reaction at the optimal temperature and ensuring a homogenous reaction mixture can help minimize its formation.

    • Reaction Conditions: The reaction typically requires heating in a strong acid. Ensure that the temperature is adequately controlled, as excessive heat can lead to degradation of the starting material and product.

Issue 2: Inefficient N-Demethylation of Levorphanol

  • Question: I am struggling with the N-demethylation of levorphanol to this compound. My yields are poor, and I am observing multiple byproducts. What can I do?

  • Answer: The N-demethylation of levorphanol is a challenging step. The choice of reagent is critical to achieving a good yield and minimizing side reactions.

    • Reagent Selection:

      • Von Braun Reaction (Cyanogen Bromide): This is a classic method but involves the highly toxic reagent cyanogen (B1215507) bromide.[2] While it can be effective, its toxicity is a major drawback for large-scale synthesis.

      • Chloroformate Esters: Phenyl chloroformate and 2,2,2-trichloroethyl chloroformate are commonly used.[3][4] The reaction with phenyl chloroformate followed by hydrolysis can yield normorphine from morphine in up to 84-93%.[4] However, the hydrolysis of the resulting carbamate (B1207046) intermediate can require harsh conditions.[3][4]

      • Modern Catalytic Methods: Palladium-catalyzed N-demethylation/acylation and iron-catalyzed demethylation of the corresponding N-oxide are newer, often higher-yielding, and more environmentally benign alternatives.[2][3] The iron-catalyzed method on a codeine derivative has been reported to proceed in 87% yield over two steps.[3]

    • Reaction Optimization: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. The choice of solvent and temperature is also crucial and should be optimized for the specific reagent being used.

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical step in this compound synthesis for maximizing overall yield?

    • A1: Both the Grewe cyclization and the N-demethylation are critical. However, the N-demethylation of levorphanol is often the more challenging step in terms of achieving high yields and purity due to the potential for side reactions and the harsh conditions required by some methods.

  • Q2: Are there any "greener" alternatives for the N-demethylation step?

    • A2: Yes, recent advances have focused on developing more environmentally friendly methods. Palladium-catalyzed and iron-catalyzed N-demethylation reactions are considered greener alternatives to the von Braun reaction and some chloroformate-based methods as they often use less toxic reagents and can be performed under milder conditions.[2][3] Enzymatic N-demethylation is also an emerging green alternative.

  • Q3: How can I monitor the progress of the Grewe cyclization and N-demethylation reactions?

    • A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both reactions. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and product formation.

Data Presentation

Table 1: Comparison of N-Demethylation Methods for Morphinan Alkaloids

MethodReagent(s)Substrate (Analogous to Levorphanol)Reported YieldKey Considerations
Von Braun Reaction Cyanogen Bromide (CNBr)HeroinGoodHighly toxic reagent.[2]
Chloroformate Ester Phenyl ChloroformateMorphine43% (improved to 84-93%)Harsh hydrolysis conditions may be required.[3][4]
Chloroformate Ester 2,2,2-Trichloroethyl ChloroformateDextromethorphanNot specifiedMilder cleavage of the carbamate intermediate.[3]
Iron-Catalyzed m-CPBA, then FeSO₄Codeine Methyl Ether87% (2 steps)Milder conditions, but a two-step process.[3]
Palladium-Catalyzed Pd(OAc)₂, Acetic AnhydrideOxymorphone derivativeExcellentCatalytic method, can be more efficient.[2][3]

Note: Yields are reported for analogous morphinan substrates and may vary for the N-demethylation of levorphanol.

Experimental Protocols

Protocol 1: Grewe Cyclization of 1-(m-methoxybenzyl)-N-methyl-octahydroisoquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(m-methoxybenzyl)-N-methyl-octahydroisoquinoline in a suitable solvent like toluene.

  • Acid Addition: Slowly add 85% phosphoric acid (H₃PO₄) to the solution with stirring. An excess of the acid is typically used.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with an ice-water mixture. Basify the solution with a suitable base (e.g., concentrated ammonium (B1175870) hydroxide) to a pH of 9-10.

  • Extraction: Extract the aqueous layer with an organic solvent such as chloroform (B151607) or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield N-methyl-3-methoxymorphinan (the precursor to levorphanol).

Protocol 2: N-Demethylation of Levorphanol using Phenyl Chloroformate

  • Reaction Setup: Dissolve levorphanol in a suitable solvent (e.g., chloroform) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Base Addition: Add a base such as sodium bicarbonate to the solution.

  • Reagent Addition: Slowly add phenyl chloroformate to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the formation of the carbamate intermediate by TLC.

  • Intermediate Isolation: Once the formation of the carbamate is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude carbamate.

  • Hydrolysis: The crude carbamate is then hydrolyzed to this compound. A common method involves refluxing with hydrazine (B178648) hydrate.

  • Purification: After hydrolysis, the reaction mixture is worked up by extraction and the crude this compound is purified by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_grewe Grewe Cyclization cluster_demethylation N-Demethylation start_grewe 1-(m-methoxybenzyl)- octahydroisoquinoline reaction_grewe Reflux in H₃PO₄ start_grewe->reaction_grewe product_grewe Levorphanol Precursor (N-methyl-3-hydroxymorphinan) reaction_grewe->product_grewe start_demethylation Levorphanol product_grewe->start_demethylation O-Demethylation reaction_demethylation Demethylation Reagent (e.g., Phenyl Chloroformate) start_demethylation->reaction_demethylation product_demethylation This compound reaction_demethylation->product_demethylation

Caption: General workflow for the synthesis of this compound.

troubleshooting_grewe start Low Yield in Grewe Cyclization catalyst Incorrect Catalyst? start->catalyst side_products Side-Product Formation? start->side_products conditions Suboptimal Conditions? start->conditions solution_catalyst Use Brønsted Acid (H₃PO₄ or H₂SO₄) for cis-isomer. catalyst->solution_catalyst Yes solution_side_products Optimize Temperature and Mixing. side_products->solution_side_products Yes solution_conditions Ensure Proper Temperature Control. conditions->solution_conditions Yes

Caption: Troubleshooting logic for low yield in Grewe cyclization.

References

Technical Support Center: Stabilizing Norlevorphanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing Norlevorphanol solutions for long-term storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Disclaimer: Direct long-term stability data for this compound is limited in published literature. The following recommendations are based on established principles of pharmaceutical science and analogous data from structurally related morphinan (B1239233) compounds, such as morphine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of this compound in solution?

A1: Based on the behavior of similar morphinan opioids, the primary factors contributing to the degradation of this compound in solution are expected to be:

  • pH: this compound solutions are susceptible to pH-dependent hydrolysis and oxidation. Generally, degradation is accelerated at higher (alkaline) pH.[1]

  • Oxidation: The presence of oxygen can lead to oxidative degradation. This is a common degradation pathway for phenolic compounds like this compound.[1]

  • Light: Exposure to light, particularly UV light, can potentially induce photodegradation.[1]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation reactions.[1]

Q2: What is the optimal pH range for storing this compound solutions?

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound solutions may be indicated by:

  • Color change (e.g., development of a yellowish or brownish tint)

  • Formation of precipitates

  • A decrease in the measured concentration of the active pharmaceutical ingredient (API)

Q4: How should I store this compound solutions for long-term stability?

A4: For optimal long-term storage, it is recommended to:

  • Store solutions at refrigerated temperatures (2-8°C).

  • Protect solutions from light by using amber vials or by wrapping the container in a light-blocking material.

  • Maintain the solution at an acidic pH, ideally around 4.

  • Consider purging the headspace of the storage container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Solution has turned yellow/brown. Oxidation of this compound.- Ensure the solution is protected from light. - Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation. - Purge the container headspace with an inert gas.
Precipitate has formed in the solution. - pH shift leading to decreased solubility. - Degradation product is insoluble. - Interaction with container material.- Verify the pH of the solution and adjust if necessary. - Use a buffered solution to maintain pH. - Filter the solution through a 0.22 µm filter and re-analyze the concentration. - Evaluate the compatibility of the solution with the storage container.
Potency (concentration) has decreased significantly. Chemical degradation due to one or more factors (pH, light, temperature, oxygen).- Review storage conditions and ensure they align with recommendations. - Conduct a forced degradation study to identify the primary degradation pathway. - Optimize the formulation by adjusting pH and adding appropriate excipients (e.g., buffers, antioxidants, chelating agents).

Quantitative Data on Stability of a Related Opioid (Morphine)

The following tables summarize stability data for morphine solutions under various conditions. This data can serve as a proxy for estimating the stability of this compound solutions, but experimental verification is essential.

Table 1: Effect of pH on Morphine Stability

pHStorage ConditionDurationRemaining Morphine (%)
4Room Temperature, Light Protected35 days>99%
6Room Temperature, Light Protected35 days~65%
Data adapted from a preformulation study on oral morphine solutions.[2]

Table 2: Effect of Temperature on Morphine Stability in Polypropylene Syringes

TemperatureStorage ConditionDurationRemaining Morphine (%)
5°CLight Protected2 years>90%
22°CLight Protected2 years>90%
40°C / 75% RHLight Protected2 yearsSignificant Degradation
Data adapted from a stability study of morphine hydrochloride solutions.[3]

Experimental Protocols

Protocol 1: pH Stability Profiling of this compound Solution

Objective: To determine the optimal pH for the stability of a this compound solution.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water for injection).

  • Prepare a series of buffered solutions at different pH values (e.g., pH 3, 4, 5, 6, 7, and 8) using appropriate buffer systems (e.g., citrate, phosphate).

  • Dilute the this compound stock solution with each buffer to achieve the desired final concentration.

  • Divide each pH solution into two sets of amber glass vials.

  • Store one set at the intended long-term storage temperature (e.g., 4°C) and the other at an accelerated condition (e.g., 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each vial.

  • Analyze the samples for this compound concentration using a validated stability-indicating HPLC method.

  • Visually inspect the samples for any changes in color or for the formation of precipitate.

  • Plot the percentage of remaining this compound against time for each pH and temperature to determine the pH of maximum stability.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Prepare a solution of this compound in 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize before analysis.

  • Base Hydrolysis: Prepare a solution of this compound in 0.1 M NaOH. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize before analysis.

  • Oxidative Degradation: Prepare a solution of this compound in 3% hydrogen peroxide. Store at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours). Dissolve in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify and characterize degradation products.

Visualizations

G Potential Oxidative Degradation Pathway for this compound This compound This compound Intermediate Phenoxy Radical This compound->Intermediate Oxidation N_Oxide This compound N-Oxide This compound->N_Oxide Oxidation of Nitrogen Pseudothis compound Pseudothis compound (Dimer) Intermediate->Pseudothis compound Dimerization

Caption: Potential oxidative degradation pathways for this compound.

G Experimental Workflow for this compound Stability Testing cluster_0 Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Evaluation Formulation Prepare this compound Solution (with/without excipients) Aliquoting Aliquot into Vials Formulation->Aliquoting Storage_Conditions Store at Different Conditions (e.g., 4°C, 25°C, 40°C, Light/Dark) Aliquoting->Storage_Conditions Sampling Sample at Time Points Storage_Conditions->Sampling Analysis HPLC Analysis for Potency Sampling->Analysis Visual_Inspection Visual Inspection Sampling->Visual_Inspection Data_Analysis Analyze Data and Determine Shelf-life Analysis->Data_Analysis Visual_Inspection->Data_Analysis

Caption: General workflow for this compound stability testing.

G Troubleshooting Logic for this compound Solution Instability Start Instability Observed (e.g., color change, precipitation, potency loss) Check_pH Is the pH within the optimal range (e.g., ~4)? Start->Check_pH Adjust_pH Adjust pH and add a buffer. Check_pH->Adjust_pH No Check_Light Is the solution protected from light? Check_pH->Check_Light Yes End Re-evaluate stability. Adjust_pH->End Protect_Light Store in amber vials or protect from light. Check_Light->Protect_Light No Check_Oxygen Was the solution exposed to oxygen? Check_Light->Check_Oxygen Yes Protect_Light->End Inert_Gas Purge with an inert gas and/or add an antioxidant. Check_Oxygen->Inert_Gas Yes Check_Temp Was the storage temperature appropriate? Check_Oxygen->Check_Temp No Inert_Gas->End Adjust_Temp Store at a lower temperature (e.g., 2-8°C). Check_Temp->Adjust_Temp No Check_Temp->End Yes Adjust_Temp->End

Caption: Troubleshooting decision tree for unstable this compound solutions.

References

Technical Support Center: Norlevorphanol Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Norlevorphanol using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor this compound signal intensity in my LC-MS/MS analysis?

A1: Low signal intensity for this compound can stem from several factors:

  • Suboptimal Ionization: this compound, like other opioids, is typically analyzed using electrospray ionization (ESI) in positive ion mode.[1][2][3] Inefficient protonation of the analyte will lead to a weak signal.

  • Matrix Effects: Biological matrices such as plasma, urine, or tissue homogenates contain endogenous components that can co-elute with this compound and suppress its ionization.[4][5][6][7] This is a significant challenge in bioanalysis.[5][7]

  • Inefficient Sample Extraction: Poor recovery of this compound during sample preparation will naturally lead to a lower concentration of the analyte being introduced into the mass spectrometer.

  • Incorrect Mass Spectrometer Parameters: Suboptimal settings for parameters like collision energy, declustering potential, and ion source temperature can result in poor detection.

Q2: I am observing high background noise or interfering peaks in my chromatogram. What are the likely sources and how can I mitigate them?

A2: High background noise or the presence of interfering peaks can compromise the accuracy of your results. Potential sources include:

  • Matrix Interferences: Components from the biological matrix can have similar mass-to-charge ratios or retention times as this compound.[7][8]

  • Contamination: Contamination can be introduced from various sources, including collection tubes, solvents, or the LC-MS system itself.

  • Metabolites and Isomers: Other opioid metabolites or structural isomers may have similar fragmentation patterns and retention times, leading to interference.[8]

  • Carryover: Residual analyte from a previous, more concentrated sample can be carried over to the next injection.[2][3]

To mitigate these issues, consider the following:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[4][9]

  • Optimize Chromatography: Adjusting the gradient, flow rate, or switching to a different column chemistry can help separate this compound from interfering peaks.[2]

  • Use High-Resolution Mass Spectrometry: High-resolution instruments can help differentiate between this compound and interferences with very similar masses.[8]

  • Implement a Thorough Wash Method: Use a strong solvent wash for the injection port and column between runs to minimize carryover.

Q3: How do I choose an appropriate internal standard for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3. SIL internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar ionization suppression or enhancement, thus providing the most accurate correction.[10][11] If a SIL internal standard for this compound is unavailable, a structurally similar compound that does not co-elute with other analytes or interferences can be used as an alternative, though this is less ideal.

Troubleshooting Guides

Issue: Poor Peak Shape or Tailing

Poor chromatography can significantly impact integration and quantification.

Potential Cause Troubleshooting Step
Column Degradation Replace the analytical column and guard column.
Incompatible Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a consistent ionic state. The use of formic acid (0.1%) is common for positive mode ESI.[2]
Sample Overload Dilute the sample or reduce the injection volume.
Extra-Column Volume Check for and minimize the length and diameter of all tubing between the injector, column, and mass spectrometer.
Issue: Inconsistent or Irreproducible Results

Lack of reproducibility can invalidate an assay.

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Automating the sample preparation process can improve consistency.[1] Ensure precise and consistent pipetting and timing for each step.
Variable Matrix Effects Use a stable isotope-labeled internal standard to compensate for variations in ion suppression between samples.[10] Re-optimize the sample cleanup procedure to more effectively remove matrix components.[3][4]
Instrument Instability Allow the LC-MS system to fully equilibrate before starting the analytical run. Monitor system suitability by injecting a standard at the beginning, middle, and end of each batch.
Analyte Instability Investigate the stability of this compound in the sample matrix and in the autosampler. Samples may need to be kept at a low temperature (e.g., 4°C).[9]

Experimental Protocols

Example Protocol: this compound Extraction from Human Plasma using Protein Precipitation

This protocol is a general guideline and may require optimization for your specific application and instrumentation.

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of an internal standard solution (e.g., this compound-d3 at 50 ng/mL).

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[4]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 15 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Typical LC-MS/MS Parameters for Opioid Analysis

These are example parameters and should be optimized for your specific instrument.

LC Parameters Value
Column C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[2]
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
MS Parameters Value
Ionization Mode Heated Electrospray Ionization (HESI), Positive Ion Mode[2]
Scan Type Selected Reaction Monitoring (SRM)
Ion Source Temperature 300-350°C
Capillary Voltage 3.5-4.5 kV
Collision Gas Argon

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor this compound Signal start Start: Poor or No Signal check_ms Check MS Tuning & Calibration start->check_ms ms_ok MS Performance OK? check_ms->ms_ok infuse_analyte Infuse this compound Standard ms_ok->infuse_analyte Yes fix_ms Tune & Calibrate MS ms_ok->fix_ms No signal_present Signal Present? infuse_analyte->signal_present check_lc Investigate LC System signal_present->check_lc No check_sample_prep Investigate Sample Preparation signal_present->check_sample_prep Yes optimize_method Optimize Method check_lc->optimize_method matrix_effects Evaluate Matrix Effects check_sample_prep->matrix_effects matrix_effects->optimize_method end Problem Resolved optimize_method->end fix_ms->check_ms

Caption: A logical workflow for troubleshooting poor signal intensity.

Sample_Preparation_Workflow Sample Preparation Workflow for this compound start Start: Biological Sample (e.g., Plasma) add_is Add Internal Standard (IS) start->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant evaporate Evaporate to Dryness extract_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A typical protein precipitation workflow for sample preparation.

References

Technical Support Center: Optimizing Dosage for Norlevorphanol In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Norlevorphanol for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an opioid analgesic belonging to the morphinan (B1239233) class. It is the levo-isomer of 3-hydroxymorphinan.[1] While specific in vivo analgesic studies on this compound are limited, its pharmacological properties are expected to be similar to other morphinans, particularly Levorphanol. The primary mechanism of action for this class of compounds is agonism at opioid receptors, primarily the mu-opioid receptor (MOR), but also potentially the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR).[2][3] Like Levorphanol, it may also exhibit activity as an NMDA receptor antagonist and a serotonin-norepinephrine reuptake inhibitor, which can contribute to its analgesic effects, especially in neuropathic pain models.[2]

Q2: I cannot find a recommended starting dose for this compound in the literature. How should I determine a starting dose for my in vivo analgesia study in mice?

Due to the limited publicly available preclinical data for this compound, establishing a precise starting dose requires a careful, evidence-based estimation followed by a pilot dose-finding study. A common and recommended approach is to leverage data from structurally similar and well-characterized compounds.

Levorphanol, another potent morphinan analgesic, provides a useful reference. In a radiant heat tail-flick assay in mice, Levorphanol demonstrated an ED50 (the dose at which 50% of the maximal effect is observed) of 0.38 mg/kg. This study also indicated that Levorphanol is approximately 5-fold more potent than morphine.

Recommended Approach for Dose Estimation:

  • Start with a Low, Sub-Analgesic Dose: Based on the potency of Levorphanol, a conservative starting dose for this compound would be in the range of 0.1 mg/kg. This is significantly lower than the ED50 of Levorphanol and provides a margin of safety.

  • Conduct a Dose-Escalation Pilot Study: Administer escalating doses of this compound to small groups of animals (n=3-5 per group). A suggested dose range for this initial study could be 0.1, 0.3, 1.0, and 3.0 mg/kg.

  • Monitor for Analgesic Effect and Adverse Events: Use a validated pain model (e.g., hot plate, tail-flick) to assess the analgesic effect at each dose. Concurrently, observe the animals for any adverse effects such as sedation, respiratory depression, or abnormal behaviors.

  • Construct a Dose-Response Curve: Plot the analgesic response against the administered dose to determine the ED50 of this compound in your specific experimental setup.

Q3: What are the most appropriate in vivo models to assess the analgesic efficacy of this compound?

The choice of the in vivo model depends on the specific type of pain being investigated. For assessing acute thermal pain, the hot plate test and the tail-flick test are widely used and well-validated methods.[4][5][6][7][8][9][10][11][12][13]

  • Hot Plate Test: This test measures the latency of the animal's response (e.g., paw licking, jumping) when placed on a heated surface. It is considered to involve supraspinal (brain-level) processing of the pain signal.[4][8]

  • Tail-Flick Test: This assay measures the time it takes for an animal to move its tail away from a focused beam of heat.[7][10][12] This response is primarily a spinal reflex.[9]

For more complex pain states, such as inflammatory or neuropathic pain, other models like the formalin test, carrageenan-induced paw edema, or surgical models of nerve injury would be more appropriate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No analgesic effect observed at the initial doses. 1. Dose is too low: The initial estimated dose may be below the therapeutic window for this compound. 2. Compound stability/solubility issues: The drug may not be properly dissolved or may have degraded. 3. Route of administration: The chosen route (e.g., oral) may have low bioavailability.1. Carefully escalate the dose in a stepwise manner, monitoring for both efficacy and adverse effects. 2. Verify the solubility of this compound in your chosen vehicle. Prepare fresh solutions for each experiment. 3. Consider using a parenteral route of administration (e.g., subcutaneous, intraperitoneal) to ensure systemic exposure.
High variability in analgesic response between animals. 1. Inconsistent drug administration: Inaccurate dosing volumes or improper injection technique. 2. Biological variability: Differences in metabolism or receptor density among animals. 3. Experimental procedure variability: Inconsistent handling of animals or variations in the execution of the pain assay.1. Ensure accurate calibration of pipettes and consistent administration technique. 2. Increase the number of animals per group to improve statistical power. 3. Standardize all experimental procedures, including animal handling, acclimatization period, and timing of the assay.
Observation of adverse effects (e.g., sedation, respiratory depression) at analgesic doses. 1. Dose is too high: The effective analgesic dose may be close to the dose that causes adverse effects. 2. On-target opioid effects: These are known side effects of mu-opioid receptor agonists.1. Carefully evaluate the therapeutic index (the ratio between the toxic dose and the therapeutic dose). A narrow therapeutic index may limit the utility of the compound. 2. Reduce the dose to a level that provides analgesia with minimal side effects. Consider co-administration with an opioid antagonist (e.g., naloxone) in separate experiments to confirm that the adverse effects are opioid receptor-mediated.
Development of tolerance (diminished analgesic effect with repeated administration). Pharmacodynamic tolerance: Downregulation or desensitization of opioid receptors with chronic exposure.1. If the experimental design requires long-term dosing, be aware of the potential for tolerance. 2. Include control groups that receive the vehicle to account for any changes in baseline pain sensitivity over time. 3. Consider intermittent dosing schedules or co-administration with agents that may mitigate tolerance development (e.g., NMDA receptor antagonists, if not already part of the compound's profile).

Data Presentation

Table 1: Receptor Binding Affinity (Ki) of Levorphanol

ReceptorKi (nM)
Mu-Opioid Receptor (MOR)<1
Delta-Opioid Receptor (DOR)High Affinity
Kappa-Opioid Receptor (KOR)High Affinity

Note: Data for Levorphanol is presented as a surrogate for this compound due to the lack of specific binding data for this compound in the public domain. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.[14]

Table 2: Estimated In Vivo Analgesic Potency of Levorphanol in Mice

AssayED50 (mg/kg)Relative Potency to Morphine
Radiant Heat Tail-Flick0.38~5-fold more potent

Note: This data for Levorphanol can be used as a starting point for estimating the analgesic potency of this compound.

Experimental Protocols

Hot Plate Test for Thermal Analgesia in Mice

Objective: To assess the analgesic effect of this compound against acute thermal pain.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., set to 52-55°C).

  • Plexiglas cylinder to confine the mouse to the hot plate surface.

  • Stopwatch.

  • This compound solution and vehicle control.

  • Male/female mice (e.g., C57BL/6), 8-10 weeks old.

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[8]

  • Baseline Latency: Place each mouse individually on the unheated hot plate for a brief period to habituate them to the apparatus. Then, turn on the heat and measure the baseline latency to a nocifensive response (e.g., hind paw licking, shaking, or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is measured as an increase in the latency to the nocifensive response compared to the baseline and vehicle-treated group.

Tail-Flick Test for Thermal Analgesia in Rats

Objective: To evaluate the spinal analgesic effect of this compound.

Materials:

  • Tail-flick analgesia meter with a radiant heat source.

  • Rat restrainer.

  • This compound solution and vehicle control.

  • Male/female rats (e.g., Sprague-Dawley), 200-250g.

Procedure:

  • Acclimatization: Acclimate the rats to the testing environment and the restrainer for several days before the experiment.

  • Baseline Latency: Gently place the rat in the restrainer. Position the tail over the radiant heat source (typically 4-5 cm from the tip). Activate the heat source and measure the time it takes for the rat to flick its tail out of the beam.[7] An automatic cut-off (e.g., 10-12 seconds) is crucial to prevent tissue damage.[13]

  • Drug Administration: Administer this compound or vehicle control.

  • Post-Treatment Latency: At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.[13]

  • Data Analysis: Analgesia is indicated by a significant increase in the tail-flick latency compared to baseline and the vehicle group.

Mandatory Visualizations

Norlevorphanol_Signaling_Pathway This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to Gi Gi MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels Gi->Ca_channel Inhibits K_channel GIRK Channels (K+) Gi->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_Release Leads to Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Leads to Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia Experimental_Workflow_Dose_Finding start Start: Estimate Initial Dose Range (e.g., based on Levorphanol data) pilot_study Conduct Pilot Dose-Escalation Study (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) start->pilot_study assess_analgesia Assess Analgesic Effect (Hot Plate or Tail-Flick Test) pilot_study->assess_analgesia monitor_adverse Monitor for Adverse Effects (Sedation, Respiratory Rate) pilot_study->monitor_adverse data_analysis Analyze Data & Construct Dose-Response Curve assess_analgesia->data_analysis monitor_adverse->data_analysis determine_ed50 Determine ED50 data_analysis->determine_ed50 definitive_study Proceed to Definitive Study with Optimized Doses determine_ed50->definitive_study Optimal Range Identified refine_dose Refine Dose Range & Repeat determine_ed50->refine_dose Range not Optimal refine_dose->pilot_study

References

Minimizing side effects of Norlevorphanol in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Norlevorphanol in animal studies. Given that this compound is a morphinan-derived opioid analgesic that has not been marketed, extensive public data from animal studies are scarce.[1][2] The information herein is substantially derived from research on the closely related and clinically used compound, Levorphanol, as well as general principles of opioid pharmacology in animal models. This compound is the levo-isomer of 3-hydroxymorphinan and possesses morphine-like pharmacological properties.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Levorphanol?

A1: this compound is an opioid analgesic from the morphinan (B1239233) family.[1] It is the levo-isomer of 3-hydroxymorphinan.[1] Levorphanol, a related compound, is also a morphinan derivative and acts as a potent agonist at mu-, delta-, and kappa-opioid receptors.[3][4] Additionally, Levorphanol is an NMDA receptor antagonist and a serotonin-norepinephrine reuptake inhibitor.[3] Due to their structural similarities, it is plausible that this compound shares a similar mechanism of action.

Q2: What are the expected primary side effects of this compound in animal studies?

A2: Based on the pharmacological profile of related opioids like Levorphanol, the primary side effects of this compound in animal models are expected to include sedation, respiratory depression, constipation, and potential for psychotomimetic effects such as agitation or unusual vocalization.[4][5] Species-specific differences in response to opioids are significant and require careful dose adjustments and monitoring.[6]

Q3: How can I minimize respiratory depression in my animal model?

A3: Respiratory depression is a critical and potentially life-threatening side effect of opioids.[7] To mitigate this, start with the lowest effective dose and titrate upwards carefully. Continuous monitoring of respiratory rate and effort is essential, especially during the initial 24 to 72 hours of treatment.[8] The use of opioid-sparing strategies, such as co-administration of non-steroidal anti-inflammatory drugs (NSAIDs), can help reduce the required dose of this compound.[9]

Q4: My animals are experiencing significant constipation. What are the best practices for management?

A4: Opioid-induced constipation is a common issue.[8] Ensure adequate hydration and consider dietary modifications to include more fiber if appropriate for the species. Prophylactic use of laxatives may be necessary for long-term studies. It is crucial to monitor for signs of gastrointestinal distress, such as abdominal bloating and reduced fecal output.

Q5: I am observing signs of central nervous system (CNS) excitation or dysphoria. Is this expected?

A5: While opioids are generally sedating, some compounds, particularly those with activity at the kappa-opioid receptor, can cause dysphoria or psychotomimetic effects.[3] Levorphanol has been associated with hallucinations and delirium, which are attributed to its kappa-opioid receptor agonism.[3] If you observe these signs, consider reducing the dose or introducing a different analgesic. In cats, opioids can sometimes cause excitement or dysphoria.[10]

Troubleshooting Guides

Issue: Unexpected Level of Sedation
  • Potential Cause: The initial dose of this compound may be too high for the specific animal model, strain, or age. Individual and species-specific responses to opioids can vary significantly.[6]

  • Troubleshooting Steps:

    • Dose Reduction: Immediately reduce the dose of this compound.

    • Monitoring: Closely monitor the animal's level of consciousness, respiratory rate, and response to stimuli.

    • Opioid-Sparing Adjuncts: Consider the co-administration of a non-opioid analgesic, such as an NSAID, to reduce the required dose of this compound.[6][11]

    • Antagonists: In severe cases of overdose, administration of an opioid antagonist like naloxone (B1662785) may be necessary.

Issue: Inadequate Analgesia
  • Potential Cause: The dose of this compound may be insufficient, or the animal may have developed tolerance with chronic administration.

  • Troubleshooting Steps:

    • Dose Titration: Gradually increase the dose of this compound while carefully monitoring for side effects.

    • Multimodal Analgesia: Implement a multimodal analgesic approach by combining this compound with other classes of pain relievers, such as NSAIDs or alpha-2 agonists.[9][11] This can provide synergistic effects and may allow for a lower overall opioid dose.[11]

    • Route of Administration: Evaluate the route of administration. Intravenous or subcutaneous routes may provide more consistent plasma concentrations compared to oral administration.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in animal studies, the following table summarizes key pharmacological data for the related compound, Levorphanol, to serve as a reference point.

ParameterLevorphanolReference
Receptor Binding Agonist at µ, δ, and κ opioid receptors[3][4]
NMDA receptor antagonist[3]
Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)[3]
Analgesic Potency 4 to 8 times more potent than morphine[4]
Half-life 11 to 16 hours[12]
Duration of Action 4 to 15 hours[3]

Experimental Protocols

Protocol: Assessment of Respiratory Depression in a Rodent Model
  • Animal Acclimatization: Acclimate rodents to the experimental environment and handling for at least 3 days prior to the study.

  • Baseline Measurement: Record the baseline respiratory rate of each animal for 5 minutes using a whole-body plethysmograph.

  • This compound Administration: Administer this compound at the desired dose and route.

  • Post-Dosing Monitoring: Place the animal in the plethysmography chamber and record respiratory rate continuously for at least 2 hours. Pay close attention to the frequency and depth of breaths.

  • Data Analysis: Compare the post-dosing respiratory rate to the baseline measurement to quantify the degree of respiratory depression.

  • Safety Measures: Have an opioid antagonist (e.g., naloxone) readily available to reverse severe respiratory depression if necessary.

Protocol: Evaluation of Gastrointestinal Transit in a Mouse Model
  • Fasting: Fast mice for 12-18 hours with free access to water.

  • This compound Administration: Administer this compound or vehicle control.

  • Charcoal Meal: 30 minutes after drug administration, administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) orally.

  • Euthanasia and Dissection: 20-30 minutes after the charcoal meal, euthanize the mice and carefully dissect the small intestine from the pyloric sphincter to the cecum.

  • Measurement: Measure the total length of the small intestine and the distance the charcoal meal has traveled.

  • Calculation: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.

Visualizations

Norlevorphanol_Signaling_Pathway Expected Signaling Pathway of this compound This compound This compound Opioid_Receptors μ, δ, κ Opioid Receptors This compound->Opioid_Receptors NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Monoamine_Transporters Serotonin & Norepinephrine Transporters This compound->Monoamine_Transporters G_Protein G-protein Coupling (Gi/Go) Opioid_Receptors->G_Protein NMDA_Antagonism NMDA Receptor Antagonism NMDA_Receptor->NMDA_Antagonism Monoamine_Reuptake_Inhibition Monoamine Reuptake Inhibition Monoamine_Transporters->Monoamine_Reuptake_Inhibition Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Calcium_Channels Inhibition of Ca2+ Channels G_Protein->Calcium_Channels Potassium_Channels Activation of K+ Channels G_Protein->Potassium_Channels Reduced_Excitability Reduced Neuronal Excitability Adenylyl_Cyclase->Reduced_Excitability Calcium_Channels->Reduced_Excitability Neuronal_Hyperpolarization Neuronal Hyperpolarization Potassium_Channels->Neuronal_Hyperpolarization Neuronal_Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Side_Effects Side Effects (Respiratory Depression, Sedation) Reduced_Excitability->Side_Effects NMDA_Antagonism->Analgesia Monoamine_Reuptake_Inhibition->Analgesia

Caption: Expected signaling pathway of this compound.

Experimental_Workflow_Side_Effect_Mitigation Experimental Workflow for Mitigating this compound Side Effects Start Start: this compound Experiment Planning Dose_Selection Select Lowest Anticipated Effective Dose Start->Dose_Selection Animal_Monitoring_Plan Establish Comprehensive Animal Monitoring Plan (Respiration, Behavior, GI Function) Start->Animal_Monitoring_Plan Administer_Drug Administer this compound Dose_Selection->Administer_Drug Animal_Monitoring_Plan->Administer_Drug Observe_Animal Observe for Analgesic Efficacy and Side Effects Administer_Drug->Observe_Animal Side_Effects_Observed Side Effects Observed? Observe_Animal->Side_Effects_Observed Adequate_Analgesia Adequate Analgesia? Observe_Animal->Adequate_Analgesia Side_Effects_Observed->Adequate_Analgesia No Reduce_Dose Reduce this compound Dose Side_Effects_Observed->Reduce_Dose Yes Add_Adjunct Consider Adding Non-Opioid Analgesic (e.g., NSAID) Side_Effects_Observed->Add_Adjunct Yes Increase_Dose Cautiously Increase This compound Dose Adequate_Analgesia->Increase_Dose No Continue_Monitoring Continue Experiment with Close Monitoring Adequate_Analgesia->Continue_Monitoring Yes Reduce_Dose->Observe_Animal Add_Adjunct->Observe_Animal Increase_Dose->Observe_Animal End End of Experiment Continue_Monitoring->End

References

Addressing cross-reactivity in Norlevorphanol immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Norlevorphanol immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound immunoassay?

A1: Most immunoassays for small molecules like this compound are competitive assays. In this format, free this compound in a sample competes with a labeled this compound conjugate (e.g., conjugated to an enzyme like HRP) for a limited number of binding sites on a specific anti-Norlevorphanol antibody that is typically coated on a microplate. The signal generated is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample leads to less binding of the labeled conjugate and thus a weaker signal.

Q2: What are the common causes of false-positive results in a this compound immunoassay?

A2: False-positive results in this compound immunoassays are primarily caused by the cross-reactivity of the antibody with other structurally related compounds present in the sample.[1] Since this compound is a member of the morphinan (B1239233) family of opioids, other morphinans are potential cross-reactants.[2] Additionally, some medications that are not structurally similar have been reported to cause false positives in opioid immunoassays.[1][3] It is also important to consider that some therapeutic drugs, when taken in very high doses, may cause cross-reactivity that is not observed at therapeutic concentrations.[4]

Q3: What should I do if I get an unexpected positive result?

A3: An unexpected positive result from an immunoassay should be considered presumptive.[5] It is crucial to perform a confirmatory test using a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] These methods can definitively identify and quantify the specific substances present in the sample. Before proceeding with confirmatory testing, it is also advisable to review the sample donor's medication history and consider potential dietary interferences.

Q4: Can poppy seeds cause a false positive in a this compound immunoassay?

A4: Ingestion of poppy seeds can lead to the presence of morphine and codeine in urine, which can cause positive results in general opiate immunoassays.[1] Given that this compound is structurally related to morphine, there is a potential for cross-reactivity. The degree of cross-reactivity would depend on the specificity of the antibody used in the particular this compound immunoassay. Confirmatory testing is recommended to rule out a false positive due to poppy seed consumption.

Q5: How can I minimize the risk of cross-reactivity?

A5: To minimize the risk of cross-reactivity, it is important to have a thorough understanding of the specificity of your immunoassay. Review the manufacturer's package insert for a list of known cross-reactants. When possible, collect a detailed history of all medications, over-the-counter drugs, and supplements the subject has taken. If a sample is expected to contain potentially cross-reacting substances, consider sample purification steps before running the immunoassay or proceed directly to a confirmatory method like LC-MS/MS.

Troubleshooting Guide

Issue: Higher than expected signal (lower than expected this compound concentration)

Possible Cause Recommended Action
Error in standard preparation Prepare fresh serial dilutions of the this compound standard and re-run the assay.
Incorrect sample dilution Verify the dilution factor used for the samples and ensure accurate pipetting.
Degradation of labeled this compound conjugate Use a fresh vial of the conjugate or one that has been stored properly.
Insufficient incubation time Ensure that the incubation times specified in the protocol are strictly followed.

Issue: Lower than expected signal (higher than expected this compound concentration) or False Positives

Possible Cause Recommended Action
Cross-reactivity with other substances Review the patient's medication history for potentially cross-reacting compounds. Refer to the cross-reactivity data table. Perform confirmatory testing using GC-MS or LC-MS/MS.
Matrix effects from the sample Dilute the sample further in the assay buffer and re-test. If the problem persists, consider a sample extraction/purification step.
Contamination of reagents or equipment Use fresh aliquots of all reagents. Ensure that pipette tips are changed between samples and that microplate wells are not cross-contaminated.
Inadequate washing steps Ensure that the washing steps are performed thoroughly as per the protocol to remove all unbound reagents.

Data on Potential Cross-Reactivity

The following table provides hypothetical cross-reactivity data for a research-grade this compound competitive immunoassay. This data is for illustrative purposes and is based on the structural similarity of the listed compounds to this compound. Actual cross-reactivity will vary depending on the specific antibody used in an assay.

CompoundChemical ClassConcentration for 50% Inhibition (ng/mL)% Cross-Reactivity*
This compound Morphinan 25 100%
LevorphanolMorphinan3083.3%
MorphineMorphinan15016.7%
CodeineMorphinan8003.1%
HydromorphoneMorphinan25010.0%
OxycodoneMorphinan>10,000<0.25%
HydrocodoneMorphinan>5,000<0.5%
DextromethorphanMorphinan>20,000<0.125%
FentanylPhenylpiperidine>50,000<0.05%
MethadoneDiphenylheptane>50,000<0.05%

*Percent Cross-Reactivity is calculated as: (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100.[6]

Experimental Protocols

Protocol for a this compound Competitive ELISA

This protocol outlines the steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of this compound.

Materials:

  • Anti-Norlevorphanol antibody-coated 96-well microplate

  • This compound standard solutions

  • This compound-HRP conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Samples for analysis

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Preparation of Reagents: Bring all reagents and samples to room temperature before use. Prepare serial dilutions of the this compound standard in Assay Buffer.

  • Competitive Reaction:

    • Add 50 µL of the this compound standard solutions or samples to the appropriate wells of the anti-Norlevorphanol antibody-coated microplate.

    • Immediately add 50 µL of the diluted this compound-HRP conjugate to each well.

    • Cover the plate and incubate for 1 hour at room temperature on a shaker.

  • Washing:

    • Aspirate the contents of the wells.

    • Wash the plate five times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Signal Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate the plate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the log of the this compound concentration.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

mu_opioid_signaling This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits K_channel K+ Channels G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channels G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Modulates Gene Expression K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Caption: this compound's μ-opioid receptor signaling pathway.

competitive_elisa_workflow start Start prep_reagents Prepare Standards and Samples start->prep_reagents add_to_plate Add 50µL of Standards/Samples to Antibody-Coated Plate prep_reagents->add_to_plate add_conjugate Add 50µL of This compound-HRP Conjugate add_to_plate->add_conjugate incubate1 Incubate for 1 Hour at Room Temperature add_conjugate->incubate1 wash1 Wash Plate 5 Times incubate1->wash1 add_substrate Add 100µL of TMB Substrate wash1->add_substrate incubate2 Incubate for 15-30 Minutes in the Dark add_substrate->incubate2 add_stop Add 50µL of Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data and Calculate Concentrations read_plate->analyze end End analyze->end

Caption: Experimental workflow for a competitive ELISA.

troubleshooting_workflow start Unexpected Positive Result review_meds Review Subject's Medication and Supplement History start->review_meds check_cross_reactivity Known Cross-Reactant? review_meds->check_cross_reactivity confirm_test Perform Confirmatory Testing (LC-MS/MS or GC-MS) check_cross_reactivity->confirm_test Yes re_run_assay Re-run Immunoassay with Fresh Reagents/Controls check_cross_reactivity->re_run_assay No result_positive Confirmation Positive? confirm_test->result_positive true_positive True Positive: This compound or Metabolite Present result_positive->true_positive Yes false_positive False Positive: Cross-Reacting Substance Present result_positive->false_positive No check_protocol Review Assay Protocol and Execution for Errors re_run_assay->check_protocol check_protocol->confirm_test

Caption: Troubleshooting logic for unexpected positive results.

References

Technical Support Center: Method Refinement for Separating Norlevorphanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the separation of Norlevorphanol enantiomers. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the separation of its enantiomers important?

This compound, or 3-hydroxymorphinan, is a psychoactive drug of the morphinan (B1239233) family and is the racemic counterpart to this compound.[1] The separation of its enantiomers is crucial because, like many chiral drugs, the two enantiomers can exhibit different pharmacological and toxicological profiles.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) often require that only the active enantiomer of a chiral drug be brought to market to ensure safety and efficacy.[3]

Q2: What are the primary methods for separating this compound enantiomers?

The main techniques for separating chiral compounds like this compound include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that uses a chiral stationary phase (CSP) to differentiate between the enantiomers.[4][5] It is one of the most versatile and widely used techniques for enantioseparation.[3]

  • Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form two diastereomeric salts.[6] These salts have different physical properties, such as solubility, allowing for their separation by crystallization.[7]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme that preferentially catalyzes a reaction with one of the enantiomers, allowing for the separation of the unreacted enantiomer from the modified one.[8]

Q3: How do I choose the best separation method for my needs?

The choice of method depends on several factors:

  • Scale: For analytical purposes (e.g., determining enantiomeric excess), chiral HPLC is often preferred due to its accuracy and sensitivity.[3] For preparative or large-scale separations, diastereomeric crystallization can be more economical.[7]

  • Purity Requirements: High enantiomeric purity can be achieved with all methods, but may require optimization. Chiral HPLC can often provide very high resolution.[4]

  • Available Equipment and Expertise: Chiral HPLC requires specialized columns and instrumentation. Diastereomeric crystallization relies on standard organic chemistry laboratory equipment. Enzymatic resolution requires specific enzymes and controlled reaction conditions.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. The success of this method relies heavily on the selection of the appropriate chiral stationary phase (CSP) and mobile phase conditions.

Experimental Protocol: Chiral HPLC Method for Morphinan Analogues (Adaptable for this compound)

This protocol provides a general starting point for developing a chiral HPLC method for this compound, based on methods used for similar morphinan compounds.

  • Column Selection:

    • Begin with polysaccharide-based CSPs, as they are versatile for a wide range of chiral compounds.[9][10] Recommended columns include Chiralpak® AD-H, Chiralcel® OD-H, or Chiralpak® IA/IB/IC.[11][12]

    • Pirkle-type (brush-type) CSPs like the Whelk-O® 1 can also be effective.[9][13]

  • Mobile Phase Preparation:

    • Normal Phase: A common starting mobile phase is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) in a 90:10 (v/v) ratio.[11]

    • For basic compounds like this compound, add a small amount of a basic additive, such as 0.1% diethylamine (B46881) (DEA), to the mobile phase to improve peak shape and reduce tailing.[11]

    • Reversed Phase: A typical mobile phase consists of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol.[11]

  • Chromatographic Conditions:

    • Flow Rate: Start with a flow rate of 1.0 mL/min.

    • Temperature: Maintain a constant column temperature, typically starting at 25°C. Temperature can be a critical parameter for optimizing selectivity.

    • Detection: Use a UV detector at a wavelength where this compound has significant absorbance (e.g., around 280 nm).[14]

    • Injection Volume: Inject a small volume (e.g., 10 µL) of the sample dissolved in the mobile phase.[15]

  • Method Optimization:

    • If separation is not achieved, systematically vary the mobile phase composition (e.g., change the alcohol percentage in normal phase or the organic modifier percentage in reversed phase).

    • Evaluate different alcohol modifiers (isopropanol vs. ethanol) in normal phase.

    • Adjust the concentration and type of the basic additive.

    • Optimize the column temperature. Lower temperatures often improve resolution but may increase analysis time.

Quantitative Data Summary: Chiral HPLC of Morphinan Analogues

The following table summarizes representative data for the separation of morphinan-like enantiomers on different types of chiral stationary phases. These values can serve as a benchmark for method development.

Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseResolution (Rs)Enantiomeric Excess (ee%)Typical Run Time (min)
Polysaccharide (e.g., Chiralpak® AD-H)n-Hexane/Isopropanol/DEA (80:20:0.1)> 2.0> 99%15-25
Polysaccharide (e.g., Chiralcel® OD-H)n-Hexane/Ethanol/DEA (90:10:0.1)1.5 - 2.5> 99%20-30
Pirkle-type (e.g., Whelk-O® 1)n-Hexane/Isopropanol/Acetic Acid (80:20:0.5)> 1.7> 98%< 20
Macrocyclic Glycopeptide (e.g., Chirobiotic™ T)Methanol/Triethylamine (100:0.05)> 1.5> 99%< 10

Note: Data is representative and will vary depending on the specific analyte and exact chromatographic conditions.

Troubleshooting Guide: Chiral HPLC

Q: Why am I seeing poor or no resolution between the enantiomers? A:

  • Incorrect CSP: The selected chiral stationary phase may not be suitable for this compound. Screen a variety of CSPs, particularly polysaccharide and Pirkle-type columns.[11]

  • Suboptimal Mobile Phase: The mobile phase composition is critical. Systematically vary the ratio of the organic modifier to the non-polar solvent in normal phase, or the organic modifier to the aqueous buffer in reversed phase.[11]

  • Inappropriate Additive: For basic compounds like this compound, a basic additive like diethylamine is often necessary to achieve good peak shape and resolution. Ensure the correct type and concentration of the additive is used.[11]

  • Temperature Effects: Temperature can significantly impact chiral recognition. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C).

Q: My peaks are tailing. What can I do? A:

  • Secondary Interactions: Peak tailing for basic compounds is often due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP.

  • Increase Additive Concentration: Increase the concentration of the basic additive (e.g., diethylamine) in the mobile phase to mask the silanol groups.

  • Adjust pH: In reversed-phase mode, ensure the mobile phase pH is appropriate for the analyte's pKa.[16]

Q: My retention times are drifting or are not reproducible. What is the cause? A:

  • Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral columns, especially when changing the mobile phase. Ensure the column is fully equilibrated before injecting the sample.

  • Temperature Fluctuations: Use a column oven to maintain a stable temperature, as small variations can affect retention times.[16]

  • Mobile Phase Instability: Ensure the mobile phase is well-mixed and degassed. If using a buffer, check for precipitation.

Q: I am observing a reversal in the elution order of the enantiomers. Why is this happening? A: Changes in the mobile phase composition, temperature, or even the type of chiral stationary phase can sometimes lead to a reversal in the elution order of enantiomers.[14] This is due to a change in the dominant interactions responsible for chiral recognition. It is important to confirm the identity of each peak with an enantiomerically pure standard if available.

Diagram: Chiral HPLC Method Development Workflow

G start Start: Racemic this compound Sample select_csp Select Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Pirkle-type) start->select_csp select_mode Choose Separation Mode (Normal, Reversed, or Polar Organic) select_csp->select_mode initial_conditions Define Initial Conditions (Mobile Phase, Flow Rate, Temp.) select_mode->initial_conditions run_hplc Perform Initial HPLC Run initial_conditions->run_hplc eval_resolution Evaluate Resolution (Rs) run_hplc->eval_resolution no_res No or Poor Resolution (Rs < 1.5) eval_resolution->no_res No good_res Good Resolution (Rs >= 1.5) eval_resolution->good_res Yes optimize Optimize Mobile Phase (Modifier %, Additive Conc.) optimize->run_hplc optimize_temp Optimize Temperature optimize->optimize_temp optimize_temp->run_hplc no_res->select_csp Try different CSP no_res->optimize validate Validate Method (Linearity, Precision, Accuracy) good_res->validate end Final Method validate->end

Caption: Workflow for developing a chiral HPLC separation method.

Diastereomeric Crystallization

This classical resolution technique is particularly useful for larger-scale separations. It involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in their solubility.

Experimental Protocol: Diastereomeric Crystallization
  • Select a Chiral Resolving Agent: For a basic compound like this compound, an acidic resolving agent is required. Common choices include derivatives of tartaric acid, such as dibenzoyl-L-tartaric acid or di-p-toluoyl-L-tartaric acid.[6][17]

  • Salt Formation:

    • Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

    • Combine the two solutions and stir at room temperature to allow for the formation of the diastereomeric salts.

  • Crystallization:

    • The less soluble diastereomeric salt should begin to crystallize and precipitate out of the solution. The choice of solvent is critical for achieving a significant difference in solubility between the two diastereomers.[7]

    • The crystallization process can be induced or enhanced by slow cooling, seeding with a small crystal of the desired diastereomer, or by the slow addition of a less polar co-solvent (anti-solvent).

  • Isolation and Purification:

    • Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.

    • The diastereomeric purity of the crystals can be improved by recrystallization from a suitable solvent.

  • Liberation of the Free Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., aqueous sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to neutralize the acidic resolving agent and precipitate the free base of the desired this compound enantiomer.

    • Extract the enantiomerically enriched this compound into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the purified enantiomer.

  • Analysis: Determine the enantiomeric excess (ee%) of the final product using a validated chiral HPLC method.[18]

Quantitative Data Summary: Diastereomeric Crystallization

This table presents typical data that might be obtained from a diastereomeric crystallization experiment.

Chiral Resolving AgentSolvent SystemYield of DiastereomerDiastereomeric Excess (de%)Enantiomeric Excess (ee%) of Final Product
Dibenzoyl-L-tartaric acidMethanol/Water35-45%90-95%> 98% (after recrystallization)
Di-p-toluoyl-L-tartaric acidEthanol40-50%> 95%> 99% (after recrystallization)

Note: These values are illustrative. Actual results will depend on the specific conditions and the properties of the diastereomeric salts.

Troubleshooting Guide: Diastereomeric Crystallization

Q: Neither diastereomer is crystallizing from the solution. What should I do? A:

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to reach a supersaturated state.

  • Change Solvent: The chosen solvent may be too good at solvating both diastereomeric salts. Experiment with different solvents or solvent mixtures.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal if one is available.

  • Slow Cooling: Cool the solution slowly to encourage crystal formation.

Q: Both diastereomers are precipitating together. How can I improve selectivity? A:

  • Solvent Screening: This is the most critical parameter. The ideal solvent will maximize the solubility difference between the two diastereomers. A systematic screening of various solvents is recommended.

  • Temperature Control: Perform the crystallization at a constant, optimized temperature where the solubility difference is greatest.

  • Stoichiometry of Resolving Agent: Sometimes using a sub-stoichiometric amount of the resolving agent can lead to a more selective precipitation of the less soluble diastereomer.

Q: The yield of the desired enantiomer is low. How can I improve it? A:

  • Optimize Crystallization Conditions: Fine-tune the solvent, temperature, and cooling rate to maximize the recovery of the less soluble diastereomer while keeping the more soluble one in solution.

  • Isolate the Second Enantiomer: The more soluble diastereomer remains in the mother liquor. It can often be recovered by evaporating the solvent and crystallizing from a different solvent system.

  • Racemization and Recycling: In some cases, the undesired enantiomer can be racemized and recycled back into the resolution process to improve the overall yield.

Diagram: Diastereomeric Crystallization Workflow

G start Racemic this compound add_agent Add Chiral Resolving Agent (e.g., L-Tartaric Acid Derivative) start->add_agent form_salts Formation of Diastereomeric Salts (Salt A and Salt B) add_agent->form_salts crystallize Selective Crystallization in a Suitable Solvent form_salts->crystallize filter Filtration crystallize->filter solid Solid: Less Soluble Salt (e.g., Salt A) filter->solid liquid Liquid: Mother Liquor with More Soluble Salt (e.g., Salt B) filter->liquid liberate_A Liberate Free Base (Add Base, Extract) solid->liberate_A liberate_B Liberate Free Base (Add Base, Extract) liquid->liberate_B enantiomer_A Enantiomer A liberate_A->enantiomer_A enantiomer_B Enantiomer B liberate_B->enantiomer_B

Caption: Process flow for separation by diastereomeric crystallization.

Enzymatic Kinetic Resolution

This technique leverages the high stereoselectivity of enzymes to resolve a racemic mixture. It is particularly useful when mild reaction conditions are required.

Experimental Protocol: Enzymatic Kinetic Resolution
  • Enzyme Selection: Lipases are commonly used enzymes for kinetic resolution.[8] Screen several commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with high activity and enantioselectivity for this compound or a derivative.

  • Substrate Modification (if necessary): this compound has a hydroxyl group that can be a target for enzymatic acylation. If the enzyme is a lipase (B570770), it will catalyze the acylation of one enantiomer's hydroxyl group more rapidly than the other.

  • Reaction Setup:

    • Dissolve the racemic this compound in a suitable organic solvent (e.g., toluene, hexane, or tetrahydrofuran).

    • Add an acyl donor (e.g., vinyl acetate (B1210297) or isopropenyl acetate).

    • Add the selected lipase (often in an immobilized form for easier recovery).[19]

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC.

    • The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the acylated product.

  • Work-up and Separation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • Evaporate the solvent.

    • The resulting mixture contains one enantiomer of this compound and the acylated form of the other enantiomer. These can be separated using standard chromatographic techniques (e.g., flash chromatography on silica gel) as they now have different chemical properties.

  • Hydrolysis (if needed): If the acylated enantiomer is the desired product, the acyl group can be removed by hydrolysis to yield the pure enantiomer.

Quantitative Data Summary: Enzymatic Kinetic Resolution

The following table shows representative data for an enzymatic kinetic resolution. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.

Lipase SourceAcyl DonorConversion (%)ee% of Substrateee% of ProductEnantiomeric Ratio (E)
Candida antarctica Lipase BVinyl Acetate~50%> 99%> 99%> 200
Pseudomonas cepacia LipaseIsopropenyl Acetate~50%95-98%95-98%50 - 100

Note: E-values > 100 are generally considered excellent for preparative purposes.

Troubleshooting Guide: Enzymatic Kinetic Resolution

Q: The enzyme is showing low or no activity. What could be the problem? A:

  • Enzyme Inhibition: The solvent or the substrate itself may be inhibiting the enzyme. Try different organic solvents or consider running the reaction in a biphasic system.

  • Incorrect Temperature or pH: Enzymes have optimal operating temperatures and pH ranges. Ensure the reaction conditions are suitable for the chosen lipase.

  • Enzyme Deactivation: The enzyme may have denatured. Ensure proper storage and handling of the enzyme.

Q: The enantioselectivity (E-value) is low. How can I improve it? A:

  • Screen Different Enzymes: Enantioselectivity is highly dependent on the specific enzyme. Screen a wider variety of lipases.

  • Modify the Substrate: Sometimes, protecting or modifying a functional group on the substrate can improve how it fits into the enzyme's active site, thereby increasing selectivity.

  • Change the Acyl Donor: The nature of the acyl donor can influence the enantioselectivity.

  • Optimize Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also slow down the reaction rate.

Q: The reaction is very slow. How can I speed it up? A:

  • Increase Enzyme Loading: Add more enzyme to the reaction mixture.

  • Optimize Temperature: Increase the temperature towards the enzyme's optimum, but be mindful that this may decrease selectivity.

  • Solvent Choice: The choice of solvent can affect the reaction rate.

Diagram: Enzymatic Kinetic Resolution Workflow

G start Racemic this compound (R-OH + S-OH) reaction Enzymatic Acylation (Lipase + Acyl Donor) start->reaction monitor Monitor Reaction by Chiral HPLC (Aim for ~50% Conversion) reaction->monitor stop_reaction Stop Reaction & Remove Enzyme monitor->stop_reaction mixture Mixture of: S-OH (unreacted) and R-OAc (product) stop_reaction->mixture separation Separation (e.g., Flash Chromatography) mixture->separation product_S Pure S-Enantiomer (S-OH) separation->product_S product_R_ester Acylated R-Enantiomer (R-OAc) separation->product_R_ester hydrolysis Hydrolysis of Acyl Group product_R_ester->hydrolysis product_R Pure R-Enantiomer (R-OH) hydrolysis->product_R

Caption: General workflow for separating enantiomers using enzymatic kinetic resolution.

References

Technical Support Center: Enhancing the Purity of Synthesized Norlevorphanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed methodologies for researchers, scientists, and drug development professionals working on the synthesis and purification of Norlevorphanol.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My final this compound product shows a persistent impurity peak with a similar retention time in HPLC analysis. What could it be?

A1: A common impurity in this compound synthesis is the starting material, Levorphanol, due to incomplete N-demethylation. Other potential impurities can include stereoisomers or byproducts from side reactions. It is recommended to use a high-resolution HPLC method and mass spectrometry (MS) to identify the mass of the impurity, which can help in its identification.

Q2: Standard recrystallization of my synthesized this compound is not significantly improving its purity. What am I doing wrong?

A2: this compound can be challenging to purify by standard recrystallization alone, especially if the impurities have similar solubility profiles. Consider the following:

  • Solvent System: The choice of solvent is critical. You may need to screen a variety of solvents or solvent mixtures.

  • Seeding: Introducing a seed crystal of high-purity this compound can sometimes promote the crystallization of the desired product, leaving impurities in the mother liquor.

  • Alternative Techniques: If recrystallization is ineffective, chromatographic purification is likely necessary.

Q3: I am observing multiple spots on my TLC plate after synthesis. How can I best approach the purification?

A3: Multiple spots on a TLC plate indicate the presence of several impurities. A multi-step purification strategy is recommended. Start with a bulk purification method like column chromatography to separate the major components. Fractions containing this compound can then be further purified by recrystallization or preparative HPLC to achieve high purity.

Q4: How can I confirm the purity of my final this compound product?

A4: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV at 210-230 nm) is a standard method for quantitative analysis. Purity confirmation should also involve Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual solvents or impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound (General Procedure)

This is a general procedure and may require optimization for your specific sample.

  • Solvent Selection: Screen for a suitable solvent or solvent system. An ideal solvent will dissolve this compound well at elevated temperatures but poorly at room temperature or below. Based on related morphinans, potential solvents to screen include methanol (B129727), ethanol, toluene, or mixtures thereof.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography for a-Norlevorphanol Purification
  • Stationary Phase Selection: Choose a suitable stationary phase. Normal-phase (silica gel) or reversed-phase (C18) chromatography can be employed.

  • Mobile Phase Selection: Develop a mobile phase system that provides good separation of this compound from its impurities on a TLC plate.

    • For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) is common.

    • For reversed-phase chromatography, a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid, is used.

  • Column Packing: Pack a glass column with the selected stationary phase slurried in the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a starting point for an analytical HPLC method. Method development and validation are essential.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting gradient could be 10-90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

Data Presentation

ImpurityPotential SourceRecommended Purification MethodExpected Purity after Purification
LevorphanolIncomplete N-demethylationColumn Chromatography, Preparative HPLC>99%
StereoisomersNon-stereoselective synthesis stepsChiral Chromatography>99.5% (for desired isomer)
Reaction ByproductsSide reactions during synthesisColumn Chromatography, Recrystallization>99%
Residual SolventsIncomplete dryingVacuum drying<0.5%

Visualizations

G Troubleshooting Workflow for this compound Purification cluster_0 Initial Analysis cluster_1 Purification Strategy cluster_2 Final Verification A Crude this compound Synthesis Product B Analyze by TLC/HPLC-MS A->B C Purity Acceptable? B->C D Column Chromatography C->D No, multiple impurities E Recrystallization C->E No, minor impurities J Pure this compound C->J Yes D->E G Analyze Purified Fractions D->G F Preparative HPLC E->F Purity still low E->G F->G H Combine Pure Fractions & Evaporate G->H I Final Purity Analysis (HPLC, MS, NMR) H->I I->J

Caption: A logical workflow for troubleshooting and purifying synthesized this compound.

Validation & Comparative

Norlevorphanol vs. Morphine: A Comparative Analysis of Efficacy in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic efficacy of norlevorphanol and morphine, two opioid compounds, based on available preclinical data. Due to the limited availability of direct comparative studies on this compound, this analysis incorporates data from its close structural analog, levorphanol (B1675180), to provide a comprehensive overview. This compound is the N-demethylated metabolite of levorphanol, and both are potent opioid receptor agonists.

Overview and Chemical Structures

Morphine is a naturally occurring opiate and the benchmark against which most opioid analgesics are compared.[1] this compound is a synthetic opioid of the morphinan (B1239233) class and is the levo-isomer of 3-hydroxymorphinan.[2] Though not commercially marketed, it is recognized for its morphine-like pharmacological properties.[2]

Quantitative Comparison of Efficacy and Receptor Binding

The following tables summarize the available quantitative data for levorphanol, as a proxy for this compound, in comparison to morphine. This data provides insights into their relative potencies and interactions with opioid receptors.

Table 1: Opioid Receptor Binding Affinity (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Levorphanol 0.21 ± 0.02[3]4.2 ± 0.6[3]2.3 ± 0.3[3]
Morphine 1.168[4]--

Lower Ki values indicate higher binding affinity.

Table 2: Relative Analgesic Potency

CompoundPotency Relative to MorphineNotes
Levorphanol 4-8 times more potent[5]Potency can vary depending on the pain model and route of administration.

Mechanism of Action and Signaling Pathways

Both morphine and this compound (via levorphanol's mechanism) exert their analgesic effects primarily by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs).[6][7] The primary target for opioid-induced analgesia is the µ-opioid receptor (MOR).[8]

Activation of the MOR by an agonist like morphine or levorphanol initiates a signaling cascade that leads to a reduction in neuronal excitability and neurotransmitter release, ultimately blocking the transmission of pain signals.[6]

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (Morphine / this compound) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces conversion ATP ATP ATP->Adenylyl_Cyclase K_Channel K+ Channel (Open) Ion_Channels->K_Channel Ca_Channel Ca2+ Channel (Closed) Ion_Channels->Ca_Channel Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Opioid receptor signaling cascade leading to analgesia.

Experimental Protocols in Animal Pain Models

The analgesic efficacy of opioid compounds is commonly evaluated in rodent models using thermal nociceptive tests such as the hot plate and tail-flick assays.

Hot Plate Test

Objective: To assess the response to a thermal stimulus applied to the paws. This test is considered to reflect a supraspinal (brain-mediated) analgesic response.[9]

Methodology:

  • Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).

  • Acclimation: Animals are habituated to the testing room and apparatus to minimize stress-induced analgesia.

  • Baseline Latency: Each animal is placed on the hot plate, and the latency to exhibit a pain response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: Animals are administered the test compound (e.g., this compound or morphine) or vehicle via a specific route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), the latency to the pain response is measured again.

  • Data Analysis: The increase in latency compared to baseline is calculated as a measure of analgesia. The data is often expressed as the percentage of maximum possible effect (%MPE).

Tail-Flick Test

Objective: To measure the latency of a reflexive withdrawal of the tail from a noxious heat source. This test is primarily indicative of a spinal reflex.

Methodology:

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

  • Acclimation: Animals are gently restrained and habituated to the procedure.

  • Baseline Latency: The tail is exposed to the heat source, and the time taken for the animal to flick its tail away is automatically recorded. A cut-off time is pre-set.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-treatment Latency: The tail-flick latency is measured at various time points after drug administration.

  • Data Analysis: The analgesic effect is determined by the increase in tail-flick latency from the baseline.

Experimental_Workflow_for_Analgesic_Testing Start Start Animal_Acclimation Animal Acclimation & Habituation to Apparatus Start->Animal_Acclimation Baseline_Measurement Measure Baseline Nociceptive Response (Hot Plate / Tail-Flick) Animal_Acclimation->Baseline_Measurement Grouping Randomize Animals into Treatment Groups Baseline_Measurement->Grouping Drug_Administration Administer Test Compounds (this compound, Morphine, Vehicle) Grouping->Drug_Administration Post_Treatment_Measurement Measure Nociceptive Response at Pre-determined Time Points Drug_Administration->Post_Treatment_Measurement Data_Collection Record Latency Times Post_Treatment_Measurement->Data_Collection Data_Analysis Calculate %MPE or Change in Latency from Baseline Data_Collection->Data_Analysis Dose_Response Generate Dose-Response Curves and Calculate ED50 Data_Analysis->Dose_Response End End Dose_Response->End

General experimental workflow for assessing analgesic efficacy.

Discussion and Conclusion

The available data, primarily from studies on levorphanol, suggest that this compound likely possesses significantly greater analgesic potency than morphine.[5] The higher binding affinity of levorphanol for the µ-opioid receptor is consistent with its increased potency.[3] Both compounds share a common mechanism of action through the activation of opioid receptors, leading to the inhibition of pain signaling pathways.

For researchers and drug development professionals, the key takeaway is that this compound represents a potentially more potent analgesic than morphine. However, further direct comparative studies are necessary to fully elucidate its efficacy, pharmacokinetic profile, and side-effect liability in various pain models. The experimental protocols outlined provide a standard framework for conducting such preclinical evaluations.

References

A Comparative Analysis of Norlevorphanol and Levorphanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the pharmacological properties of Norlevorphanol and Levorphanol, intended for researchers, scientists, and drug development professionals. The comparison draws upon available experimental data to objectively evaluate their performance and mechanisms of action.

Executive Summary

Levorphanol is a potent, synthetically produced opioid analgesic with a well-documented, complex pharmacological profile. It exhibits high affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors and also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. This multimodal activity contributes to its efficacy in managing various pain states, including neuropathic pain. In contrast, this compound, the N-demethylated metabolite of Levorphanol, is classified as a Schedule I controlled substance and has never been marketed for clinical use. Consequently, detailed quantitative pharmacological data for this compound is scarce in publicly available literature. It is generally characterized as having "morphine-like" properties, suggesting activity at opioid receptors, but a direct quantitative comparison with Levorphanol is challenging due to the limited data.

Physicochemical Properties

PropertyLevorphanolThis compound
Chemical Formula C₁₇H₂₃NOC₁₆H₂₁NO
Molar Mass 257.37 g/mol 243.35 g/mol
Structure 3-hydroxy-N-methylmorphinan3-hydroxymorphinan
Clinical Use Analgesic for moderate to severe painNever marketed
Control Status (US) Schedule IISchedule I

Receptor Binding Affinity

Levorphanol has been extensively characterized for its binding affinity at various receptors. The inhibition constant (Kᵢ) is a measure of the concentration of a ligand required to occupy 50% of the receptors in the absence of the endogenous ligand; a lower Kᵢ value indicates a higher binding affinity.

Table 1: Receptor Binding Affinity (Kᵢ) of Levorphanol [1][2]

ReceptorKᵢ (nM)
Mu (µ) Opioid Receptor 0.21 ± 0.02
Delta (δ) Opioid Receptor 4.2 ± 0.6
Kappa (κ) Opioid Receptor 2.3 ± 0.3
NMDA Receptor ~600

In Vivo Analgesic Potency

The analgesic potency of an opioid is often determined in animal models using tests such as the hot plate and tail-flick assays. The effective dose 50 (ED₅₀) represents the dose of a drug that produces a maximal effect in 50% of the test subjects.

Table 2: In Vivo Analgesic Potency (ED₅₀) of Levorphanol [2]

AssayAnimal ModelRoute of AdministrationED₅₀ (mg/kg)
Radiant Heat Tail Flick Mouse (CD-1)Subcutaneous (s.c.)0.38

Note: In vivo analgesic potency data for this compound is not available in the reviewed literature.

Signaling Pathways

Levorphanol is a G-protein biased agonist at the µ-opioid receptor. This means it preferentially activates the G-protein signaling cascade, which is associated with analgesia, over the β-arrestin2 recruitment pathway, which has been implicated in some of the adverse effects of opioids, such as respiratory depression.[2]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling (Analgesia) cluster_arrestin β-Arrestin Signaling (Side Effects) Levorphanol Levorphanol MOR Mu-Opioid Receptor (MOR) Levorphanol->MOR Binds to G_protein Gαi/o Activation MOR->G_protein Preferentially Activates beta_arrestin β-Arrestin 2 Recruitment (Low) MOR->beta_arrestin Weakly Activates AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia Side_Effects Respiratory Depression (Reduced) beta_arrestin->Side_Effects

Levorphanol's G-protein biased signaling at the mu-opioid receptor.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is a generalized procedure for determining the binding affinity of a compound for opioid receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

  • Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

  • Test compound (Levorphanol or this compound).

  • Non-specific binding control (e.g., Naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents incubation Incubate (Receptor + Radioligand + Test Compound) prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Unbound) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Workflow for a radioligand binding assay.
Hot Plate Test for Analgesia

This protocol describes a common method for assessing the analgesic effects of compounds in rodents.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Animal subjects (e.g., mice).

  • Test compound (Levorphanol or this compound) and vehicle control.

  • Syringes for administration.

  • Timer.

Procedure:

  • Habituate the animals to the testing room and apparatus.

  • Set the hot plate temperature to a noxious level (e.g., 55 ± 0.5°C).

  • Administer the test compound or vehicle to the animals at a predetermined time before the test.

  • Place the animal on the hot plate and start the timer.

  • Observe the animal for signs of a pain response, such as licking a paw or jumping.

  • Record the latency (time) to the first pain response.

  • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

start Start acclimatize Acclimatize Animal start->acclimatize administer_drug Administer Test Compound or Vehicle acclimatize->administer_drug place_on_hot_plate Place Animal on Hot Plate (e.g., 55°C) administer_drug->place_on_hot_plate measure_latency Measure Latency to Pain Response (Licking/Jumping) place_on_hot_plate->measure_latency record_data Record Latency measure_latency->record_data analyze_results Analyze Results (Compare Drug vs. Vehicle) record_data->analyze_results end End analyze_results->end

Experimental workflow for the hot plate test.

Discussion and Conclusion

The available data clearly indicate that Levorphanol is a potent opioid analgesic with a complex and potentially beneficial pharmacological profile. Its high affinity for µ, δ, and κ opioid receptors, combined with its NMDA receptor antagonism, suggests a broad spectrum of analgesic activity. Furthermore, its G-protein biased agonism at the µ-opioid receptor may translate to a more favorable side-effect profile compared to non-biased opioids.

The pharmacological profile of this compound remains largely uncharacterized in the public domain. While it is known to be a metabolite of Levorphanol and is presumed to have opioid agonist properties, the lack of quantitative data on its receptor binding, functional activity, and in vivo potency prevents a direct and meaningful comparison with its parent compound.

For researchers in drug development, Levorphanol presents an interesting scaffold with its multimodal mechanism of action. Further investigation into the structure-activity relationships of morphinan (B1239233) derivatives could lead to the development of novel analgesics with improved efficacy and safety profiles. Future studies are warranted to elucidate the detailed pharmacology of this compound to fully understand its contribution to the overall effects of Levorphanol and its potential as a pharmacological agent in its own right. However, its current classification as a Schedule I substance presents a significant barrier to such research.

References

A Comparative Guide to the In Vivo Analgesic Effects of Levorphanol and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the in vivo analgesic properties of levorphanol (B1675180) and the classic opioid agonist, morphine. Levorphanol is a potent, synthetic opioid analgesic belonging to the morphinan (B1239233) series. Its primary active metabolite is norlevorphanol, formed through N-demethylation. Due to the limited availability of specific quantitative in vivo data for this compound in publicly accessible literature, this guide will focus on its parent compound, levorphanol. The pharmacological profile of levorphanol offers a strong basis for understanding the potential analgesic efficacy of its metabolite. The objective of this document is to present a side-by-side comparison of receptor binding affinity, analgesic potency in established animal models, and mechanistic pathways to aid researchers in drug development and discovery.

Pharmacological Profile: Receptor Binding and Signaling

Levorphanol exhibits a distinct pharmacological profile compared to morphine, characterized by its high affinity for all three major opioid receptors: mu (μ), delta (δ), and kappa (κ). This broad-spectrum activity may contribute to its unique analgesic and side-effect profile.

Table 1: Comparative Opioid Receptor Binding Affinities (Kᵢ, nM)

CompoundMu (μ) Receptor Kᵢ (nM)Delta (δ) Receptor Kᵢ (nM)Kappa (κ) Receptor Kᵢ (nM)
Levorphanol 0.214.22.3
Morphine ~1.2 - 10Data Not AvailableData Not Available

Note: Data for morphine at delta and kappa receptors is not consistently available in the searched literature. Kᵢ values represent the concentration of the drug required to occupy 50% of the receptors in vitro; a lower Kᵢ value indicates higher binding affinity.

The primary mechanism for opioid-induced analgesia involves the activation of G-protein-coupled receptors. Upon agonist binding, a conformational change in the receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channels, ultimately resulting in hyperpolarization and reduced neuronal excitability.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space opioid Opioid Agonist (e.g., Levorphanol) receptor Opioid Receptor (μ, δ, κ) opioid->receptor Binds g_protein Gαi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels (Ca²⁺, K⁺) g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp analgesia ↓ Neuronal Excitability ↓ Neurotransmitter Release = ANALGESIA ion_channel->analgesia atp ATP atp->adenylyl_cyclase camp->analgesia ↓ cAMP leads to... Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase acclimation 1. Animal Acclimation (30-60 min in testing room) baseline 2. Baseline Latency Measurement (Record pre-drug response time) acclimation->baseline grouping 3. Animal Grouping (Vehicle, Morphine, Levorphanol) baseline->grouping administration 4. Drug Administration (e.g., Subcutaneous Injection) grouping->administration post_drug 5. Post-Drug Latency Measurement (Test at 30, 60, 90, 120 min) administration->post_drug analysis 6. Data Analysis (Calculate % Analgesia, Determine ED₅₀) post_drug->analysis

Cross-Validation of Analytical Methods for Norlevorphanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Norlevorphanol, a potent opioid analgesic, is critical in pharmaceutical research and development. This guide provides a comparative overview of common analytical methods applicable to the analysis of this compound, leveraging established methodologies for structurally similar opioid compounds. The principles and protocols outlined are based on internationally recognized guidelines to ensure the generation of reliable and reproducible data.

Principles of Analytical Method Validation

Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[1]

  • Accuracy: The closeness of the test results to the true value.[1][2][3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, often expressed as the relative standard deviation (RSD).[1][2][3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

Cross-validation involves comparing the results from two or more different analytical methods to ensure equivalency.[1]

Comparison of Analytical Methods

While specific data for this compound is limited, the following table summarizes the typical performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of opioid compounds. This information can serve as a benchmark for what can be expected for this compound analysis.

ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **≥ 0.99≥ 0.993[4]> 0.99[5]
Accuracy (% Recovery) 80-120%85-115%80-120%[2]
Precision (RSD) < 15%< 15%< 20%[2]
LOD ng/mL range[6]0.10-0.20 ng/mL[4]pg/mL to low ng/mL range
LOQ ng/mL range[7]0.2-0.5 ng/mL[4]pg/mL to low ng/mL range[5]
Specificity ModerateHighVery High
Throughput HighModerateHigh[8]

Note: The data presented is a compilation from different studies on various opioid compounds and is intended for illustrative purposes. Actual performance for this compound will need to be experimentally determined.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized protocols for HPLC-UV, GC-MS, and LC-MS/MS analysis of opioids in biological matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of pharmaceutical compounds.

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard and an appropriate buffer.

  • Add 5 mL of an organic solvent mixture (e.g., chloroform-isopropanol, 9:1 v/v).[6]

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a specified wavelength (e.g., 210 nm).

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. Derivatization is often required for polar analytes like opioids.

Sample Preparation (Solid-Phase Extraction):

  • Condition a solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.[1]

  • Load the pre-treated sample (e.g., hydrolyzed urine) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.[1]

  • Elute the analyte with an appropriate solvent mixture.[1]

  • Evaporate the eluate to dryness and proceed with derivatization.[1]

Derivatization:

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried extract.

  • Heat the mixture at a specified temperature (e.g., 70°C) for a defined time to form a volatile derivative.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Injector Temperature: 270°C.[4]

  • Oven Temperature Program: Start at 150°C, ramp up to 300°C.[4]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying compounds in complex biological matrices.[10]

Sample Preparation (Protein Precipitation):

  • To a small volume of plasma (e.g., 100 µL), add an internal standard.

  • Add a protein precipitating agent (e.g., acetonitrile or methanol).[1]

  • Vortex and centrifuge to pellet the precipitated proteins.[1]

  • Transfer the supernatant and evaporate to dryness.[1]

  • Reconstitute in the mobile phase.[1]

Chromatographic Conditions:

  • Column: C18 or phenyl reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1][8]

  • Mobile Phase: Gradient elution with a mixture of water with an additive (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).[1][8]

  • Flow Rate: 0.3 mL/min.

  • Ionization: Heated Electrospray Ionization (HESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for the analyte and internal standard.

Visualizations

The following diagrams illustrate the workflows and logical relationships in analytical method validation and cross-validation.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Validation Parameters cluster_documentation Documentation & Implementation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Develop_Protocol Develop Detailed Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP Standard Operating Procedure Validation_Report->SOP Routine_Use Implement for Routine Use SOP->Routine_Use

Caption: Workflow for Analytical Method Validation.

Cross_Validation_Logical_Relationship cluster_methods Analytical Methods cluster_process Cross-Validation Process cluster_outcomes Outcomes Method_A Validated Analytical Method A (e.g., LC-MS/MS) Analyze_Samples Analyze Same Set of Samples with Both Methods Method_A->Analyze_Samples Method_B Validated Analytical Method B (e.g., GC-MS) Method_B->Analyze_Samples Compare_Results Statistically Compare Quantitative Results Analyze_Samples->Compare_Results Agreement Results are in Agreement (No significant difference) Compare_Results->Agreement Acceptable Correlation Discrepancy Significant Discrepancy Identified Compare_Results->Discrepancy Poor Correlation Investigate Investigate Cause of Discrepancy Discrepancy->Investigate

Caption: Logical Flow of a Cross-Validation Study.

References

A Comparative Analysis of the Receptor Binding Profiles of Levorphanol and Other Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of Levorphanol, the parent compound of Norlevorphanol, and other clinically relevant opioids. This compound, the N-demethylated metabolite of levorphanol, is an active metabolite and is anticipated to exhibit a comparable or even greater affinity for opioid receptors. This document summarizes quantitative binding data, outlines detailed experimental protocols for receptor binding assays, and visualizes key signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Opioid Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki in nM) of Levorphanol and other selected opioids for the mu (µ), delta (δ), and kappa (κ) opioid receptors. A lower Ki value indicates a higher binding affinity.

Opioidµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)References
Levorphanol 0.21 4.2 2.3 [1][2]
Morphine1.168 - 1.2Low affinityLow affinity[3][4]
Fentanyl1.346Low affinityLow affinity[3]
Buprenorphine0.2High affinityHigh affinity[5]
Methadone1.7 - 3.378435405[3][6]
Hydromorphone0.3654 - 0.618.524.9[3][4]
Oxymorphone<1------[3]
Codeine>100Low affinityLow affinity[3][4]
Naloxone1.1 - 3.916 - 9512 - 16[7]
Naltrexone~0.33High affinityHigh affinity[7]

Experimental Protocols

Radioligand Displacement Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Culture cells (e.g., CHO or HEK293) stably expressing the opioid receptor subtype of interest (µ, δ, or κ).

  • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[8]

2. Binding Assay:

  • In a 96-well plate, add the prepared cell membranes, a specific radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors, or [³H]U-69,593 for κ-receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).[9]

  • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled reference ligand (e.g., naloxone).[9]

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[10]

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[10]

  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[10]

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Opioid Receptor Expression) Incubation Incubation (Competition Binding) Membrane_Prep->Incubation Radioligand_Prep Radioligand and Test Compound Preparation Radioligand_Prep->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis

Fig 1. Experimental workflow for a radioligand binding assay.
[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding.

1. Membrane Preparation:

  • Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

2. Assay Setup:

  • In a 96-well plate, add the prepared membranes, GDP, and varying concentrations of the test agonist (e.g., this compound).

  • Include a positive control (a known full agonist like DAMGO) and a negative control (vehicle).

  • To determine non-specific binding, a separate set of wells should contain an excess of unlabeled GTPγS.[8]

  • Pre-incubate the plate (e.g., 15 minutes at 30°C).[8]

3. Initiation and Incubation:

  • Initiate the reaction by adding [³⁵S]GTPγS to each well.[8]

  • Incubate the plate to allow for [³⁵S]GTPγS binding to activated G-proteins (e.g., 60 minutes at 30°C).[8]

4. Termination and Detection:

  • Terminate the reaction by rapid filtration through a filter plate.[8]

  • Wash the filters with ice-cold buffer.[8]

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.[8]

5. Data Analysis:

  • Subtract non-specific binding to obtain specific binding.

  • Plot the specific binding against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events that ultimately produce the pharmacological effects of opioids.

Opioid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Opioid Agonist (e.g., this compound) OR Opioid Receptor (µ, δ, or κ) Opioid->OR Binding G_Protein Gi/o Protein (αβγ subunits) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel Ca²⁺ Channel (Inhibition) G_Protein->Ca_Channel Inhibition K_Channel K⁺ Channel (Activation) G_Protein->K_Channel Activation cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Hyperpolarization->Neurotransmitter_Release

Fig 2. Simplified opioid receptor signaling pathway.

References

In Vivo Showdown: A Comparative Guide to Norlevorphanol and Fentanyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of opioid analgesics, the quest for potent pain relief with an improved safety profile is a paramount objective. This guide provides an in vivo comparison of Norlevorphanol, a lesser-known morphinan (B1239233) derivative, and fentanyl, a widely utilized synthetic opioid. Due to the limited publicly available in vivo data for this compound, which was never commercialized, this comparison draws upon information regarding its parent compound, levorphanol (B1675180), and its general classification as having "morphine-like" properties. Fentanyl's profile is well-documented, providing a robust benchmark for comparison.

Pharmacodynamic Comparison: Analgesic Efficacy and Respiratory Depression

The primary therapeutic goal of opioid agonists is potent analgesia, while the most significant dose-limiting side effect is respiratory depression. The therapeutic window, or the ratio between the dose required for analgesia and the dose causing respiratory depression, is a critical factor in the safety of an opioid.

Table 1: Comparative Analgesic and Respiratory Effects

ParameterThis compound (inferred)Fentanyl
Analgesic Potency Potent, likely greater than morphine. Levorphanol is significantly more potent than morphine.Highly potent, approximately 50-100 times more potent than morphine.
Mechanism of Analgesia Primarily a µ-opioid receptor agonist. Levorphanol also exhibits NMDA receptor antagonism and inhibits norepinephrine (B1679862) and serotonin (B10506) reuptake, suggesting a potential for broader analgesic action, including against neuropathic pain.Potent and selective µ-opioid receptor agonist.
Respiratory Depression Expected to cause dose-dependent respiratory depression. Studies on levorphanol suggest it may have a wider therapeutic window with less respiratory depression at equianalgesic doses compared to morphine.A potent respiratory depressant. The rapid onset and high potency of fentanyl contribute to a narrow therapeutic window, increasing the risk of overdose.[1]

Experimental Protocols: In Vivo Assessment of Opioid Effects

Standard preclinical models are employed to evaluate the in vivo effects of opioid compounds. These protocols are crucial for determining the therapeutic potential and safety profile of new chemical entities.

Hot Plate Test for Analgesia

The hot plate test is a common method to assess the thermal analgesic effects of drugs.

  • Animal Model: Male Sprague-Dawley rats (200-250g) are typically used.

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure:

    • Baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 45 seconds) is established to prevent tissue damage.

    • Animals are administered either the test compound (this compound or fentanyl) or a vehicle control, typically via subcutaneous or intravenous injection.

    • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), the animals are placed back on the hot plate, and the latency to the nociceptive response is recorded.

  • Data Analysis: The percentage of maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Whole-Body Plethysmography for Respiratory Depression

Whole-body plethysmography is a non-invasive method for measuring respiratory parameters in conscious, unrestrained animals.

  • Animal Model: Male C57BL/6 mice (25-30g) are often used.

  • Apparatus: A whole-body plethysmograph system consisting of a sealed chamber connected to a pressure transducer is used.

  • Procedure:

    • Animals are acclimated to the plethysmography chambers before the experiment.

    • Baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute), are recorded.

    • Animals are administered the test compound or vehicle control.

    • Respiratory parameters are continuously monitored for a set period (e.g., 2 hours) after drug administration.

  • Data Analysis: Changes in respiratory rate, tidal volume, and minute volume from baseline are calculated and compared between treatment groups.

Receptor Signaling Pathways

The intracellular signaling cascades initiated by opioid receptor activation are critical determinants of both therapeutic and adverse effects. Fentanyl is a strong agonist at the µ-opioid receptor, activating G-protein signaling pathways that lead to analgesia but also recruiting β-arrestin, which is implicated in respiratory depression and the development of tolerance.

This compound, as a morphinan, is expected to be a µ-opioid receptor agonist. Based on data from its parent compound levorphanol, it may exhibit a bias towards G-protein signaling with weaker β-arrestin2 recruitment. This "G-protein bias" is a current area of intense research, as it is hypothesized to be associated with a more favorable safety profile, including reduced respiratory depression.

cluster_Fentanyl Fentanyl Signaling Fentanyl Fentanyl MOR_F µ-Opioid Receptor Fentanyl->MOR_F G_Protein_F Gi/o Protein Activation MOR_F->G_Protein_F Beta_Arrestin_F β-Arrestin Recruitment MOR_F->Beta_Arrestin_F AC_Inhibition_F Adenylyl Cyclase Inhibition G_Protein_F->AC_Inhibition_F Ion_Channel_F Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein_F->Ion_Channel_F cAMP_Decrease_F ↓ cAMP AC_Inhibition_F->cAMP_Decrease_F Analgesia_F Analgesia Ion_Channel_F->Analgesia_F Respiratory_Depression_F Respiratory Depression Beta_Arrestin_F->Respiratory_Depression_F Tolerance_F Tolerance/Desensitization Beta_Arrestin_F->Tolerance_F

Fentanyl's signaling at the µ-opioid receptor.

cluster_this compound This compound Signaling (Inferred) This compound This compound MOR_N µ-Opioid Receptor This compound->MOR_N Other_Targets NMDA Receptor Antagonism SERT/NET Inhibition This compound->Other_Targets G_Protein_N Gi/o Protein Activation MOR_N->G_Protein_N Beta_Arrestin_N β-Arrestin Recruitment (Potentially weaker) MOR_N->Beta_Arrestin_N AC_Inhibition_N Adenylyl Cyclase Inhibition G_Protein_N->AC_Inhibition_N Ion_Channel_N Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein_N->Ion_Channel_N cAMP_Decrease_N ↓ cAMP AC_Inhibition_N->cAMP_Decrease_N Analgesia_N Analgesia Ion_Channel_N->Analgesia_N Respiratory_Depression_N Respiratory Depression (Potentially reduced) Beta_Arrestin_N->Respiratory_Depression_N Neuropathic_Pain_Relief Neuropathic Pain Relief Other_Targets->Neuropathic_Pain_Relief

Inferred signaling of this compound.

Pharmacokinetic Profiles

The onset, duration of action, and metabolism of an opioid are key determinants of its clinical utility. Fentanyl is characterized by a rapid onset and short duration of action due to its high lipophilicity, which allows for rapid entry into the central nervous system, followed by redistribution to peripheral tissues.

The pharmacokinetic profile of this compound has not been extensively studied. However, its parent compound, levorphanol, has a notably long half-life, which can lead to accumulation with repeated dosing.[2] This suggests that this compound might also have a longer duration of action compared to fentanyl.

Table 2: Comparative Pharmacokinetic Parameters

ParameterThis compound (inferred)Fentanyl
Onset of Action Unknown, likely slower than fentanyl.Rapid (intravenous).
Duration of Action Unknown, potentially long based on levorphanol.Short, due to rapid redistribution.
Metabolism Unknown. Levorphanol is metabolized via glucuronidation.Primarily metabolized by CYP3A4 in the liver.
Lipophilicity Unknown.High.

Experimental Workflow

The preclinical in vivo evaluation of novel analgesics follows a structured workflow to comprehensively characterize their pharmacological properties.

cluster_workflow In Vivo Analgesic Evaluation Workflow A Compound Synthesis & Formulation B Acute Toxicity & Dose Range Finding A->B C Analgesic Efficacy Testing (e.g., Hot Plate, Tail Flick) B->C D Assessment of Side Effects (Respiratory Depression, Sedation) C->D E Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) D->E F Abuse Liability Assessment (e.g., Conditioned Place Preference) E->F G Data Analysis & Candidate Selection F->G

Preclinical in vivo analgesic workflow.

Conclusion

This comparative guide highlights the significant differences that may exist between this compound and fentanyl. Fentanyl is a well-characterized, highly potent µ-opioid receptor agonist with a rapid onset, short duration of action, and a significant risk of respiratory depression. This compound, while not extensively studied, shows potential for a different pharmacological profile based on its morphinan structure and the properties of its parent compound, levorphanol. The possibility of a broader analgesic spectrum, including efficacy against neuropathic pain, and a potentially wider therapeutic window concerning respiratory depression, makes the morphinan class of opioids an area of continued interest in analgesic research. However, it must be emphasized that without direct comparative in vivo studies, the profile of this compound remains largely speculative. Further research is warranted to fully elucidate the in vivo pharmacology of this compound and its potential as a therapeutic agent.

References

A Comparative Efficacy Analysis of Norlevorphanol and Buprenorphine at the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two synthetic opioids, norlevorphanol and buprenorphine, at the mu-opioid receptor (MOR). The information is compiled from various preclinical studies to assist researchers and drug development professionals in understanding the pharmacological nuances of these compounds. While direct comparative studies are limited, this guide presents available data on their receptor binding, G protein activation, β-arrestin recruitment, and in vivo analgesic effects.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy parameters for this compound and buprenorphine. It is important to note that the data are collated from different studies and experimental conditions may vary.

Table 1: Mu-Opioid Receptor Binding Affinity

CompoundKi (nM)Species/TissueRadioligandReference
This compoundData not available---
Buprenorphine0.2Human recombinant[3H]-Diprenorphine[1]
Buprenorphine<1Human recombinant[3H]-DAMGO[2]

Table 2: In Vitro Mu-Opioid Receptor Functional Activity

CompoundAssayEC50 (nM)Emax (% of DAMGO)Cell LineReference
This compound[35S]GTPγS BindingData not availableData not available--
Buprenorphine[35S]GTPγS Binding~29~48% (vs GαoA)HEK293[3]
Buprenorphine[35S]GTPγS Binding1.1 - 5.635 - 60%CHO[4]
This compoundβ-arrestin RecruitmentData not availableData not available--
Buprenorphineβ-arrestin Recruitment>1000<10%HEK293[5]

Table 3: In Vivo Analgesic Efficacy (Hot Plate Test)

CompoundED50 (mg/kg)Route of AdministrationAnimal ModelReference
This compoundData not available---
Buprenorphine0.1s.c.Mouse[6]

Experimental Protocols

1. Radioligand Binding Assay for Mu-Opioid Receptor Affinity (Ki)

This assay determines the affinity of a test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials: Cell membranes expressing the mu-opioid receptor, radioligand (e.g., [3H]-DAMGO or [3H]-Diprenorphine), test compound (this compound or buprenorphine), assay buffer, glass fiber filters, scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

2. [35S]GTPγS Binding Assay for G Protein Activation (EC50 and Emax)

This functional assay measures the activation of G proteins coupled to the mu-opioid receptor upon agonist binding.

  • Materials: Cell membranes expressing the mu-opioid receptor, [35S]GTPγS, GDP, test compound, assay buffer, glass fiber filters, scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of GDP and [35S]GTPγS in the presence of varying concentrations of the test compound.

    • Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

    • The reaction is terminated, and the amount of bound [35S]GTPγS is quantified by filtration and scintillation counting.

    • Data are plotted as [35S]GTPγS binding versus agonist concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

3. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated mu-opioid receptor, a key step in receptor desensitization and an indicator of a separate signaling pathway.

  • Materials: Cells co-expressing the mu-opioid receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein), test compound, substrate for the reporter enzyme (if applicable), plate reader.

  • Procedure:

    • Treat the cells with varying concentrations of the test compound.

    • Agonist binding and receptor activation lead to the recruitment of the β-arrestin fusion protein to the receptor.

    • The recruitment is quantified by measuring the signal from the reporter system (e.g., luminescence or fluorescence).

    • Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

4. Hot Plate Test for Analgesic Efficacy (ED50)

This in vivo assay assesses the analgesic effect of a compound by measuring the latency of a thermal pain response in rodents.

  • Materials: Hot plate apparatus with a controlled temperature surface, test animals (e.g., mice or rats), test compound.

  • Procedure:

    • Administer the test compound to the animals at various doses.

    • At a predetermined time after administration, place the animal on the hot plate, which is maintained at a constant, noxious temperature (e.g., 55°C).

    • Record the latency to a nocifensive response (e.g., paw licking, jumping).

    • A cut-off time is set to prevent tissue damage.

    • The dose of the compound that produces a 50% maximal possible effect (MPE) is determined as the ED50.[7][8][9][10][11]

Visualizations

G_Protein_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Opioid Agonist (this compound or Buprenorphine) MOR Mu-Opioid Receptor (MOR) Opioid->MOR Binds G_protein Gαi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia Desensitization Receptor Desensitization/ Internalization Beta_Arrestin->Desensitization

Caption: Mu-Opioid Receptor G Protein Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline Baseline Hot Plate Latency Measurement Animal_Acclimation->Baseline Drug_Preparation Drug Preparation (Vehicle & Test Compounds) Administration Drug Administration (e.g., s.c., i.p.) Drug_Preparation->Administration Baseline->Administration Post_Treatment Post-Treatment Latency Measurement at Timed Intervals Administration->Post_Treatment MPE Calculate % Maximal Possible Effect (MPE) Post_Treatment->MPE Dose_Response Generate Dose-Response Curve MPE->Dose_Response ED50 Determine ED50 Dose_Response->ED50

Caption: Workflow for Hot Plate Analgesia Assay.

Comparative Analysis

This compound: There is a notable lack of publicly available, direct experimental data for this compound's binding affinity and functional activity at the mu-opioid receptor. Its parent compound, levorphanol (B1675180), is a potent opioid agonist with high affinity for mu, kappa, and delta opioid receptors.[3][12] Preclinical studies on levorphanol suggest a G protein-biased profile, with robust activation of G protein signaling and minimal recruitment of β-arrestin2.[13][14] This profile is often associated with a favorable therapeutic window, potentially offering strong analgesia with a reduced side-effect profile. However, without direct data for this compound, its specific efficacy profile remains to be fully elucidated.

Buprenorphine: Buprenorphine is a well-characterized partial agonist at the mu-opioid receptor with exceptionally high binding affinity.[1][15] This high affinity contributes to its long duration of action and its ability to displace other opioids from the receptor. In functional assays, buprenorphine demonstrates partial agonism for G protein activation, meaning it does not produce the maximal possible response, even at high concentrations, when compared to full agonists like DAMGO.[3][4] A key feature of buprenorphine's pharmacology is its very low efficacy in recruiting β-arrestin2.[5] This pronounced G protein signaling bias is thought to contribute to its ceiling effect on respiratory depression, making it a safer option in certain clinical settings compared to full opioid agonists. In vivo studies confirm its potent analgesic effects.[6]

Summary of Comparison:

Based on the available information, both this compound (inferred from its parent compound levorphanol) and buprenorphine appear to exhibit a degree of G protein signaling bias at the mu-opioid receptor. Buprenorphine is clearly defined as a partial agonist with very high affinity and low β-arrestin recruitment. While direct data for this compound is needed for a definitive comparison, the profile of levorphanol suggests it may be a more efficacious G protein activator than buprenorphine while still displaying minimal β-arrestin recruitment. This could translate to different in vivo analgesic profiles and side-effect liabilities.

The lack of comprehensive, direct comparative data between this compound and buprenorphine highlights a gap in the understanding of these two potentially valuable opioid compounds. Future research should focus on head-to-head studies evaluating their binding affinities, functional activities in G protein and β-arrestin pathways under identical experimental conditions, and in vivo analgesic potencies. Such studies would provide a clearer picture of their relative efficacies and potential therapeutic advantages, aiding in the development of safer and more effective analgesics.

References

A Side-by-Side Analysis of Norlevorphanol and Methadone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the pharmacological, pharmacokinetic, and functional profiles of the morphinan (B1239233) opioid norlevorphanol and the synthetic opioid methadone. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data and detailed methodologies.

Introduction

Opioid analgesics are mainstays in the management of moderate to severe pain, yet their clinical utility is often hampered by significant adverse effects and inter-individual variability in response. The diverse pharmacological profiles of different opioid classes offer opportunities for tailored therapeutic strategies. This guide presents a side-by-side analysis of two distinct opioids: this compound, a member of the morphinan class, and methadone, a synthetic open-chain opioid.

This compound ((-)-3-hydroxymorphinan) is the N-demethylated metabolite of levorphanol (B1675180), a potent opioid analgesic.[1] As a research chemical and a Schedule I controlled substance in the United States, this compound has not been marketed for clinical use, and consequently, its pharmacological data in the public domain is limited.[1] It is reported to possess morphine-like properties.[1] This guide will therefore leverage data from its parent compound, levorphanol, as a primary comparator to elucidate the characteristics of the morphinan structure, with the understanding that N-demethylation can influence potency and metabolic profile.

Methadone is a synthetic opioid widely used for the treatment of opioid use disorder and for chronic pain management.[2] Its unique pharmacological profile, which includes N-methyl-D-aspartate (NMDA) receptor antagonism in addition to mu-opioid receptor agonism, makes it effective for complex pain states, including neuropathic pain.[2]

This guide will compare these two compounds by examining their receptor binding affinities, functional activities, in vivo analgesic effects, and pharmacokinetics, supported by detailed experimental protocols and visual representations of key pathways and workflows.

Pharmacodynamic Profile: Receptor Binding and Functional Activity

The interaction of an opioid with its target receptors dictates its therapeutic and adverse effect profile. Both the morphinan class and methadone exhibit complex interactions with multiple receptor systems.

Receptor Binding Affinities

The binding affinity of a compound for a receptor, often expressed as the inhibition constant (Ki), is a measure of how tightly the drug binds to the receptor. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)Source
Levorphanol µ-Opioid (MOP)0.21 ± 0.02[3]
δ-Opioid (DOP)4.2 ± 0.6[3]
κ-Opioid (KOP)2.3 ± 0.3[3]
Methadone (racemic) µ-Opioid (MOP)1.7[3]
δ-Opioid (DOP)435[3]
κ-Opioid (KOP)405[3]
NMDA2,500 - 8,300[3]
Functional Activity and Signaling Pathways

Beyond binding, the functional activity of a compound determines whether it activates (agonist), blocks (antagonist), or has a mixed effect on the receptor. This activation initiates intracellular signaling cascades. The primary mechanism for opioid analgesia is through the activation of G-protein coupled mu-opioid receptors, leading to the inhibition of adenylyl cyclase and modulation of ion channels.

Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) Gi_Go Gi/o Protein (αβγ) MOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC α subunit inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi_Go->Ca_channel βγ subunit inhibits K_channel GIRK Channel (K⁺ Channel) Gi_Go->K_channel βγ subunit activates cAMP cAMP AC->cAMP Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_efflux K⁺ Efflux K_channel->K_efflux Opioid Opioid Agonist (this compound / Methadone) Opioid->MOR Binds & Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability cAMP->Hyperpolarization Reduced levels contribute to Ca_influx->Hyperpolarization K_efflux->Hyperpolarization

Figure 1. Mu-Opioid Receptor Signaling Pathway.

Both methadone and the morphinan class also act as NMDA receptor antagonists, a mechanism thought to contribute to their efficacy in neuropathic pain and to mitigate tolerance development.

NMDA_Receptor_Antagonism cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ion Channel Ion_Channel Glutamate Glutamate Glutamate->NMDA_R Binds Glycine Glycine (co-agonist) Glycine->NMDA_R Binds Drug NMDA Antagonist (e.g., Methadone) Drug->Ion_Channel Blocks Pore (Non-competitive) Ca_Na_Influx Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na_Influx Blocked Excitotoxicity Reduced Excitotoxicity & Modulation of Pain Signaling Ca_Na_Influx->Excitotoxicity

Figure 2. Mechanism of NMDA Receptor Antagonism.

In Vivo Efficacy: Analgesic Activity

The analgesic potency of an opioid is typically determined in animal models using tests that measure the response to a noxious stimulus, such as heat. The effective dose to produce analgesia in 50% of subjects (ED50) is a common metric.

CompoundAnimal ModelTestRouteED50 (mg/kg)Source
Levorphanol Mouse (CD-1)Tail Flicks.c.0.38[3]
Methadone RatTail Flicks.c.0.71[3]
Morphine (for reference) Mouse (CD-1)Tail Flicks.c.2.3[3]

Pharmacokinetic Profiles

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of a drug. These parameters are crucial for determining dosing regimens and predicting drug-drug interactions.

ParameterLevorphanolMethadoneSource(s)
Bioavailability (Oral) ~70%41-99% (highly variable)[4],[3]
Half-life (t½) 11-16 hours15-60 hours (highly variable)[2],[3]
Metabolism Hepatic glucuronidation (UGT enzymes); no significant CYP450 involvement.Hepatic, primarily via CYP3A4, CYP2B6, and CYP2D6.[5],[3]
Active Metabolites NoNo (primary metabolite EDDP is inactive)[5],[3]
Protein Binding ~40%85-90%[2],[3]

Note: The lack of reliance on the CYP450 enzyme system for levorphanol metabolism suggests a lower potential for drug-drug interactions compared to methadone.[5]

Experimental Protocols

Reproducibility of experimental data is contingent on detailed and standardized methodologies. Below are representative protocols for key assays used to characterize opioid compounds.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human mu-, delta-, or kappa-opioid receptor.

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]DAMGO for mu-receptors).

  • Test Compound: this compound or Methadone.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control (naloxone), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prep_reagents plate_setup Set up 96-Well Plate (Total, Non-specific, Competition) prep_reagents->plate_setup incubation Incubate to Reach Equilibrium (e.g., 60-120 min at 25°C) plate_setup->incubation filtration Rapid Filtration & Washing (Separate Bound from Free Ligand) incubation->filtration quantification Quantify Radioactivity (Liquid Scintillation Counting) filtration->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis end End analysis->end

Figure 3. Experimental Workflow for Radioligand Binding Assay.

In Vivo Analgesia: Hot Plate Test

Objective: To assess the analgesic properties of a compound by measuring the latency of a rodent's response to a thermal stimulus.

Materials:

  • Hot Plate Apparatus: A device with a metal surface that can be maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animal Enclosure: A transparent cylinder to confine the animal to the hot plate surface.

  • Test Animals: Mice or rats.

  • Test Compound: this compound or Methadone, dissolved in a suitable vehicle.

  • Vehicle Control.

  • Timer.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Latency: Gently place each animal on the hot plate (set to the desired temperature) and start the timer. Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping. Stop the timer as soon as one of these behaviors is observed and record the latency. This is the baseline latency.

  • Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30-60 seconds) must be established. If an animal does not respond by the cut-off time, it should be removed from the apparatus, and the cut-off time is recorded as its latency.

  • Drug Administration: Administer the test compound or vehicle control to the animals via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Compare the post-treatment latencies between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

    • The analgesic effect can be expressed as an increase in latency or as a percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

    • An ED50 value can be calculated from a dose-response curve.

Summary and Conclusion

This comparative guide highlights the distinct pharmacological profiles of the morphinan class of opioids, represented by levorphanol, and the synthetic opioid methadone.

Key Differences:

  • Receptor Selectivity: Levorphanol demonstrates high affinity for mu-, delta-, and kappa-opioid receptors, whereas methadone is significantly more selective for the mu-opioid receptor.[3]

  • Pharmacokinetics: Levorphanol exhibits a more predictable pharmacokinetic profile and is not metabolized by the CYP450 system, suggesting a lower risk of drug-drug interactions compared to the highly variable, CYP450-dependent metabolism of methadone.[5]

  • Potency: In vivo studies indicate that levorphanol is a more potent analgesic than methadone on a milligram-per-kilogram basis.[3]

Similarities:

  • Mechanism of Action: Both compounds are full mu-opioid receptor agonists and act as NMDA receptor antagonists, contributing to their effectiveness in a broad range of pain types.[2]

  • Long Half-Life: Both possess long elimination half-lives, which is advantageous for the management of chronic pain by allowing for less frequent dosing.[2]

While a comprehensive profile of this compound requires further dedicated experimental investigation, its relationship to levorphanol suggests it is a potent, multi-receptor opioid agonist. The comparison with methadone underscores the significant pharmacological diversity within the opioid class. For drug development professionals, the predictable pharmacokinetics and multi-receptor profile of the morphinan scaffold, as exemplified by levorphanol, may offer a valuable starting point for the design of novel analgesics with improved safety and efficacy profiles. Further research into this compound and related morphinans is warranted to fully elucidate their therapeutic potential.

References

Validating Norlevorphanol's Role in Opioid Tolerance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of norlevorphanol and its parent compound, levorphanol (B1675180), in the context of opioid tolerance. Due to the limited direct experimental data on this compound's role in opioid tolerance, this guide synthesizes available information on levorphanol's pharmacology to infer the potential contributions of its N-demethylated metabolite. The information is intended to support further research and drug development efforts in the field of opioid analgesics.

I. Comparative Pharmacological Data

The development of tolerance to opioid analgesics is a complex process involving multiple receptor types and signaling pathways. Levorphanol, a potent opioid agonist, and its metabolite, this compound, are of interest for their potential differential effects on these mechanisms. Below is a summary of the available quantitative data comparing their receptor binding affinities and functional activities.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
Levorphanol 0.21 ± 0.024.2 ± 0.62.3 ± 0.3[1][2]
This compound Data not availableData not availableData not available
Morphine 2.3 ± 0.4230 ± 50340 ± 60[1]
Oxycodone 15.6 ± 2.11,280 ± 150430 ± 50[1]

Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding; lower values indicate higher affinity.

Table 2: In Vitro Functional Activity at Opioid Receptors

CompoundAssayµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
Levorphanol GTPγS Binding (% Max Stimulation) 100% (Full Agonist)100% (Full Agonist)60% (Partial Agonist)[1]
β-arrestin2 Recruitment (% Max) ~30% (Partial Agonist)Data not availableData not available[1]
This compound GTPγS Binding Data not availableData not availableData not available
β-arrestin2 Recruitment Data not availableData not availableData not available
Morphine GTPγS Binding (% Max Stimulation) 100% (Full Agonist)Data not availableData not available[1]
β-arrestin2 Recruitment (% Max) 100% (Full Agonist)Data not availableData not available[1]

Note: GTPγS binding assays measure G-protein activation, a key step in opioid receptor signaling. β-arrestin2 recruitment is involved in receptor desensitization and the development of tolerance.

II. Signaling Pathways and Experimental Workflows

The development of opioid tolerance involves complex intracellular signaling cascades. The diagrams below illustrate the canonical opioid receptor signaling pathway and a typical experimental workflow for assessing opioid tolerance in preclinical models.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., Levorphanol) GPCR Opioid Receptor (MOR, KOR, DOR) Opioid_Agonist->GPCR Binds G_Protein Gαi/o Gβγ GPCR->G_Protein Activates GRK GRK GPCR->GRK Phosphorylates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Tolerance Tolerance Gene_Expression->Tolerance Neuronal_Activity ↓ Neuronal Activity Ion_Channels->Neuronal_Activity Arrestin β-arrestin GRK->Arrestin Promotes binding of Internalization Receptor Internalization Arrestin->Internalization Mediates Internalization->Tolerance

Opioid Receptor Signaling Pathway

Opioid Tolerance Experimental Workflow cluster_setup Experimental Setup cluster_assessment Tolerance Assessment cluster_analysis Data Analysis & Interpretation Animal_Model Rodent Model (Mouse or Rat) Baseline Baseline Nociceptive Threshold Measurement (e.g., Tail-flick, Hot-plate) Animal_Model->Baseline Drug_Admin Drug Administration (e.g., Osmotic Pump) Chronic_Treatment Chronic Opioid Treatment (e.g., 7 days) Drug_Admin->Chronic_Treatment Baseline->Drug_Admin Post_Treatment Post-Treatment Nociceptive Threshold Measurement Chronic_Treatment->Post_Treatment Dose_Response Generate Dose-Response Curve Post_Treatment->Dose_Response ED50_Shift Calculate Rightward Shift in ED50 Dose_Response->ED50_Shift Data_Analysis Statistical Analysis ED50_Shift->Data_Analysis Conclusion Determine Degree of Tolerance Development Data_Analysis->Conclusion

Workflow for Opioid Tolerance Assessment

III. Discussion of this compound's Potential Role

Direct experimental evidence validating the specific role of this compound in opioid tolerance is currently lacking in the published literature. However, based on the pharmacological profile of its parent compound, levorphanol, we can hypothesize its potential contribution.

Levorphanol exhibits high affinity for and agonist activity at mu, delta, and kappa opioid receptors.[1][2] This broad-spectrum activity is distinct from more mu-selective opioids like morphine. The development of tolerance can be receptor-specific, and the engagement of multiple opioid receptor types by levorphanol may lead to a unique tolerance profile. For instance, chronic administration of levorphanol has been shown to induce tolerance to both itself and morphine, while chronic morphine administration produces tolerance to morphine but not completely to levorphanol, suggesting a unidirectional cross-tolerance.

This compound, as the N-demethylated metabolite of levorphanol, is expected to retain affinity for opioid receptors. N-demethylation of opioids can alter their binding affinity and efficacy at different opioid receptor subtypes. For example, normorphine, the N-demethylated metabolite of morphine, has a different pharmacological profile than its parent compound. It is plausible that this compound possesses its own unique profile of activity at mu, delta, and kappa opioid receptors, which could contribute to the overall development of tolerance observed with chronic levorphanol administration.

Furthermore, levorphanol is a known NMDA receptor antagonist.[3] NMDA receptor activation has been implicated in the mechanisms underlying opioid tolerance. Therefore, the NMDA receptor antagonist properties of levorphanol, and potentially this compound, could modulate the development of tolerance.

Future research should focus on characterizing the in vitro and in vivo pharmacology of isolated this compound to directly assess its contribution to opioid tolerance. This would involve determining its binding affinities and functional activities at all three opioid receptor subtypes and evaluating its effects on tolerance development in animal models.

IV. Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of opioid tolerance.

1. Radioligand Binding Assay for Opioid Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for mu, delta, and kappa opioid receptors.

  • Materials:

    • Cell membranes prepared from cells stably expressing human recombinant opioid receptors (MOR, DOR, or KOR).

    • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).

    • Test compound (this compound) at various concentrations.

    • Naloxone (B1662785) (for determination of non-specific binding).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of naloxone (for non-specific binding).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]

2. In Vivo Assessment of Analgesic Tolerance: Tail-Flick Test

  • Objective: To measure the development of tolerance to the analgesic effects of an opioid using a thermal nociception assay.[6]

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Materials:

    • Tail-flick analgesiometer.

    • Opioid drug (e.g., levorphanol, morphine).

    • Vehicle (e.g., saline).

    • Subcutaneous osmotic pumps.

  • Procedure:

    • Baseline Measurement: Acclimatize the rats to the restraining tube of the tail-flick apparatus. Measure the baseline tail-flick latency by applying a radiant heat source to the ventral surface of the tail and recording the time taken for the rat to flick its tail. A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.

    • Induction of Tolerance: Anesthetize the rats and subcutaneously implant osmotic pumps filled with the opioid drug or vehicle. The pumps are designed to deliver a constant infusion of the drug over a period of several days (e.g., 7 days).[7][8]

    • Assessment of Tolerance: At specified time points after pump implantation (e.g., daily), measure the tail-flick latency at a set time after a challenge dose of the opioid.

    • Dose-Response Curve: On the final day of the study, administer increasing doses of the opioid to both the opioid-treated and vehicle-treated groups and measure the tail-flick latency after each dose to generate a dose-response curve.

    • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each dose. Determine the ED50 (the dose that produces 50% of the maximal effect) for each group. A significant rightward shift in the ED50 for the opioid-treated group compared to the vehicle-treated group indicates the development of tolerance.

3. In Vitro Functional Assay: [³⁵S]GTPγS Binding

  • Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of a test compound at opioid receptors by measuring G-protein activation.[1]

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • [³⁵S]GTPγS radioligand.

    • GDP.

    • Test compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Procedure:

    • In a microplate, incubate the cell membranes with the test compound and GDP for a pre-incubation period.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to generate a dose-response curve.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values from the curve to classify the compound's activity.

References

A Comparative Analysis of Norlevorphanol and its Dextro-Isomer: Pharmacology, Potency, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Norlevorphanol (levorphanol) and its dextro-isomer, dextrorphan (B195859). These two molecules, being stereoisomers, possess identical chemical formulas but distinct three-dimensional arrangements, leading to profoundly different pharmacological profiles. This document summarizes their receptor binding affinities, analgesic potencies, and primary mechanisms of action, supported by experimental data and detailed methodologies for key assays.

Introduction to the Isomers

This compound, the levorotatory (-) isomer of 3-hydroxy-N-methylmorphinan, is a potent opioid analgesic.[1][2] Its pharmacological activity is characteristic of morphinan-class opioids, engaging with classical opioid receptors to produce analgesia. Conversely, its dextrorotatory (+) counterpart, dextrorphan, is the primary active metabolite of the common antitussive dextromethorphan (B48470) and exhibits a markedly different pharmacological profile.[1][3] While structurally mirror images, their interactions with biological targets diverge significantly, highlighting the stereoselectivity of receptor binding. Dextrorphan is largely devoid of opioid-mediated analgesia, instead showing prominent activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative differences in receptor binding affinity and functional potency between this compound and its dextro-isomer.

Table 1: Comparative Receptor Binding Affinity (Ki, nM)
Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)NMDA ReceptorSigma-1 (σ₁) ReceptorSigma-2 (σ₂) Receptor
This compound 0.21 - 2.4[2][5]2.3[2]4.2[2]600[5]>10,000>10,000
Dextrorphan 1,3001,400>10,00058>10,000>10,000

Data compiled from multiple sources. Ki values represent the dissociation constant for binding; a lower value indicates higher binding affinity.

Table 2: Comparative Analgesic and Neuroprotective Potency
CompoundAnalgesic Activity (Thermal Nociception)Neuroprotective Activity (NMDA Antagonism, ED₅₀)
This compound Potent central analgesic40 µM[4]
Dextrorphan Inactive as an opioid analgesic; may produce some analgesia in neuropathic pain via NMDA antagonism[6][7]13 - 17 µM[4]

Signaling Pathways and Mechanisms of Action

The distinct pharmacological effects of this compound and dextrorphan stem from their engagement with different primary signaling pathways. This compound's effects are predominantly mediated by opioid receptors, while dextrorphan's are mediated by NMDA and, to some extent, sigma receptors.

Opioid Receptor Signaling (this compound)

This compound acts as a potent agonist at mu, kappa, and delta opioid receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels. The net effect is a hyperpolarization of the neuron and a reduction in neurotransmitter release, which underlies its potent analgesic effects.

G_protein_opioid_signaling cluster_membrane Cell Membrane Receptor Opioid Receptor (MOR, KOR, DOR) G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux This compound This compound This compound->Receptor Agonist ATP ATP ATP->AC Analgesia Analgesia Ca_Influx->Analgesia K_Efflux->Analgesia

Caption: G-protein coupled opioid receptor signaling pathway activated by this compound.

NMDA Receptor Signaling (Dextrorphan)

Dextrorphan is a non-competitive antagonist of the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and central sensitization to pain.[8] Under normal conditions, the NMDA receptor channel is blocked by a magnesium ion (Mg²⁺) in a voltage-dependent manner.[8] Upon sufficient depolarization and binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), the Mg²⁺ block is relieved, allowing calcium (Ca²⁺) and sodium (Na⁺) to enter the cell.[8] Dextrorphan binds to a site within the channel pore (the PCP site), physically obstructing ion flow even when the receptor is activated.[9] This blockade of Ca²⁺ influx is thought to mediate its neuroprotective effects and its potential utility in certain types of neuropathic pain.[4][6]

NMDA_receptor_antagonism cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Channel Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Permits Block Channel Blockade NMDA_R->Block Glutamate Glutamate Glutamate->NMDA_R Binds Dextrorphan Dextrorphan Dextrorphan->NMDA_R Binds to pore site Depolarization Membrane Depolarization Mg_Block Mg²⁺ Block Removed Depolarization->Mg_Block Mg_Block->NMDA_R Allows opening Signaling Ca²⁺-dependent Signaling Cascades Ca_Influx->Signaling Block->Ca_Influx Sigma1_receptor_signaling cluster_er Endoplasmic Reticulum (ER) Sigma1R_BiP Sigma-1 Receptor (Inactive Dimer/Oligomer) + BiP Chaperone Sigma1R_Active Sigma-1 Receptor (Active Monomer) Sigma1R_BiP->Sigma1R_Active Dissociation Translocation Translocation to Plasma Membrane & Other Organelles Sigma1R_Active->Translocation Ligand Ligand (e.g., Dextrorphan) Ligand->Sigma1R_BiP Modulation Modulation of Ion Channels (Ca²⁺, K⁺) & Kinases Translocation->Modulation Cellular_Response Cellular Response (e.g., Neuroprotection) Modulation->Cellular_Response experimental_workflow_binding_assay start Start prep Prepare Receptor Membranes start->prep setup Set up 96-well Plate (Total, Non-specific, & Competitive Binding) prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration & Washing incubate->filter count Quantify Radioactivity filter->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of Norlevorphanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the critical fields of scientific research and drug development, the safe handling and disposal of controlled substances are paramount. This document outlines the essential procedures for the proper disposal of Norlevorphanol, a Schedule I opioid analgesic of the morphinan (B1239233) family. Adherence to these guidelines is crucial for ensuring laboratory safety, regulatory compliance, and environmental protection.

This compound, with the chemical formula C₁₆H₂₁NO, is classified as a Schedule I narcotic controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1][2] Researchers, scientists, and drug development professionals must follow stringent protocols for its disposal to prevent diversion and mitigate potential harm.

Regulatory Framework: The DEA's "Non-Retrievable" Standard

The U.S. Drug Enforcement Administration (DEA) mandates that all Schedule I controlled substances be rendered "non-retrievable" upon disposal.[3] This standard requires that the substance be permanently altered in its physical or chemical state through irreversible means, making it unavailable and unusable for all practical purposes. The DEA does not endorse a specific method but sets this required outcome.

Disposal of this compound must comply with all applicable federal, state, tribal, and local regulations.

Primary Disposal Method: DEA-Registered Reverse Distributor

The most secure and compliant method for the disposal of bulk quantities of expired, unwanted, or unused this compound is through a DEA-registered reverse distributor.[4][5] These specialized entities are authorized to handle and destroy controlled substances in accordance with DEA regulations.

Procedural Steps for Using a Reverse Distributor:
  • Segregation and Inventory: Isolate the this compound designated for disposal from active stock. Maintain a detailed inventory of the substances to be destroyed.

  • Contact a Reverse Distributor: Engage a DEA-registered reverse distributor. A list of authorized distributors can be obtained from your local DEA Diversion Field Office.[6]

  • Complete DEA Form 222: As this compound is a Schedule I substance, the transfer to a reverse distributor must be documented on a DEA Form 222.[7] The reverse distributor will typically provide guidance on the proper completion of this form.

  • Packaging and Shipment: Follow the reverse distributor's instructions for the secure and compliant packaging and shipment of the this compound.

  • Record Keeping: The reverse distributor is responsible for completing and submitting a DEA Form 41 (Registrants Inventory of Drugs Surrendered) to the DEA upon destruction of the substance.[8] Your facility should receive and retain a copy of this form for your records for a minimum of two years.[7][8]

On-Site Disposal of this compound Residue

For minute, non-recoverable residual amounts of this compound (e.g., in empty vials or syringes), on-site destruction may be permissible, provided it adheres to the "non-retrievable" standard and all institutional and regulatory guidelines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to ensure compliance with all applicable regulations.

Two primary methods for on-site chemical destruction are incineration and chemical degradation.

Method 1: Incineration

Incineration at a federally and state-permitted facility is a recognized method for rendering controlled substances non-retrievable. This process should be conducted by trained personnel and in accordance with all environmental regulations.

Method 2: Chemical Degradation (Oxidation)

This compound, as a morphinan alkaloid with a phenolic group, is susceptible to oxidative degradation.[9] This process alters the chemical structure of the molecule, rendering it inactive and non-retrievable.

Experimental Protocol for Chemical Degradation of this compound Residue:

Disclaimer: This protocol is provided for informational purposes for a scientific audience and should be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., a chemical fume hood). All resulting waste must be disposed of as hazardous chemical waste in accordance with institutional and regulatory requirements.

Objective: To render residual this compound non-retrievable through chemical oxidation.

Materials:

  • This compound residue (e.g., in a glass vial)

  • Potassium permanganate (B83412) (KMnO₄) solution (e.g., 0.1 M) or Fenton's reagent (hydrogen peroxide and an iron catalyst)

  • Appropriate solvent (e.g., water, dilute sulfuric acid)

  • Stir plate and stir bar

  • pH meter and appropriate buffers for neutralization

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Procedure:

  • Preparation: In a chemical fume hood, dissolve the this compound residue in an appropriate solvent within a suitable reaction vessel.

  • Oxidation: Slowly add the oxidizing agent (e.g., potassium permanganate solution) to the this compound solution while stirring. The reaction progress can often be monitored by a color change.

  • Reaction Time: Allow the reaction to proceed for a sufficient time to ensure complete degradation. This may vary depending on the concentration of reactants and temperature.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH of approximately 7 using a suitable neutralizing agent (e.g., sodium bisulfite for excess permanganate, followed by a base like sodium bicarbonate).

  • Waste Disposal: The resulting solution, containing the degraded products, must be disposed of as hazardous chemical waste through your institution's EHS department.

  • Documentation: Document the entire procedure, including the date, substances used, quantities, and the names of two witnesses, on a DEA Form 41.[7][8][10] Retain this form for your records for at least two years.[7][8]

Quantitative Data for Disposal Procedures:

ParameterReverse DistributorOn-Site IncinerationOn-Site Chemical Degradation
DEA Form Requirement DEA Form 222 (transfer), DEA Form 41 (destruction)DEA Form 41DEA Form 41
Witness Requirement N/A for transfer to RD2 authorized employees2 authorized employees
Record Retention Minimum 2 yearsMinimum 2 yearsMinimum 2 years
Typical Application Bulk quantitiesResiduals/Bulk (facility dependent)Residual quantities

Logical Workflow for this compound Disposal

Norlevorphanol_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_decision Disposal Pathway cluster_bulk Bulk Disposal cluster_residual Residual Disposal (On-Site) A Identify Expired/ Unwanted this compound B Segregate from Active Stock A->B C Inventory and Document (Quantity, Form, etc.) B->C D Bulk Quantity? C->D E Contact DEA-Registered Reverse Distributor D->E Yes I Choose Method: Incineration or Chemical Degradation D->I No F Complete DEA Form 222 E->F G Package and Ship per RD Instructions F->G H Receive & File Executed DEA Form 41 from RD G->H J Perform Destruction (with 2 witnesses) I->J K Complete DEA Form 41 J->K L Dispose of Hazardous Waste via EHS K->L M File DEA Form 41 (Retain for 2 years) L->M

Caption: Logical workflow for the proper disposal of this compound.

Signaling Pathway for Regulatory Compliance in Disposal

References

Safeguarding Research: A Comprehensive Guide to Handling Norlevorphanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norlevorphanol, a potent opioid analgesic and a DEA Schedule I controlled substance, demands meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the surrounding environment.[1][2] Due to its classification, this compound is recognized as having a high potential for abuse and lacks accepted medical use in the United States, necessitating stringent safety and security measures in a research setting.[2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical research endeavors while prioritizing safety.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of potential exposure risk.

Risk Level Required PPE Additional Precautions
Low Risk (e.g., handling sealed containers, weighing solids in a ventilated balance enclosure)- Double Nitrile Gloves - Lab Coat (fully buttoned) - ANSI-rated Safety Glasses with side shields- Change gloves immediately if contaminated. - Wash hands thoroughly after removing gloves.
Moderate Risk (e.g., preparing solutions, performing dilutions)- Double Nitrile Gloves - Disposable Gown (solid front, long sleeves, tight-fitting cuffs) - ANSI-rated Safety Goggles or a Face Shield- Work within a certified chemical fume hood or other appropriate containment device. - Ensure proper ventilation.
High Risk (e.g., potential for aerosolization, cleaning spills)- Double Nitrile Gloves - Disposable, Low-Permeability Gown or Coveralls - ANSI-rated Safety Goggles and a Face Shield - NIOSH-approved Respirator (e.g., N95 or higher)- Use of a powered air-purifying respirator (PAPR) should be considered. - All operations should be conducted in a designated potent compound handling area.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize the risk of exposure and ensure regulatory compliance.

1. Designated Area and Access Control:

  • All work with this compound must be conducted in a designated and clearly marked area with restricted access.

  • The area should be equipped with a certified chemical fume hood or a similar containment device.

2. Pre-Handling Preparation:

  • Review and understand all procedures and potential hazards before beginning work.

  • Ensure all necessary PPE is available and in good condition.

  • Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.

3. Weighing and Solution Preparation:

  • Weigh solid this compound in a ventilated balance enclosure or a powder containment hood.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • All manipulations should be performed within a chemical fume hood.

4. Post-Handling Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a rinse with 70% ethanol).

  • Dispose of all contaminated materials as hazardous waste.

5. Personal Decontamination:

  • Remove PPE in the designated doffing area, following the prescribed procedure to avoid self-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water immediately after handling. Do not use hand sanitizer as it may enhance absorption of certain chemicals.[3]

Emergency Procedures: Preparedness is Key

1. Skin Contact:

  • Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3]

  • Remove any contaminated clothing.

  • Seek immediate medical attention.

2. Eye Contact:

  • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

3. Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult or has stopped, administer artificial respiration if trained to do so.

  • Seek immediate medical attention.

4. Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious and able to swallow, have them rinse their mouth with water.

  • Seek immediate medical attention.

5. Spill Response:

  • Evacuate the immediate area.

  • Alert others in the vicinity and your supervisor.

  • If the spill is small and you are trained to handle it, wear appropriate PPE (including a respirator) and contain the spill with an absorbent material.

  • Clean the spill area with a deactivating solution, if available, or a detergent and water solution.

  • Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

  • For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal Plan: Compliant and Safe Waste Management

As a DEA Schedule I controlled substance, the disposal of this compound and any associated contaminated materials is strictly regulated.[1]

Waste Type Disposal Procedure
Unused/Expired this compound - Must be rendered "non-retrievable" before disposal.[4][5] - This typically involves incineration through a licensed reverse distributor or a DEA-approved method.[6][7] - Maintain meticulous records of all disposed quantities.
Contaminated Labware (e.g., vials, pipette tips) - Rinse with a suitable solvent three times. - Collect the rinsate as hazardous chemical waste. - The rinsed labware can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policy.
Contaminated PPE and Debris - Place in a clearly labeled, sealed hazardous waste bag or container. - Dispose of through your institution's hazardous waste program.

Note: Always consult your institution's Environmental Health and Safety (EH&S) department and the DEA regulations for specific disposal requirements.

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the recommended workflows for PPE donning and doffing, and the disposal of this compound waste.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Inner Gloves Don1->Don2 Don3 Don Gown/Coveralls Don2->Don3 Don4 Don Outer Gloves Don3->Don4 Don5 Don Eye/Face Protection Don4->Don5 Don6 Don Respirator (if required) Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Gown/Coveralls Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Remove Respirator (if worn) Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Wash Hands Thoroughly Doff6->Doff7

Caption: PPE Donning and Doffing Workflow.

Waste_Disposal_Workflow Start This compound Waste Generated Unused Unused/Expired Product Start->Unused Contaminated Contaminated Materials (PPE, Labware) Start->Contaminated Render Render Non-Retrievable (via Reverse Distributor) Unused->Render Segregate Segregate into Labeled Hazardous Waste Container Contaminated->Segregate Dispose Dispose via Institutional Hazardous Waste Program Render->Dispose Segregate->Dispose Record Maintain Detailed Disposal Records Dispose->Record

Caption: this compound Waste Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norlevorphanol
Reactant of Route 2
Norlevorphanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.